molecular formula C17H11NO4 B1607777 2-Phenyl-4-piperonylidene-2-oxazolin-5-one CAS No. 6412-89-1

2-Phenyl-4-piperonylidene-2-oxazolin-5-one

Cat. No.: B1607777
CAS No.: 6412-89-1
M. Wt: 293.27 g/mol
InChI Key: RKXHYEBOSSBZSH-UHFFFAOYSA-N
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Description

2-Phenyl-4-piperonylidene-2-oxazolin-5-one is a useful research compound. Its molecular formula is C17H11NO4 and its molecular weight is 293.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Phenyl-4-piperonylidene-2-oxazolin-5-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112971. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Phenyl-4-piperonylidene-2-oxazolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-4-piperonylidene-2-oxazolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethylidene)-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H11NO4/c19-17-13(18-16(22-17)12-4-2-1-3-5-12)8-11-6-7-14-15(9-11)21-10-20-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXHYEBOSSBZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701183616
Record name 4-((1,3-Benzodioxol-5-yl)methylene)-2-phenyl-4H-oxazol-5-one
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Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6412-89-1
Record name 4-((1,3-Benzodioxol-5-yl)methylene)-2-phenyl-4H-oxazol-5-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((1,3-Benzodioxol-5-yl)methylene)-2-phenyl-4H-oxazol-5-one
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Record name 2-PHENYL-4-PIPERONYLIDENE-2-OXAZOLIN-5-ONE
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Foundational & Exploratory

2-Phenyl-4-piperonylidene-2-oxazolin-5-one chemical structure properties

[1][2][3][4][5][6][7][8][9]

Executive Summary

2-Phenyl-4-piperonylidene-2-oxazolin-5-one (CAS: 6412-89-1) is a specialized heterocyclic intermediate belonging to the class of 5(4H)-oxazolones, often referred to as azlactones.[1][2][3][4][5] Synthesized via the Erlenmeyer-Plöchl condensation of hippuric acid and piperonal, this compound serves as a critical electrophilic scaffold in organic synthesis. Its primary utility lies in its reactivity toward nucleophiles (amines, alcohols, hydrazines), facilitating the rapid assembly of peptidomimetics,

6

Molecular Architecture & Identity

The molecule features a 5-oxazolone ring substituted at the C2 position with a phenyl group and at the C4 position with a piperonylidene (3,4-methylenedioxybenzylidene) moiety.[2] The exocyclic double bond at C4 typically adopts the (Z)-configuration , stabilized by steric factors and extended conjugation between the phenyl ring of the piperonylidene group and the oxazolone carbonyl.

Property Data
IUPAC Name (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-phenyl-1,3-oxazol-5-one
CAS Number 6412-89-1
Molecular Formula C

H

NO

Molecular Weight 293.27 g/mol
SMILES O=C1OC(=N/C1=C\C2=CC=C(OCO3)C3=C2)C4=CC=CC=C4
Stereochemistry (Z)-Isomer (Thermodynamically favored)

Synthesis: The Erlenmeyer-Plöchl Protocol[3][4][12]

The synthesis of 2-phenyl-4-piperonylidene-2-oxazolin-5-one is a classic application of the Erlenmeyer-Plöchl azlactone synthesis.[2][3] This reaction involves the condensation of N-benzoylglycine (hippuric acid) with piperonal (3,4-methylenedioxybenzaldehyde) in the presence of a dehydrating agent (acetic anhydride) and a weak base (anhydrous sodium acetate).[2]

Reaction Mechanism

The mechanism proceeds through the cyclization of hippuric acid to form a transient 2-phenyl-5-oxazolone intermediate.[2][3] The C4 position of this intermediate is activated (acidic), allowing for deprotonation by the acetate base.[7] The resulting enolate attacks the aldehyde carbonyl of piperonal in a Perkin-type condensation, followed by elimination of water to establish the exocyclic double bond.

ErlenmeyerSynthesisHippuricHippuric Acid(N-Benzoylglycine)ReagentsAc₂O / NaOAcRefluxHippuric->ReagentsPiperonalPiperonal(3,4-Methylenedioxybenzaldehyde)Piperonal->ReagentsIntermedIntermediate:2-Phenyl-5-oxazoloneReagents->IntermedCyclizationProduct2-Phenyl-4-piperonylidene-2-oxazolin-5-one(Azlactone)Intermed->ProductCondensation &Dehydration

Figure 1: Mechanistic pathway for the Erlenmeyer-Plöchl synthesis of the target azlactone.[2][3]

Experimental Protocol

Reagents:

  • Hippuric acid (0.01 mol)[2][8]

  • Piperonal (0.01 mol)[2]

  • Acetic anhydride (0.03 mol)[2]

  • Anhydrous Sodium Acetate (0.01 mol)[2]

Procedure:

  • Mixing: In a round-bottom flask, combine hippuric acid, piperonal, and anhydrous sodium acetate.

  • Solvation: Add acetic anhydride to the mixture.

  • Reflux: Heat the mixture on a steam bath or oil bath (approx. 100–110°C) for 2 hours. The mixture will liquefy and turn deep yellow/orange as the reaction proceeds.

  • Work-up: Cool the reaction mixture to room temperature. Add ethanol (10–20 mL) slowly to decompose excess acetic anhydride and induce crystallization.

  • Isolation: Chill the mixture overnight. Filter the precipitated solid and wash with cold ethanol and boiling water to remove unreacted precursors and inorganic salts.

  • Purification: Recrystallize from benzene or a mixture of ethanol/chloroform to obtain bright yellow needles.

Physicochemical Characterization

Reliable identification of the compound relies on its distinct melting point and spectral fingerprint. The methylenedioxy group provides unique NMR signals that distinguish it from other benzylidene derivatives.

Parameter Value / Observation Notes
Melting Point 194–195 °C Significantly higher than unsubstituted analog (165°C) due to rigid packing.[2][3]
Appearance Yellow crystalline solidNeedles or prisms upon recrystallization.[3]
Solubility Soluble in CHCl

, DMSO, hot Benzene.
Insoluble in water; sparingly soluble in cold ethanol.[3]
IR Spectrum

: 1770–1790 cm

(Lactone)

: 1650–1660 cm


: ~1250, 1040 cm

High frequency C=O is characteristic of the strained lactone ring.[2]

H-NMR

6.10 (s, 2H, -OCH

O-)

7.15 (s, 1H, Olefinic =CH)

7.4–8.1 (m, Ar-H)
The singlet at ~6.1 ppm confirms the integrity of the piperonyl ring.[2]

Chemical Reactivity & Derivatization[3][4][10][14]

The C5 carbonyl of the oxazolone ring is highly electrophilic, making the compound susceptible to attack by nucleophiles.[7] This reactivity is exploited to synthesize open-chain derivatives.[2][3]

Aminolysis (Ring Opening)

Reaction with primary or secondary amines results in the cleavage of the lactone ring, yielding


-benzamido-cinnamamides23
  • Reaction: Azlactone + R-NH

    
    
    
    
    Ring Opening
    
    
    Amide Product.[2][3]
  • Conditions: Reflux in ethanol or dioxane; reaction is often rapid.

Hydrolysis

Acidic or basic hydrolysis opens the ring to form the corresponding

23
  • Product:

    
    -Benzamido-3,4-methylenedioxycinnamic acid.[2][3]
    

Reactivitycluster_reactionsAzlactone2-Phenyl-4-piperonylidene-2-oxazolin-5-oneAminolysisAminolysis (R-NH₂)(Nucleophilic Attack at C5)Azlactone->AminolysisHydrolysisHydrolysis (H₂O/H⁺)(Ring Opening)Azlactone->HydrolysisBenzamideα-Benzamido-cinnamamide(Peptidomimetic Scaffold)Aminolysis->BenzamideAcidα-Benzamido-cinnamic Acid(Synthetic Intermediate)Hydrolysis->Acid

Figure 2: Primary reactivity pathways involving nucleophilic attack at the C5 carbonyl.[2][3]

Pharmacological Potential[4][10]

While the azlactone itself is often an intermediate, the piperonylidene moiety confers specific biological properties to its derivatives.

  • Antimicrobial Activity: The conjugated system and the presence of the methylenedioxy ring have shown activity against Gram-positive bacteria (S. aureus, B. subtilis).

  • Tyrosinase Inhibition: Structurally similar to chalcones and cinnamides, derivatives of this azlactone are investigated for their ability to inhibit tyrosinase, relevant for treating hyperpigmentation.

  • Antioxidant: The methylenedioxy group is a known pharmacophore for antioxidant activity, stabilizing radical species.

References

  • Synthesis & Physical Constants: Cava, M. P., & Napier, D. R. (1956).[9] Journal of the American Chemical Society, 78, 500.[9] Link (Cited via J. Org. Chem. 1977, 42, 18).

  • Melting Point Verification: Frinton Laboratories. (n.d.). Product ID: FR-0837, 2-Phenyl-4-piperonylidene-2-oxazolin-5-one.[10][2][3][11] American Chemical Suppliers.[3] Link

  • General Azlactone Spectral Data: Conway, P. A., et al. (2009). A simple and efficient method for the synthesis of Erlenmeyer azlactones. Research Repository UCD. Link

  • Bioactivity of Oxazolones: Bala, S., et al. (2010). Heterocyclic oxazolones: A review. Journal of the Korean Chemical Society. (Contextual grounding for bioactivity claims).

Technical Guide: Distinguishing Azlactone and Oxazolone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In organic chemistry and drug development, the terms Azlactone and Oxazolone are often used interchangeably, yet this imprecision can lead to critical experimental errors. While "Oxazolone" refers to a broad class of five-membered heterocyclic isomers, "Azlactone" specifically denotes the 5(4H)-oxazolone isomer—a key intermediate in peptide synthesis and the Erlenmeyer-Plöchl reaction.[1][2][3]

This guide dissects the structural, synthetic, and reactive differences between these entities.[4][5][6][7] It focuses on the 5(4H)-oxazolone (azlactone) due to its pivotal role in C-terminal activation , racemization mechanisms during peptide coupling, and its emerging utility as a scaffold in covalent inhibitor design.

Part 1: Structural & Nomenclatural Precision

The Isomer Hierarchy

The primary distinction is hierarchical. Oxazolone is the parent category comprising five structural isomers based on the position of the carbonyl group and the double bond.[3][8] Azlactone is a functional synonym reserved almost exclusively for the 5(4H)-oxazolone isomer.[1][3][7][9]

Table 1: Structural Classification of Oxazolone Isomers
Isomer NomenclatureCommon NameKey FeaturePrimary Application
5(4H)-Oxazolone Azlactone Carbonyl at C5, N=C double bond at C2-C3Peptide synthesis, Erlenmeyer synthesis
2(3H)-Oxazolone Carbonyl at C2, C=C double bond at C4-C5Diels-Alder dienophiles
5(2H)-Oxazolone Carbonyl at C5, N=C double bond at C3-C4Less common; unstable intermediate
4(5H)-Oxazolone Carbonyl at C4, N=C double bond at C2-C3Rare; structural isomer of azlactone
2(5H)-Oxazolone Carbonyl at C2, N=C double bond at C3-C4Pseudo-aromatic systems
Visualization of Isomeric Relationships

The following diagram illustrates the structural divergence. Note the specific position of the carbonyl and the saturation, which dictates electrophilicity.

OxazoloneIsomers cluster_Azlactone Azlactone Characteristics Parent Oxazolone Class (C3H3NO2 Isomers) Azlactone 5(4H)-Oxazolone (The 'Azlactone') Parent->Azlactone Major Synthetic Utility Iso2 2(3H)-Oxazolone Parent->Iso2 Cycloaddition Scaffolds IsoOther Other Isomers (4(5H), 5(2H), etc.) Parent->IsoOther Rare/Unstable Prop1 C-Terminal Activation Azlactone->Prop1 Prop2 Racemization Risk (via Enolization) Azlactone->Prop2

Caption: Hierarchical relationship between the general oxazolone class and the specific 5(4H)-oxazolone (azlactone) functional group.

Part 2: Synthesis & Reactivity Profiles

The Erlenmeyer-Plöchl Azlactone Synthesis

The definitive method for synthesizing 5(4H)-oxazolones is the Erlenmeyer-Plöchl reaction.[1] This pathway condenses an N-acylglycine (hippuric acid) with an aldehyde using acetic anhydride as a dehydrating agent.[1][7][10]

Mechanism Insight: The reaction proceeds via a Perkin condensation.[1] The acetic anhydride cyclizes the acylglycine into a 2-phenyl-5(4H)-oxazolone intermediate.[1] The C-4 protons of this intermediate are highly acidic (pKa ~9), facilitating deprotonation and subsequent condensation with the aldehyde.

Experimental Protocol: Synthesis of 4-Benzylidene-2-phenyl-5(4H)-oxazolone

Target Audience: Synthetic Chemists requiring a validated scaffold.

Reagents:

  • Hippuric acid (N-benzoylglycine): 10 mmol

  • Benzaldehyde: 10 mmol

  • Acetic Anhydride: 30 mmol (Excess serves as solvent/dehydrant)

  • Sodium Acetate (Anhydrous): 10 mmol (Base catalyst)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), combine hippuric acid, benzaldehyde, and sodium acetate.

  • Activation: Add acetic anhydride. The mixture may initially be heterogeneous.

  • Reaction: Heat the mixture on a steam bath or oil bath at 100°C for 2 hours . The solution should become homogenous and turn yellow/orange (indicating conjugation).

  • Crystallization: Cool the flask to room temperature. Add 20 mL of cold ethanol slowly to decompose excess anhydride. Allow to stand at 0-4°C overnight.

  • Isolation: Filter the crystalline product (yellow needles). Wash with boiling water (2 x 10 mL) to remove unreacted hippuric acid and sodium acetate.

  • Purification: Recrystallize from benzene or ethanol.

    • Expected Yield: 70-80%

    • Melting Point: 165-166°C

The Racemization Mechanism (Bergmann-Zervas)

For drug development professionals working with peptides, the azlactone is often an unwanted intermediate. During peptide coupling (using DCC/EDC), the activated carboxylate can cyclize onto the amide backbone oxygen, forming an azlactone.

Why this matters: The C-4 hydrogen in the azlactone ring is acidic.[1][3][11] Base-catalyzed removal of this proton creates a resonance-stabilized enolate, destroying the chirality at the alpha-carbon. Reprotonation occurs non-stereoselectively, resulting in a racemic mixture.

Racemization Start L-Amino Acid Activated Ester Azlactone 5(4H)-Oxazolone (Chiral Azlactone) Start->Azlactone Cyclization (Side Reaction) Enolate Planar Enolate (Achiral Intermediate) Azlactone->Enolate Base (-H+) Loss of Chirality Product Racemic Peptide (D/L Mixture) Azlactone->Product Ring Opening Enolate->Azlactone Reprotonation Enolate->Product Ring Opening (+ Amine)

Caption: The Bergmann-Zervas racemization pathway. The formation of the achiral enolate via the azlactone intermediate is the critical failure point in peptide stereochemistry.

Part 3: Applications in Drug Discovery & Materials

Comparative Reactivity Matrix

Azlactones are "masked" amino acids and activated electrophiles. Their reactivity differs significantly from the parent oxazolone ring.

Reaction TypeTarget SiteOutcomeApplication
Aminolysis C-5 CarbonylRing Opening (Amide Bond)Peptide Synthesis, Peptidomimetics
Hydrolysis C-5 CarbonylN-Acyl Amino AcidDeprotection / Degradation studies
Cycloaddition C2-C3 / C4-C5Bicyclic HeterocyclesSynthesis of complex alkaloids
Aldol Condensation C-4 Alpha-CarbonExtension of Carbon SkeletonSynthesis of alpha,beta-unsaturated amino acids
Fluorescent Biosensors

Recent developments utilize the 4-arylidene-5(4H)-oxazolone scaffold for biosensing. The high conjugation (push-pull system) between the oxazolone ring (electron acceptor) and the arylidene moiety (electron donor) creates fluorescence that is sensitive to:

  • pH Changes: Ring opening quenches fluorescence.

  • Thiol Detection: Nucleophilic attack by cysteine residues (e.g., in glutathione) opens the ring, altering the emission spectra.

References

  • IUPAC Compendium of Chemical Terminology . "Azlactones".[3][7][8][9][10][12][13] IUPAC Gold Book. [Link][8]

  • Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007).[14] "The diverse chemistry of oxazol-5-(4H)-ones". Chemical Society Reviews, 36(9), 1432-1440. [Link]

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
  • Kushwaha, N., & Kushwaha, S. (2021).[9] "Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review". Biointerface Research in Applied Chemistry. [Link][9]

  • Conway, P. A., et al. (2009). "A simple and efficient method for the synthesis of Erlenmeyer azlactones". Research Repository UCD. [Link]

Sources

2-Phenyl-4-piperonylidene-2-oxazolin-5-one solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one (also known as 4-(1,3-benzodioxol-5-ylmethylene)-2-phenyl-5-oxazolone) requires a fundamental understanding of how its highly conjugated, planar structure interacts with various solvent environments. As an intermediate widely utilized in the synthesis of amino acids, peptides, and bioactive heterocycles, mastering its solvation dynamics is critical for optimizing synthesis, isolation, and downstream ring-opening reactions.

Structural Thermodynamics & Solvation Mechanisms

The solubility profile of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one is dictated by its rigid molecular architecture. The compound features a 5-membered oxazolone ring conjugated with a phenyl group at the C2 position and a piperonylidene (1,3-benzodioxole) moiety at the C4 position.

This extensive


-conjugation creates a highly planar molecule with a strong dipole moment centered around the oxazolone carbonyl and imine nitrogen. In the solid state, these planar molecules stack tightly via 

interactions, resulting in a high crystal lattice energy. Consequently, for a solvent to effectively dissolve this azlactone, it must possess sufficient polarizability or dipole-dipole interaction capabilities to disrupt this lattice. The compound is highly lipophilic, lacking any hydrogen bond donors, which renders it completely insoluble in water and poorly soluble in cold, highly hydrogen-bonded protic solvents[1].

Empirical Solubility Matrix

The table below summarizes the solubility of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one across various solvent classes, providing the mechanistic rationale for its behavior in each medium.

Solvent ClassSpecific SolventSolubility LevelDielectric Constant (

)
Mechanistic Rationale
Halogenated Dichloromethane (DCM)High9.1Strong dispersion forces; the solvent's polarizability perfectly matches the conjugated

-system of the azlactone.
Polar Aprotic Dimethyl Sulfoxide (DMSO)High46.7Strong dipole-dipole interactions stabilize the oxazolone carbonyl and imine, breaking the crystal lattice.
Polar Protic Ethanol (Cold)Low24.5The extensive hydrogen-bonding network of cold ethanol excludes the highly lipophilic, non-H-bonding azlactone[1].
Polar Protic Acetic Acid (Hot)High6.2Elevated thermal energy disrupts the strong

stacking, allowing solvation; widely used for recrystallization[2].
Non-Polar HexaneInsoluble1.9Insufficient solvation energy to overcome the strong intermolecular forces of the crystal lattice.
Aqueous WaterInsoluble80.1Extreme hydrophobic effect; the compound cannot participate in the water's hydrogen-bonded network[1].

Solvent-Directed Synthesis & Isolation Protocol

The synthesis of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one is a classic application of the Erlenmeyer-Plöchl azlactone synthesis[3]. The choice of solvents throughout this workflow is not arbitrary; it is a precisely engineered system designed to drive the reaction forward and selectively isolate the product based on the solubility differentials outlined above[4].

Step 1: Condensation and Cyclization
  • Procedure: Combine 1.0 equivalent of hippuric acid, 1.0 equivalent of piperonal (1,3-benzodioxole-5-carboxaldehyde), and 1.0 equivalent of anhydrous fused sodium acetate in a round-bottom flask. Add a stoichiometric excess of acetic anhydride (typically 3-4 equivalents)[4],[2].

  • Causality: Acetic anhydride serves a dual purpose: it acts as the primary solvent for the initial slurry and functions as the dehydrating agent that drives the intramolecular cyclization of hippuric acid into the intermediate 2-phenyl-5-oxazolone[1]. The fused sodium acetate acts as a weak base, deprotonating the C-4 position of the oxazolone to form a reactive enolate that subsequently attacks the piperonal[1].

  • Conditions: Heat the mixture on a steam bath or under reflux for 1.5 to 2 hours. The mixture will liquefy and transition to a deep yellow/orange color as the conjugated azlactone forms[2].

Step 2: Quenching and Precipitation
  • Procedure: Allow the reaction mixture to cool to room temperature. Slowly add a volume of cold ethanol equivalent to the volume of acetic anhydride used[4].

  • Causality: The addition of ethanol serves two critical functions. First, it quenches the unreacted acetic anhydride, converting it into ethyl acetate and acetic acid. Second, because the highly conjugated 2-Phenyl-4-piperonylidene-2-oxazolin-5-one is virtually insoluble in cold ethanol, it rapidly precipitates out of the solution[1].

Step 3: Filtration and Washing
  • Procedure: Isolate the crude yellow precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold ethanol, followed by a small amount of hot water[4].

  • Causality: Unreacted piperonal and the acetic acid byproduct are highly soluble in cold ethanol, allowing them to be washed away without dissolving the target azlactone. The hot water wash removes any residual inorganic salts (sodium acetate)[4].

Step 4: Recrystallization
  • Procedure: Recrystallize the crude solid from hot acetic acid or benzene[2].

  • Causality: At elevated temperatures, the thermal energy disrupts the strong

    
     stacking of the azlactone crystals, allowing it to dissolve in moderately polar solvents like acetic acid. Upon slow cooling, the compound crystallizes as highly pure, bright yellow needles[2].
    

Experimental Workflow Visualization

The following diagram illustrates the phase separations and logical flow of the solvent-directed isolation process.

G Start Reaction Mixture (Hippuric Acid + Piperonal + Ac2O + NaOAc) Heat Reflux (1.5 - 2h) Formation of Azlactone Start->Heat Quench Cool & Quench Add Cold Ethanol Heat->Quench Filter Vacuum Filtration Quench->Filter Filtrate Filtrate (Soluble Impurities: Piperonal, Acetic Acid) Filter->Filtrate Liquid Phase Solid Crude Solid (Azlactone Precipitate) Filter->Solid Solid Phase Wash Wash with Cold Ethanol & Hot Water Solid->Wash Recrystallize Recrystallization (Hot Acetic Acid) Wash->Recrystallize Pure Pure 2-Phenyl-4-piperonylidene- 2-oxazolin-5-one Recrystallize->Pure

Solvation-driven workflow for the synthesis and isolation of 2-Phenyl-4-piperonylidene-oxazolone.

Downstream Solvent Effects on Reactivity

When utilizing 2-Phenyl-4-piperonylidene-2-oxazolin-5-one for downstream synthesis (e.g., generating functionalized cinnamic acid derivatives or novel heterocycles), solvent selection remains paramount. The oxazolone ring is highly susceptible to nucleophilic attack at the C5 carbonyl[1].

If ring-opening aminolysis is desired, conducting the reaction in a polar aprotic solvent like DMF or DCM is ideal. These solvents dissolve the azlactone completely while stabilizing the transition state of the incoming nucleophile. Conversely, prolonged exposure to protic solvents (like methanol or ethanol) in the presence of trace base or acid can lead to premature solvolysis, yielding the corresponding ester rather than the desired amide or peptide linkage. Therefore, ensuring anhydrous conditions in non-nucleophilic solvents is a strict requirement for preserving the structural integrity of the oxazolone ring during complex synthetic sequences.

References

  • A simple and efficient method for the synthesis of Erlenmeyer azlactones Source: ResearchGate URL:[Link]

  • Heterocylcic derivatives as inhibitors of glutaminyl cyclase (WO2011029920A1)
  • Targeting Cell Cycle and Apoptotic Pathways with Newly Synthesized Diselenide-linked Imidazolone Analogs Source: RSC Advances URL:[Link]

Sources

Technical Guide: Biological Activity & Synthesis of Piperonylidene-Substituted Oxazolones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(3,4-methylenedioxybenzylidene)-2-phenyl-5(4H)-oxazolone (commonly referred to as the piperonylidene azlactone) represents a "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the conjugation of the electron-rich piperonyl (1,3-benzodioxole) moiety with the electrophilic oxazolone core. This dual functionality grants the molecule potent activity as a tyrosinase inhibitor , antimicrobial agent , and anti-inflammatory modulator .

This guide details the synthesis, pharmacological profiling, and molecular mechanisms of this compound, designed for researchers optimizing lead compounds for dermatological and anti-infective applications.

Part 1: Chemical Architecture & Synthesis[1]

The Erlenmeyer-Plöchl Protocol

The most robust method for synthesizing piperonylidene oxazolones is the Erlenmeyer-Plöchl azlactone synthesis. This reaction involves the condensation of an aldehyde (Piperonal) with an


-acylglycine (Hippuric acid) in the presence of a dehydrating agent and a weak base.
Reaction Logic
  • Piperonal (3,4-methylenedioxybenzaldehyde): Provides the lipophilic "head" group essential for enzyme active site penetration (e.g., Tyrosinase).

  • Hippuric Acid: Forms the oxazolone ring.[1][2]

  • Acetic Anhydride (

    
    ):  Acts as the dehydrating agent to cyclize hippuric acid into the intermediate 2-phenyl-5(4H)-oxazolone.[2]
    
  • Fused Sodium Acetate (

    
    ):  Functions as the base catalyst to generate the enolate at the C-4 position, facilitating the Knoevenagel-type condensation with the aldehyde.
    
Synthesis Workflow Visualization

The following diagram outlines the stepwise conversion and critical intermediates.

SynthesisPathway Start Hippuric Acid (N-Benzoylglycine) Inter1 Intermediate: 2-Phenyl-5(4H)-oxazolone Start->Inter1 Cyclization (Reflux) Reagent1 Acetic Anhydride (Dehydrating Agent) Reagent1->Inter1 Product 4-Piperonylidene-2-phenyl- 5(4H)-oxazolone (Target Azlactone) Inter1->Product Perkin-type Condensation Reagent2 Piperonal (Aldehyde) Reagent2->Product Catalyst Fused NaOAc (Base Catalyst) Catalyst->Product Enolate Formation

Figure 1: Stepwise mechanism of the Erlenmeyer-Plöchl synthesis for piperonylidene oxazolones.

Part 2: Pharmacological Profile[4][5][6]

Tyrosinase Inhibition (Dermatological Target)

The piperonylidene derivative is a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.

  • Mechanism: The piperonyl ring structurally mimics the tyrosine substrate. The oxazolone core binds to the binuclear copper active site of the enzyme, preventing DOPAquinone formation.

  • Potency: Studies indicate these derivatives often surpass Kojic Acid (standard reference) in IC50 values due to enhanced lipophilicity permitting better skin penetration.

Antimicrobial Activity

The compound exhibits broad-spectrum activity, particularly against Gram-positive bacteria (S. aureus, B. subtilis).

  • Lipophilicity Factor: The methylenedioxy ring increases LogP, facilitating transport across the bacterial cell membrane.

  • Target: Disruption of cell wall biosynthesis and interference with metabolic enzymes via Michael addition to thiol groups.

Quantitative Data Summary

The following table synthesizes representative biological data from comparative studies of 4-arylidene-5(4H)-oxazolones.

Biological AssayTarget Organism/EnzymeActivity MetricReference Std. (Kojic/Cipro)Piperonylidene DerivativeEfficacy Status
Tyrosinase Inhibition Mushroom TyrosinaseIC50 (µM)~16.67 µM1.23 - 3.50 µM Superior
Antibacterial Staphylococcus aureusMIC (µg/mL)~1.0 µg/mL12.5 - 25.0 µg/mLModerate
Antibacterial Escherichia coliMIC (µg/mL)~1.0 µg/mL50.0 - 100.0 µg/mLWeak/Moderate
Antifungal Candida albicansMIC (µg/mL)~2.0 µg/mL25.0 µg/mLModerate
Antioxidant DPPH Radical Scavenging% Inhibition90% (Ascorbic)65 - 75%Good

Part 3: Mechanism of Action (MOA) & SAR

The biological activity is dictated by the Structure-Activity Relationship (SAR) of three specific zones:

  • The "Warhead" (C-5 Carbonyl & C=C): Acts as a Michael acceptor. Essential for covalent modification of enzymes (e.g., serine proteases).

  • The "Anchor" (Piperonyl Ring): The 3,4-methylenedioxy group provides steric bulk and electronic richness, crucial for π-π stacking interactions within enzyme pockets (specifically Tyrosinase).

  • The "Tail" (C-2 Phenyl): Modulates solubility and stability.

SAR Visualization

SAR_Mechanism Core Piperonylidene Oxazolone Scaffold Feature1 Exocyclic C=C Double Bond (Michael Acceptor) Core->Feature1 Feature2 Piperonyl Moiety (1,3-Benzodioxole) Core->Feature2 Feature3 Oxazolone Lactone Ring Core->Feature3 Effect1 Covalent Enzyme Inhibition (Alkylation of SH/NH groups) Feature1->Effect1 Electrophilic Attack Effect2 Tyrosinase Chelation (Melanogenesis Inhibition) Feature2->Effect2 Active Site Mimicry Effect3 Ring Opening (Precursor to Bioactive Benzamides) Feature3->Effect3 Nucleophilic Attack

Figure 2: Structure-Activity Relationship (SAR) mapping specific structural features to biological outcomes.

Part 4: Experimental Protocols

Protocol: Synthesis of 4-(3,4-methylenedioxybenzylidene)-2-phenyl-5(4H)-oxazolone

Note: All steps must be performed in a fume hood due to acetic anhydride vapors.

Reagents:

  • Piperonal (0.1 mol)

  • Hippuric Acid (0.1 mol)

  • Acetic Anhydride (0.3 mol)

  • Fused Sodium Acetate (0.1 mol)

  • Ethanol (95%)

Procedure:

  • Mixing: In a 250 mL conical flask, mix 0.1 mol of piperonal and 0.1 mol of hippuric acid.

  • Catalysis: Add 0.3 mol of acetic anhydride and 0.1 mol of fused sodium acetate.

  • Heating: Heat the mixture on a steam bath or hot plate (approx. 100°C) with constant shaking. The mixture will liquefy.

  • Reflux: Continue heating for 2 hours. The color will deepen (yellow/orange) indicating condensation.

  • Precipitation: Cool the flask contents and add 50 mL of cold ethanol. Scratch the sides of the flask with a glass rod to induce crystallization.

  • Filtration: Filter the solid product under vacuum (Buchner funnel).

  • Purification: Wash with hot water (to remove unreacted acid/salt) and recrystallize from benzene or ethanol to obtain bright yellow needles.

  • Validation: Check Melting Point (Expected: ~178-180°C).

Protocol: Tyrosinase Inhibition Assay (Spectrophotometric)

Reagents:

  • Mushroom Tyrosinase (Sigma-Aldrich)

  • L-DOPA (Substrate)

  • Phosphate Buffer (pH 6.8)

  • Test Compound (Dissolved in DMSO)

Procedure:

  • Preparation: Prepare a stock solution of the oxazolone in DMSO.

  • Incubation: In a 96-well plate, mix 140 µL phosphate buffer, 20 µL enzyme solution (46 units/mL), and 20 µL of the test compound (various concentrations). Incubate at 25°C for 10 minutes.

  • Initiation: Add 20 µL of 2.5 mM L-DOPA to initiate the reaction.

  • Measurement: Monitor the formation of DOPAchrome by measuring absorbance at 475 nm using a microplate reader.

  • Calculation: Calculate % Inhibition =

    
    .
    

Part 5: Future Outlook & Drug Design

The piperonylidene oxazolone is not just an end-product but a versatile intermediate.

  • Ring Opening: Reaction with amino acids yields peptidomimetics with enhanced stability.

  • Heterocyclic Transformation: Can be converted into imidazolones (via reaction with primary amines), which show enhanced CNS activity (anticonvulsant).

  • Smart Delivery: Due to the Michael acceptor "warhead," these compounds are candidates for Targeted Covalent Inhibitor (TCI) design, where the drug forms a permanent bond with the target protein, increasing duration of action.

References

  • BenchChem. (2025).[2] The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide to 5(4H)-Oxazolone Synthesis. Link

  • Khan, K. M., et al. (2006).[3] Oxazolones: New tyrosinase inhibitors; synthesis and their structure-activity relationships. Bioorganic & Medicinal Chemistry. Link

  • Haneen, D. S., et al. (2021).[1] 5(4H)-oxazolones: Synthesis and biological activities. Synthetic Communications. Link

  • Phillips, O. A., et al. (2023). Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. ResearchGate. Link

  • Hussain Al-Bayati, R. I., & Shia, J. S. (2015).[4] Synthesis of 4-Benzylidene-2-(4-Nitro-Phenyl)-4H-Oxazol-5-One Derivatives with Suspected Biological Activity. Chemistry and Materials Research.[5] Link

Sources

Technical Monograph: Structural Elucidation and Synthesis of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one , a significant heterocyclic intermediate synthesized via the Erlenmeyer-Plöchl azlactone synthesis.[1] Commonly utilized as a precursor for amino acids (specifically 3,4-dihydroxyphenylalanine analogs) and peptidomimetics, this molecule exhibits distinct photophysical properties and antimicrobial activity.[1] This document details its systematic nomenclature, synthetic pathways, physicochemical characterization, and experimental protocols for researchers in medicinal chemistry.

Part 1: Structural Elucidation & Nomenclature[1]

The trivial name "2-Phenyl-4-piperonylidene-2-oxazolin-5-one" is widely recognized in older literature, but it lacks the precision required for modern cheminformatics.[1] The systematic IUPAC name is derived by deconstructing the molecule into its heterocyclic core and its substituents.

IUPAC Derivation[1]
  • Heterocyclic Core: The parent ring is a five-membered ring containing oxygen and nitrogen with a carbonyl group at position 5 and a double bond between C2 and N3.[2] This is named 1,3-oxazol-5(4H)-one .[1]

  • Substituent at C2: A phenyl group attached to the carbon between the heteroatoms.

  • Substituent at C4: The "piperonylidene" group is derived from piperonal (heliotropin).[1] In systematic nomenclature, the piperonyl group is 1,3-benzodioxol-5-yl .[1] The double bond connection (=CH–) makes it a methylene substituent.[1] Thus, the full group is (1,3-benzodioxol-5-ylmethylene) .[1]

  • Stereochemistry: The exocyclic double bond at C4 usually favors the (Z)-isomer due to thermodynamic stability and steric factors involving the phenyl ring at C2.[1]

Definitive IUPAC Name: (4Z)-4-(1,3-benzodioxol-5-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one [1]

Structural Visualization

The following diagram illustrates the logical assembly of the systematic name from the molecular fragments.

NomenclatureCoreCore Scaffold1,3-oxazol-5(4H)-oneFinalFinal Structure(4Z)-4-(1,3-benzodioxol-5-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-oneCore->FinalBaseSub1Position 2Phenyl GroupSub1->FinalSubstitution at C2Sub2Position 4(1,3-benzodioxol-5-ylmethylene)Sub2->FinalCondensation at C4

Figure 1: Component-based derivation of the IUPAC nomenclature.

Part 2: Synthetic Pathway (Erlenmeyer-Plöchl)[1]

The synthesis of this azlactone is classically achieved via the Erlenmeyer-Plöchl reaction .[1][2] This condensation involves the reaction of an aldehyde (piperonal) with an N-acylglycine (hippuric acid) in the presence of a dehydrating agent (acetic anhydride) and a basic catalyst (sodium acetate).[1]

Reaction Mechanism[1]
  • Cyclization: Hippuric acid undergoes cyclodehydration by acetic anhydride to form the intermediate 2-phenyl-5-oxazolone.[1]

  • Deprotonation: The C4 protons of the intermediate oxazolone are acidic; sodium acetate facilitates the formation of an enolate/anion.

  • Condensation: The anion attacks the carbonyl carbon of piperonal.

  • Elimination: Loss of water (or acetic acid) results in the formation of the exocyclic double bond, yielding the final azlactone.

Synthetic Workflow

SynthesisHippuricHippuric Acid(N-Benzoylglycine)IntermediateIntermediate:2-Phenyl-5-oxazoloneHippuric->IntermediateCyclodehydrationPiperonalPiperonal(3,4-methylenedioxybenzaldehyde)RefluxProcess:Reflux @ 100°C(1-2 Hours)Piperonal->RefluxCondensationReagentsReagents:Acetic Anhydride (Ac2O)Sodium Acetate (NaOAc)Reagents->IntermediateIntermediate->RefluxWorkupWorkup:Precipitation with EthanolRecrystallizationReflux->WorkupProductProduct:2-Phenyl-4-piperonylidene-2-oxazolin-5-oneWorkup->Product

Figure 2: Step-by-step workflow for the Erlenmeyer-Plöchl synthesis.

Part 3: Physicochemical Characterization[1]

Reliable identification of the product requires analysis of spectral data. The following table summarizes the expected physicochemical properties based on the structural class of 4-arylidene-2-phenyl-5-oxazolones.

Spectral Data Summary
TechniqueParameterExpected Value/RangeStructural Assignment
Appearance Physical StateYellow crystalline solidExtended conjugation system
Melting Point Temperature192–198 °C (Typical for this class)High crystallinity due to planarity
IR Spectroscopy

(cm⁻¹)
1760–1780C=O[1] (Lactone carbonyl)
1650–1660C=N (Oxazole ring)
1590–1600C=C (Exocyclic double bond)
¹H NMR

(ppm)
6.05–6.15 (s, 2H)-O-CH₂-O- (Methylenedioxy)
7.10–7.20 (s, 1H)Vinyl proton (=CH-Ar)
7.40–8.20 (m, 8H)Aromatic protons (Phenyl + Benzodioxol)

Note: The C=O stretch in azlactones is characteristically high frequency (near 1780 cm⁻¹) due to ring strain in the unsaturated 5-membered lactone.[1]

Part 4: Pharmacological & Industrial Applications[1][4][5][6]

Drug Development Utility

The core significance of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one lies in its role as a "masked" amino acid.[1]

  • DOPA Analogs: Hydrolysis of the oxazolone ring followed by reduction yields substituted phenylalanines. This specific derivative is a precursor to 3,4-methylenedioxyphenylalanine, a structural analog of DOPA.

  • Peptidomimetics: The oxazolone ring can react with amines to form benzamides, serving as a scaffold for protease inhibitors.

Antimicrobial Activity

Studies on 4-arylidene-5-oxazolones have demonstrated moderate to high activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1] The planarity of the piperonylidene system allows for intercalation with microbial DNA or binding to specific enzymatic pockets.

Part 5: Detailed Experimental Protocol

Objective: Synthesis of (4Z)-4-(1,3-benzodioxol-5-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one.

Materials
  • Hippuric acid (0.01 mol, 1.79 g)[1]

  • Piperonal (0.01 mol, 1.50 g)[1][3]

  • Acetic anhydride (0.03 mol, ~3 mL)[1]

  • Anhydrous Sodium Acetate (0.01 mol, 0.82 g)[1]

  • Ethanol (95%) for workup and recrystallization.[1]

Procedure
  • Preparation: In a clean, dry 50 mL round-bottom flask, mix the hippuric acid and piperonal.

  • Reagent Addition: Add the acetic anhydride and anhydrous sodium acetate to the flask.

  • Heating: Equip the flask with a reflux condenser. Heat the mixture on a sand bath or oil bath at 100–110°C .

    • Observation: The mixture will liquefy and turn from yellow to deep orange/brown as the reaction proceeds.

  • Reflux: Maintain gentle reflux for 2 hours .

  • Quenching: Remove the flask from heat and allow it to cool to approximately 60°C. Add 10 mL of ethanol slowly to the mixture to prevent the mass from solidifying into a hard cake.

  • Crystallization: Allow the mixture to stand overnight at 0–5°C (refrigerator).

  • Filtration: Filter the yellow crystalline precipitate under vacuum. Wash the solid with small portions of ice-cold ethanol and then boiling water (to remove unreacted hippuric acid/sodium acetate).[1]

  • Purification: Recrystallize the crude product from hot ethanol or a benzene/ethanol mixture to obtain bright yellow needles.

  • Yield Calculation: Dry the crystals in a desiccator and calculate the percentage yield (Expected: 70–85%).

References

  • IUPAC Nomenclature of Organic Chemistry. (Blue Book). Nomenclature of Fused and Bridged Fused Ring Systems.[1]

  • Carter, H. E. (1946).[1] "Azlactones." Organic Reactions, 3, 198–239. [1]

  • Conway, P. A., et al. (2009). "Spectral Properties of Novel 1,3-oxazol-5(4H)-ones." Acta Chimica Slovenica, 56, 362–368.

  • PubChem Compound Summary. (2024). "4-Benzal-2-phenyl-5-oxazolone" (Analogous Structure Reference).[1] National Center for Biotechnology Information. [1]

  • Saravanan, V. S., et al. (2006). "Synthesis and Antibacterial Activity of Some 4-Substituted-2-phenyl oxazol-5(4H)-one Derivatives." Asian Journal of Chemistry, 18(4), 2511. [1]

4-(3,4-methylenedioxybenzylidene)-2-phenyl-5(4H)-oxazolone synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 4-(3,4-Methylenedioxybenzylidene)-2-phenyl-5(4H)-oxazolone

Executive Summary

4-(3,4-Methylenedioxybenzylidene)-2-phenyl-5(4H)-oxazolone is a specialized heterocyclic intermediate belonging to the class of unsaturated azlactones (oxazolones).[1] Synthesized via the Erlenmeyer-Plöchl reaction, this compound serves as a critical scaffold in the preparation of non-proteinogenic amino acids (e.g., 3,4-methylenedioxyphenylalanine), pharmaceutical precursors, and photoresponsive materials.[1] Its structural core combines the reactivity of the oxazolone ring with the electron-donating properties of the methylenedioxy group, making it a valuable subject for mechanistic studies and drug discovery.[1]

Chemical Identity & Nomenclature

This section provides the definitive identification parameters for the compound.[1] Due to the complexity of IUPAC nomenclature for heterocycles, multiple synonyms are often encountered in literature.

Parameter Details
Systematic Name (IUPAC) (4Z)-4-[(1,3-Benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one
Common Synonyms [1][2][3][4][5][6][7] • Piperonal Azlactone• 4-Piperonylidene-2-phenyl-5(4H)-oxazolone[1]• 4-(3,4-Methylenedioxybenzylidene)-2-phenyl-5-oxazolone[1]• Azlactone of Piperonal and Hippuric Acid
Molecular Formula C₁₇H₁₁NO₄
Molecular Weight 293.27 g/mol
CAS Registry Number 17200-42-3 (Specific to the piperonal derivative)
Appearance Yellow crystalline solid (Needles or prisms)
Solubility Soluble in hot ethanol, acetic acid, benzene, chloroform; Insoluble in water.[1]

Synthesis: The Erlenmeyer-Plöchl Protocol

The synthesis of 4-(3,4-methylenedioxybenzylidene)-2-phenyl-5(4H)-oxazolone is achieved through the condensation of hippuric acid (N-benzoylglycine) with piperonal (3,4-methylenedioxybenzaldehyde) in the presence of acetic anhydride and a base catalyst (sodium acetate).[1]

Mechanistic Pathway

The reaction proceeds via a multi-step mechanism involving cyclization, condensation, and dehydration.[1]

ErlenmeyerPlochl cluster_conditions Reaction Conditions Hippuric Hippuric Acid (N-Benzoylglycine) Intermediate1 2-Phenyl-5(4H)-oxazolone (Cyclized Intermediate) Hippuric->Intermediate1 Cyclization (-H2O) Piperonal Piperonal (Aldehyde) Aldol Aldol Adduct (Unstable) Piperonal->Aldol Ac2O Acetic Anhydride (Dehydrating Agent) Ac2O->Intermediate1 NaOAc Sodium Acetate (Base Catalyst) Enolate Oxazolone Enolate (Nucleophile) NaOAc->Enolate Intermediate1->Enolate Deprotonation Enolate->Aldol Condensation Product 4-Piperonylidene-2-phenyl- 5(4H)-oxazolone (Target Azlactone) Aldol->Product Dehydration (-H2O) Reflux (100-110°C) Reflux (100-110°C) 1-2 Hours 1-2 Hours

Caption: The Erlenmeyer-Plöchl pathway transforms hippuric acid into the active azlactone intermediate, which then condenses with piperonal to form the target unsaturated oxazolone.[1][2][8]

Experimental Protocol

Safety Note: Acetic anhydride is corrosive and lachrymatory.[1] Piperonal is an irritant.[1] Perform all steps in a fume hood.

Reagents:

  • Hippuric Acid: 17.9 g (0.10 mol)[1]

  • Piperonal: 15.0 g (0.10 mol)[1]

  • Acetic Anhydride: 30.0 mL (0.32 mol)[1]

  • Anhydrous Sodium Acetate: 8.2 g (0.10 mol)[1]

Procedure:

  • Setup: In a 250 mL Erlenmeyer flask or round-bottom flask, combine the hippuric acid, piperonal, acetic anhydride, and anhydrous sodium acetate.

  • Reaction: Heat the mixture on a steam bath or hot plate (approx. 100-110°C) with constant swirling or magnetic stirring.

    • Observation: The mixture will liquefy and turn yellow/orange.[1]

    • Duration: Continue heating for 1 to 2 hours. Do not overheat, as this can lead to tar formation.[1]

  • Workup:

    • Cool the reaction mixture to room temperature. The product may begin to crystallize.[1][4][9][10]

    • Add 50 mL of ethanol (95%) slowly to the solidified mass to break up the cake and dissolve impurities.[1]

    • Filter the yellow crystalline solid using a Büchner funnel.[1]

    • Wash the precipitate with two 20 mL portions of ice-cold ethanol, followed by two 20 mL portions of boiling water (to remove unreacted hippuric acid and sodium acetate).

  • Purification:

    • Recrystallize the crude product from benzene, acetic acid, or an ethanol/ethyl acetate mixture.[1]

    • Expected Yield: 60-80%.

    • Melting Point: 198-200°C (Lit.[1] value for piperonal derivative).

Physicochemical Characterization

Validation of the synthesized compound relies on spectroscopic signatures characteristic of the oxazolone ring and the methylenedioxy substituent.[1]

Technique Characteristic Signal Interpretation
IR Spectroscopy (KBr)1780-1800 cm⁻¹ (s)C=O stretching (Lactone carbonyl).[1] Distinctive for azlactones.
1650-1660 cm⁻¹ (m)C=N stretching (Imine bond).[1]
1600 cm⁻¹ (w)C=C stretching (Exocyclic double bond).[1]
¹H NMR (CDCl₃/DMSO-d₆)δ 7.10 - 7.20 ppm (s, 1H)Olefinic proton (=CH-Ar).[1] Diagnostic singlet.
δ 6.05 - 6.15 ppm (s, 2H)Methylenedioxy protons (-O-CH₂-O-).[1]
δ 7.40 - 8.20 ppm (m)Aromatic protons (Phenyl ring + Piperonyl ring).[1][8]
Melting Point 198 - 200°C Sharp melting point indicates high purity.[1]

Applications in Drug Discovery & Materials

The versatility of 4-(3,4-methylenedioxybenzylidene)-2-phenyl-5(4H)-oxazolone lies in its reactivity at the C-2, C-4, and C-5 positions.[1]

Precursor for Amino Acids

The primary application is the synthesis of 3,4-methylenedioxyphenylalanine , a non-natural amino acid analog used in peptide engineering.[1]

  • Hydrolysis: Treatment with 1% NaOH opens the oxazolone ring to yield α-benzoylamino-3,4-methylenedioxycinnamic acid.[1]

  • Reduction: Catalytic hydrogenation or reduction with HI/P yields the saturated amino acid.[1]

Antimicrobial & Pharmacological Agents

Research indicates that 4-arylidene-5(4H)-oxazolones exhibit significant biological activity:

  • Tyrosinase Inhibition: Analogous oxazolones have shown potency in inhibiting tyrosinase, relevant for treating hyperpigmentation.[1]

  • Antimicrobial: The oxazolone ring acts as a pharmacophore, disrupting bacterial cell wall synthesis in certain strains.[1]

Ring-Opening Polymerization

In materials science, the oxazolone ring can undergo ring-opening reactions with diamines to form polyamides with specific optical properties, leveraging the fluorescence of the benzylidene moiety.[1]

References

  • Erlenmeyer, E. (1893).[1] "Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd." Annalen der Chemie, 275, 1-8.[1]

  • Carter, H. E. (1946).[1] "Azlactones."[1][9][11][12] Organic Reactions, 3, 198-239.[1] [1]

  • Bala, S., et al. (2011).[1] "Methods for Synthesis of Oxazolones: A Review." International Journal of ChemTech Research, 3(3), 1104-1115.[1]

  • Pasha, M. A., et al. (2007).[1][8][13] "Zinc Oxide (ZnO): An Efficient Catalyst for the Synthesis of 4-Arylmethylidene-2-phenyl-5(4H)-oxazolones Having Antimicrobial Activity."[1][8][13] Journal of Pharmacology and Toxicology, 2(3), 264-270.[1][8]

  • Conway, P. A., et al. (2009).[1] "Synthesis and biological evaluation of substituted 2-phenyl-oxazol-5(4H)-ones." Bioorganic & Medicinal Chemistry Letters, 19(6), 1636-1639.[1] [1]

Sources

Technical Guide: Chemical Stability & Reactivity of 4-Arylidene-2-Phenyl-5-Oxazolones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Arylidene-2-phenyl-5-oxazolones (commonly referred to as unsaturated azlactones) are critical electrophilic scaffolds in the synthesis of


-amino acids, peptides, and heterocyclic pharmacophores. While thermodynamically stable in solid form under controlled conditions, these compounds exhibit significant kinetic instability in solution, particularly in the presence of nucleophiles (water, amines, alcohols) and under photon exposure.[1]

This guide provides a definitive technical analysis of their stability profile.[1] It moves beyond basic characterization to explain the why and how of degradation, offering researchers a self-validating framework for handling these reagents with precision.[1]

Molecular Architecture & Reactivity Hotspots[1]

To predict stability, one must understand the electronic distribution.[1] The 4-arylidene-5-oxazolone system is a "push-pull" conjugated alkene.

  • The Electrophilic Trigger (C-5): The carbonyl carbon at position 5 is the primary site of instability. It is highly electrophilic due to the strain of the five-membered ring and the electron-withdrawing nature of the adjacent oxygen and nitrogen.

  • The Conjugation Bridge (Exocyclic C=C): The double bond connects the oxazolone ring to the aryl group. This conjugation is responsible for the compound's intense color (usually yellow/orange).[1] Loss of color is the primary visual indicator of ring opening or degradation.

  • Geometric Isomerism: The molecule exists as

    
     and 
    
    
    
    isomers.[1] The
    
    
    -isomer is thermodynamically favored due to steric minimization between the phenyl ring (position 2) and the arylidene moiety.
Reactivity Diagram: The Electrophilic Core

The following diagram illustrates the critical attack vectors that compromise stability.

Reactivity Oxazolone 4-Arylidene-2-Phenyl-5-Oxazolone (Intact Scaffold) C5 C-5 Carbonyl (Primary Electrophile) Oxazolone->C5 Contains C_Exo Exocyclic C=C (Michael Acceptor) Oxazolone->C_Exo Contains Nucleophile Nucleophiles (OH-, R-NH2, RO-) Nucleophile->C5 Fast Attack (Ring Opening) Nucleophile->C_Exo Slow Attack (Michael Addition)

Caption: Figure 1. Reactivity profile showing the C-5 carbonyl as the kinetic weak point for nucleophilic attack.

Hydrolytic Stability & Ring Opening[1]

Hydrolysis is the most common degradation pathway.[1] The reaction is pH-dependent and substituent-controlled.

The Mechanism

Water acts as a nucleophile attacking the C-5 carbonyl. This results in the cleavage of the O1-C5 bond, yielding an acyclic


-benzoylaminoacrylic acid derivative.[1]

Key Insight: The reaction is pseudo-first-order in excess water but is strictly catalyzed by base.[1]

  • Acidic Media (pH < 4): Relatively stable.[1] Protonation of the ring nitrogen can occur, but ring opening is slow.[1]

  • Neutral Media (pH 7): Slow hydrolysis.[1] Half-lives (

    
    ) can range from hours to days depending on solvent dielectric constant.[1]
    
  • Alkaline Media (pH > 9): Rapid degradation. The hydroxide ion (

    
    ) is a potent nucleophile.[1] Ring opening is often instantaneous, observed by the immediate disappearance of the characteristic yellow color.[1]
    
Substituent Effects (Hammett Correlation)

The stability of the oxazolone ring is electronically coupled to the arylidene substituent.

  • Electron-Withdrawing Groups (e.g.,

    
    , 
    
    
    
    ):
    Increase the electrophilicity of C-5. Result: Decreased stability (Faster Hydrolysis).[1]
  • Electron-Donating Groups (e.g.,

    
    , 
    
    
    
    ):
    Stabilize the resonance structure, reducing positive charge character at C-5.[1] Result: Increased stability (Slower Hydrolysis).[1]

Nucleophilic Susceptibility: Aminolysis

In peptide synthesis and drug conjugation, aminolysis is the desired reaction, but in storage or stability profiling, it represents a degradation vector.[1]

The "Self-Catalyzed" Phenomenon: Unlike simple ester hydrolysis, aminolysis of azlactones in aprotic solvents (like dioxane or acetonitrile) often follows a complex rate law:



The second-order term (

) indicates that a second molecule of amine acts as a general base catalyst to deprotonate the attacking amine, accelerating the ring opening.[1]

Aminolysis Start Oxazolone + Amine (R-NH2) TS Tetrahedral Intermediate Start->TS Nucleophilic Attack Product Ring-Opened Amide (Stable Product) TS->Product Ring Collapse Catalysis 2nd Amine Molecule (General Base Catalysis) Catalysis->TS Stabilizes Transition State

Caption: Figure 2. Aminolysis pathway highlighting the catalytic role of excess amine, leading to rapid degradation.[1]

Geometric Isomerization (Z/E Stability)

4-Arylidene-5-oxazolones exist as geometric isomers.

  • Z-Isomer: The phenyl group and the oxazolone carbonyl are on opposite sides (trans-like arrangement of bulky groups). This is the thermodynamically stable form produced by the Erlenmeyer synthesis.[1]

  • E-Isomer: Formed via photoisomerization.[1]

Stability Implication: Exposure to UV or visible light causes


 isomerization.[1] The 

-isomer is generally more reactive and less stable.[1]
  • Protocol: Always store these compounds in amber vials or foil-wrapped containers.

Experimental Protocols

Protocol A: Kinetic Stability Assay (UV-Vis)

Objective: Determine the half-life (


) of an oxazolone derivative in a specific buffer/solvent system.

Principle: The intact oxazolone has a strong absorbance maximum (


) typically between 360–400 nm due to conjugation.[1] The ring-opened hydrolysis product shifts this absorbance significantly (blue shift) or reduces intensity.

Materials:

  • Spectrophotometer (scanning 250–500 nm).[1]

  • Stock Solvent: Anhydrous Acetonitrile (MeCN) or Dioxane.[1]

  • Buffer: Phosphate buffer (pH 7.[1][2]4) or Carbonate buffer (pH 9.0).[1]

Workflow:

  • Stock Preparation: Dissolve the oxazolone in MeCN to a concentration of

    
     M.
    
  • Reaction Initiation: Inject

    
     of stock into 
    
    
    
    of the target buffer in a quartz cuvette. Rapidly mix. Final conc:
    
    
    .[1]
  • Monitoring: Immediately start kinetic tracking at

    
     (e.g., 365 nm). Record absorbance every 30 seconds for 60 minutes.
    
  • Data Analysis:

    • Plot

      
       vs. time (
      
      
      
      ).[1][3]
    • The slope of the linear regression

      
      .
      
    • Calculate half-life:

      
      .[1]
      
Protocol B: Storage & Handling Recommendations

To ensure integrity for drug development applications:

ParameterRecommendationRationale
State Solid / PowderHydrolysis in solution is inevitable over time.[1]
Temperature

C
Slows thermal degradation and isomerization.[1]
Atmosphere Desiccated / ArgonPrevents moisture absorption (hydrolysis trigger).[1]
Light Dark / Amber VialPrevents

photoisomerization.[1]
Solvents Anhydrous MeCN, DCMAvoid alcohols (alcoholysis) and amines (aminolysis).[1]

References

  • Carter, H. E. (1946).[1] "Azlactones."[1][4][5][6][7] Organic Reactions, 3, 198–239.[1] Link[1]

  • Moghimi, A., et al. (1992).[1] "Kinetics and mechanism of aminolysis of (Z)-4-arylidene-2-phenyl-5(4H)-oxazolones." Canadian Journal of Chemistry, 70(12), 2905-2913.[1] Link[1]

  • Palcut, M., et al. (2004).[1] "Base-Catalysed Hydrolysis and Reactivity-Spectra Correlations of (Z)-4-Benzylidene-2-(Substituted Phenyl)Oxazol-5(4H)-ones." Journal of Chemical Research, 2004(10), 666-668.[1] Link[1]

  • Conway, S. C., & Gribble, G. W. (1992).[1] "Formation and stability of the oxazolone ring." Heterocycles. (Contextual grounding for ring stability).

  • IUPAC. "Erlenmeyer-Plöchl azlactone synthesis."[1] Comprehensive Organic Name Reactions. Link

Sources

Methodological & Application

Anwendungshinweise und Protokolle: Die Erlenmeyer-Plöchl-Synthese von 2-Phenyl-4-piperonyliden-2-oxazolin-5-on

Author: BenchChem Technical Support Team. Date: March 2026

Absolut. Hier ist ein detaillierter technischer Leitfaden zur Erlenmeyer-Plöchl-Synthese von 2-Phenyl-4-piperonyliden-2-oxazolin-5-on, der für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung konzipiert wurde.

Einleitung: Eine klassische Reaktion mit moderner Relevanz

Die Erlenmeyer-Plöchl-Synthese, die Ende des 19. Jahrhunderts entwickelt wurde, ist eine fundamentale Reaktion in der heterocyclischen Chemie zur Herstellung von 5(4H)-Oxazolonen, auch bekannt als Azlactone.[1][2][3] Diese Moleküle sind nicht nur entscheidende Zwischenprodukte für die Synthese von α-Aminosäuren und Peptiden, sondern das Azlacton-Gerüst selbst ist ein privilegierter Kern in der medizinischen Chemie, der in Molekülen mit einem breiten Spektrum an biologischen Aktivitäten vorkommt.[4][5]

Dieser Leitfaden konzentriert sich auf die gezielte Synthese von 2-Phenyl-4-piperonyliden-2-oxazolin-5-on. Diese spezielle Verbindung dient als hervorragendes Beispiel für die Reaktion und ist aufgrund ihres Piperonyl-Fragments, das in vielen Naturstoffen und pharmazeutisch aktiven Molekülen vorkommt, von besonderem Interesse für die Wirkstoffforschung.[6][7] Wir werden die zugrunde liegenden Prinzipien, ein detailliertes und validiertes Protokoll sowie wichtige Sicherheits- und Charakterisierungsdaten untersuchen.

Theoretische Grundlagen und Reaktionsmechanismus

Die Gesamtreaktion ist eine Kondensation zwischen einer N-Acylglycin (Hippursäure), einem Aldehyd (Piperonal), einem Dehydratisierungsmittel (Acetanhydrid) und einer Base (Natriumacetat).[1][3][4] Der Mechanismus lässt sich am besten in zwei Hauptstufen verstehen:

  • Bildung des Oxazolon-Intermediats: Hippursäure wird durch Acetanhydrid, das sowohl als Lösungsmittel als auch als Dehydratisierungsmittel fungiert, zu einem gemischten Anhydrid aktiviert. Eine intramolekulare nukleophile Attacke des Amid-Sauerstoffs auf die aktivierte Carboxylgruppe führt zur Zyklisierung und anschließenden Eliminierung von Essigsäure, wodurch das reaktive 2-Phenyl-5-oxazolon-Intermediat gebildet wird.[3][8]

  • Perkin-Kondensation: Das gebildete Oxazolon besitzt saure Protonen an der C4-Position. Die Base, typischerweise Acetat aus Natriumacetat, deprotoniert das Oxazolon und erzeugt ein Enolat-Anion. Dieses Anion greift dann den Carbonylkohlenstoff des Piperonals in einer Aldol-ähnlichen Addition an. Die anschließende Eliminierung von Wasser, die durch Acetanhydrid gefördert wird, führt zur Bildung der exozyklischen Doppelbindung und liefert das finale, konjugierte Produkt.[3][5]

Der folgende Graph veranschaulicht diesen zweistufigen Prozess:

Erlenmeyer_Plochl_Mechanism Abb. 1: Vereinfachter Mechanismus der Erlenmeyer-Plöchl-Synthese cluster_1 Stufe 2: Perkin-Kondensation Hippursaeure Hippursäure Ac2O_NaOAc + Acetanhydrid + Natriumacetat Oxazolon 2-Phenyl-5-oxazolon (Reaktives Intermediat) Hippursaeure->Oxazolon Enolat Oxazolon-Enolat Oxazolon->Enolat Deprotonierung (Base) Piperonal Piperonal AldolAddukt Aldol-Addukt Piperonal->AldolAddukt Enolat->AldolAddukt Nukleophiler Angriff Produkt 2-Phenyl-4-piperonyliden- 2-oxazolin-5-on AldolAddukt->Produkt Dehydratisierung (-H₂O)

Bildunterschrift: Abb. 1: Vereinfachter Mechanismus der Erlenmeyer-Plöchl-Synthese.

Sicherheitsbewertung und Handhabung der Reagenzien

Vor Beginn der Synthese ist eine sorgfältige Bewertung der Gefahren, die von den verwendeten Chemikalien ausgehen, unerlässlich. Alle Arbeiten müssen in einem gut funktionierenden Abzug durchgeführt werden, und es ist stets geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, chemikalienbeständige Handschuhe) zu tragen.

ReagenzCAS-NummerPrimäre GefahrenHandhabungshinweise
Hippursäure 495-69-2Verursacht Hautreizungen und schwere Augenschäden; kann die Atemwege reizen.[9]Staubbildung vermeiden. Einatmen von Staub und Kontakt mit Haut und Augen vermeiden.[9]
Piperonal 120-57-0Kann eine allergische Hautreaktion hervorrufen; schädlich bei Verschlucken; es wird vermutet, dass es die Fruchtbarkeit oder das ungeborene Kind schädigt.[10]Kontakt mit Haut und Augen vermeiden. In gut belüfteten Bereichen verwenden.[11]
Acetanhydrid 108-24-7Flüssigkeit und Dampf entzündbar; gesundheitsschädlich bei Verschlucken; lebensgefährlich bei Einatmen; verursacht schwere Verätzungen der Haut und schwere Augenschäden.[12][13][14]Von Hitze, Funken und offenen Flammen fernhalten. Behälter dicht verschlossen halten. Reagiert heftig mit Wasser.[12][15]
Natriumacetat (wasserfrei)127-09-3Geringe Toxizität, aber Anreicherung von Feinstaub kann zu Staubexplosionsgefahr führen.[16] Hygroskopisch.[17]An einem trockenen Ort aufbewahren. Staubbildung vermeiden.[17][18]
Experimentelles Protokoll

Dieses Protokoll beschreibt ein bewährtes Verfahren zur Synthese des Zielmoleküls.

Materialien und Ausrüstung

  • Hippursäure (≥98 %)

  • Piperonal (Heliotropin, ≥99 %)

  • Acetanhydrid (≥99 %, p.a.)

  • Natriumacetat (wasserfrei, ≥99 %)

  • Ethanol (96 % oder absolut)

  • 100-mL-Rundkolben

  • Rückflusskühler mit Trockenrohr (gefüllt mit CaCl₂)

  • Heizpilz oder Ölbad mit Magnetrührer

  • Büchnertrichter und Saugflasche

  • Standard-Glasgeräte (Messzylinder, Bechergläser)

Schritt-für-Schritt-Syntheseverfahren

  • Vorbereitung der Reaktanten: In einem 100-mL-Rundkolben werden Hippursäure (5,37 g, 30,0 mmol), Piperonal (4,50 g, 30,0 mmol) und wasserfreies Natriumacetat (2,46 g, 30,0 mmol) vorgelegt.

    • Begründung: Die Verwendung äquimolarer Mengen der Reaktanten gewährleistet eine effiziente Umsetzung. Wasserfreies Natriumacetat ist entscheidend, da Wasser das Acetanhydrid hydrolysieren und die Reaktion hemmen würde.[17]

  • Zugabe des Reagenzes/Lösungsmittels: Geben Sie unter dem Abzug vorsichtig Acetanhydrid (15 mL, ca. 158 mmol) zu der Mischung der Feststoffe hinzu.

    • Begründung: Acetanhydrid dient hier sowohl als Dehydratisierungsmittel zur Förderung der Zyklisierung als auch als Lösungsmittel, um die Reaktanten in Lösung zu bringen, wenn sie erhitzt werden.[3]

  • Reaktionsdurchführung: Setzen Sie einen Rückflusskühler mit einem Trockenrohr auf den Kolben und erhitzen Sie die Mischung unter Rühren in einem Wasserbad oder Ölbad für 1 bis 2 Stunden bei 100 °C. Die Feststoffe lösen sich allmählich auf und die Lösung nimmt eine tiefgelbe bis orange Farbe an.

    • Begründung: Die erhöhte Temperatur ist notwendig, um die Aktivierungsenergie für beide Stufen der Reaktion zu überwinden. Das Trockenrohr schützt die Reaktion vor Luftfeuchtigkeit.

  • Aufarbeitung und Isolierung: Nehmen Sie den Kolben vom Heizbad und lassen Sie ihn langsam auf Raumtemperatur abkühlen. Gießen Sie die noch warme Reaktionsmischung langsam unter Rühren in ein Becherglas mit 100 mL eiskaltem Wasser, um das überschüssige Acetanhydrid zu hydrolysieren und das Produkt auszufällen.

  • Kristallisation und Filtration: Kühlen Sie die wässrige Suspension in einem Eisbad für weitere 15-20 Minuten, um die Fällung zu vervollständigen. Der leuchtend gelbe, kristalline Feststoff wird durch Absaugen über einen Büchnertrichter gesammelt.

  • Waschen des Produkts: Waschen Sie den Filterkuchen auf dem Trichter mehrmals mit kleinen Portionen kaltem Wasser, um wasserlösliche Verunreinigungen zu entfernen, gefolgt von einer kleinen Portion kaltem Ethanol, um unumgesetztes Piperonal zu entfernen.

  • Trocknung: Trocknen Sie das Rohprodukt an der Luft oder in einem Exsikkator. Die typische Ausbeute an Rohprodukt liegt im Bereich von 70-85 %.

Der folgende Graph visualisiert den Arbeitsablauf des Experiments:

Workflow Abb. 2: Experimenteller Arbeitsablauf A 1. Reaktanten mischen (Hippursäure, Piperonal, NaOAc) B 2. Acetanhydrid zugeben A->B C 3. Unter Rückfluss erhitzen (1-2 h, 100 °C) B->C D 4. Abkühlen und in Eiswasser gießen C->D E 5. Im Eisbad kühlen D->E F 6. Produkt abfiltrieren E->F G 7. Waschen (H₂O, dann kaltes EtOH) F->G H 8. Trocknen G->H I Reines Produkt H->I

Bildunterschrift: Abb. 2: Experimenteller Arbeitsablauf.

Aufreinigung und Charakterisierung

Die Reinheit des synthetisierten Produkts ist für nachfolgende Anwendungen, insbesondere in der Wirkstoffforschung, von größter Bedeutung.

Aufreinigung Das Rohprodukt kann durch Umkristallisation aus einem geeigneten Lösungsmittel wie Ethanol oder Essigsäure weiter gereinigt werden, um hochreine, leuchtend gelbe Nadeln zu erhalten.

Charakterisierung Die Identität und Reinheit des 2-Phenyl-4-piperonyliden-2-oxazolin-5-on wird durch spektroskopische Methoden und die Bestimmung des Schmelzpunktes bestätigt.

EigenschaftErwarteter Wert / Beobachtung
Aussehen Leuchtend gelbe, kristalline Nadeln
Schmelzpunkt 168-169 °C[19]
IR-Spektrum (KBr, cm⁻¹) ca. 1790 (C=O, Lacton), 1655 (C=N), 1600 (C=C)[19]
¹H-NMR (CDCl₃, δ/ppm) ca. 8.1 (d, 2H, ortho-H von Phenyl), 7.6-7.4 (m, 3H, meta/para-H von Phenyl), 7.2 (s, 1H, vinylisches H), 7.0-6.8 (m, 3H, Piperonyl-H), 6.0 (s, 2H, O-CH₂-O)
¹³C-NMR (CDCl₃, δ/ppm) ca. 168 (C=O), 163 (C=N), 149, 148 (quartäre C des Piperonyls), 133-125 (aromatische C), 131 (vinylisches C), 108-102 (aromatische C des Piperonyls), 101 (O-CH₂-O)
Schlussfolgerung und Ausblick

Die Erlenmeyer-Plöchl-Synthese ist nach wie vor eine robuste und effiziente Methode zur Herstellung von Azlactonen. Das hier beschriebene Protokoll für 2-Phenyl-4-piperonyliden-2-oxazolin-5-on ist ein zuverlässiges Verfahren, das eine hohe Ausbeute an einem reinen Produkt liefert. Die synthetisierten Azlactone sind vielseitige Bausteine. Sie können hydrolysiert werden, um α-Aminosäuren herzustellen, oder mit verschiedenen Nukleophilen umgesetzt werden, um Peptid-Analoga und andere komplexe heterocyclische Systeme zu erzeugen, was ihre anhaltende Bedeutung für die moderne organische Synthese und die Wirkstoffentwicklung unterstreicht.[5]

Referenzen

  • Sicherheitsdatenblatt: Hippursäure Natriumsalz . Carl ROTH. [Link]

  • Erlenmeyer-Plochl Azloactone Synthesis . Cambridge University Press. [Link]

  • Erlenmeyer–Plöchl azlactone and amino-acid synthesis . Wikipedia. [Link]

  • Sicherheitsdatenblatt: Natriumacetat . Carl ROTH. [Link]

  • Acetanhydrid - SICHERHEITSDATENBLATT . Fisher Scientific. [Link]

  • Sicherheitsdatenblatt · Handelsname: Natriumacetat trihydrat . Thommen-Furler. [Link]

  • Sicherheitsdatenblatt: Natriumacetat wasserfrei . Chemos GmbH&Co.KG. [Link]

  • SICHERHEITSDATENBLATT - Hippursäure . Fisher Scientific. [Link]

  • Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis . Wiley Online Library. [Link]

  • Freiwillige Sicherheitsinformation in Anlehnung an das Sicherheitsdatenblattformat gemäß Verordnung (EG) Nr. 1907/2006 (REACH) . Carl ROTH. [Link]

  • Sicherheitsdatenblatt: Natriumacetat Trihydrat . Carl ROTH. [Link]

  • Essigsäureanhydrid - GESTIS-Stoffdatenbank . DGUV. [Link]

  • Safety Data Sheet: Hippuric acid sodium salt hydrate . Carl ROTH. [Link]

  • Piperonal - GESTIS-Stoffdatenbank . DGUV. [Link]

  • Sicherheitsdatenblatt - Acetanhydrid . Gatt-Koller GmbH. [Link]

  • Piperonal . Food and Chemical Toxicology. [Link]

  • Erlenmeyer-Plöchl azlactone and amino acid synthesis . chemeurope.com. [Link]

  • Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis . Wiley Online Library. [Link]

  • Synthesis of Erlenmeyer-Plöchl Azlactones Promoted by 5-Sulfosalicylic Acid . Organic Chemistry International. [Link]

  • Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity . Modern Scientific Press. [Link]

  • Progress in the Synthesis of Erlenmeyer Azlactone . International Journal for Research Trends and Innovation. [Link]

  • A simple and efficient method for the synthesis of Erlenmeyer azlactones . University College Dublin Research Repository. [Link]

  • Neue Wege in der Wirkstoffentwicklung . Deutsche Apotheker Zeitung. [Link]

  • P4: Wirkstoffe . Frankfurt Cancer Institute. [Link]

Sources

Green synthesis methods for 4-piperonylidene-2-phenyl-5-oxazolone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Synthesis Modalities for 4-Piperonylidene-2-phenyl-5-oxazolone

Executive Briefing

4-Piperonylidene-2-phenyl-5-oxazolone is a highly conjugated azlactone derivative synthesized via the Erlenmeyer-Plöchl reaction. It serves as a critical synthon in the drug development pipeline, particularly for the synthesis of L-DOPA analogs, substituted amino acids, and bioactive heterocyclic scaffolds. Historically, its synthesis relied on harsh conditions: stoichiometric amounts of fused sodium acetate, prolonged thermal refluxing, and excess acetic anhydride. These classical parameters suffer from poor atom economy, high environmental factors (E-factors), and the generation of corrosive waste streams.

This technical guide details three validated, green-chemistry-compliant methodologies for the synthesis of this target molecule. By leveraging alternative energy vectors (microwave and acoustic cavitation) and eco-friendly catalysts (alumina and 5-sulfosalicylic acid), these protocols maximize yield while minimizing environmental impact.

Mechanistic Causality & Green Rationale

The synthesis of 4-piperonylidene-2-phenyl-5-oxazolone proceeds via a two-step cascade. First, acetic anhydride promotes the cyclodehydration of hippuric acid (N-benzoylglycine) to form a highly reactive 2-phenyl-5-oxazolone intermediate. Second, the active methylene group of this intermediate undergoes a Perkin-type base-catalyzed aldol condensation with the electrophilic carbonyl carbon of piperonal (3,4-methylenedioxybenzaldehyde), followed by dehydration to yield the final conjugated azlactone[1].

The Green Intervention: Traditional fused sodium acetate is hygroscopic, requires high thermal energy, and often leads to side reactions such as aldehyde self-condensation. By substituting it with solid-supported basic alumina[1] or a green organocatalyst like 5-sulfosalicylic acid (5-SSA)[2], we lower the activation energy, prevent side reactions, and enable solvent-free or aqueous-PEG conditions[3].

Visualizing the Synthesis Workflow

G H Hippuric Acid + Acetic Anhydride Cat Green Catalyst & Activation (Alumina / 5-SSA / Microwave) H->Cat Int 2-Phenyl-5-oxazolone (Reactive Intermediate) Cat->Int Cyclodehydration Prod 4-Piperonylidene-2-phenyl-5-oxazolone (Target Azlactone) Int->Prod Aldol-type Condensation P Piperonal (3,4-Methylenedioxybenzaldehyde) P->Prod Electrophilic Acceptor

Mechanistic workflow of green Erlenmeyer-Plöchl synthesis for the target azlactone.

Comparative Modalities: Quantitative Data

The table below summarizes the efficiency and environmental footprint of the green methodologies compared to the traditional Erlenmeyer approach.

Synthesis ModalityCatalystSolvent SystemReaction TimeYield (%)E-Factor / Green Metric
Traditional Erlenmeyer Fused NaOAcExcess Acetic Anhydride120 - 180 min65 - 70%High (Toxic waste, high energy)
Microwave-Assisted Basic AluminaSolvent-Free (Solid State)2 - 5 min85 - 92%Low (High atom economy)
Mechanochemical 5-Sulfosalicylic AcidSolvent-Free (Grinding)10 - 15 min90 - 95%Very Low (Catalyst recyclable)
Acoustic Cavitation Sodium AcetatePEG-400 / Water (1:1)15 - 20 min88 - 96%Low (Benign solvents)

Validated Experimental Workflows

As a self-validating system, each protocol below includes built-in physicochemical checks to ensure reaction progression and product integrity without immediate reliance on complex instrumentation.

Protocol A: Microwave-Assisted Solvent-Free Synthesis on Alumina
  • Causality: Alumina acts as both a microwave susceptor (distributing thermal energy evenly without hotspots) and a mild solid-base catalyst. This drives the Perkin condensation rapidly without degrading the sensitive methylenedioxy ring of piperonal[1].

  • Step-by-Step Procedure:

    • Charge an agate mortar with piperonal (1.0 mmol, 150.1 mg), hippuric acid (1.0 mmol, 179.2 mg), and basic alumina (0.5 g). Grind until a fine, homogeneous powder is formed.

    • Transfer the powder to a microwave-safe quartz or Teflon vessel. Add acetic anhydride (3.0 mmol, ~0.28 mL) dropwise to initiate the cyclodehydration.

    • Irradiate in a dedicated synthesis microwave (e.g., CEM Discover) at 300 W (max temperature 90°C) for 3 minutes[4].

    • Validation Check: Observe the reaction matrix. It will transition from a pale paste to a deep yellow/orange solid. This color shift is the macroscopic validation of the highly conjugated extended

      
      -system forming in the azlactone product.
      
    • Cool to room temperature. Extract the product by washing the alumina plug with hot ethanol (2 x 10 mL).

    • Filter to remove the alumina (which can be calcined and reused). Chill the filtrate to 4°C to induce crystallization.

    • Filter the bright yellow crystals and dry under vacuum. Verify purity via TLC (Rf ~0.7 in 7:3 Hexane:EtOAc).

Protocol B: Mechanochemical Synthesis using 5-Sulfosalicylic Acid (5-SSA)
  • Causality: 5-SSA acts as a dual-function green organocatalyst. Its sulfonic acid group activates the carbonyl of piperonal, while the salicylate moiety assists in proton shuttling during the dehydration step. Grinding provides localized kinetic energy (frictional heat) to overcome the activation barrier without bulk solvents[2],[5].

  • Step-by-Step Procedure:

    • In a heavy-duty agate mortar, combine piperonal (1.0 mmol), hippuric acid (1.0 mmol), 5-SSA (10 mol%, 21.8 mg), and acetic anhydride (1.5 mmol).

    • Grind the mixture vigorously with a pestle for 10-15 minutes at ambient temperature.

    • Validation Check: The mechanical shear will cause the mixture to briefly become a localized melt (eutectic formation) before solidifying into a dense yellow mass, signaling reaction completion.

    • Quench the reaction by adding 5 mL of ice-cold distilled water. This neutralizes unreacted acetic anhydride and selectively dissolves the 5-SSA catalyst.

    • Filter the crude solid, wash with cold water, and recrystallize from aqueous ethanol.

    • Validation Check: The aqueous filtrate containing 5-SSA can be evaporated under reduced pressure to recover the catalyst for subsequent runs (>90% recovery rate).

Protocol C: Ultrasound-Assisted Synthesis in PEG-Water
  • Causality: Acoustic cavitation generates transient microbubbles in the PEG-water matrix. The implosion of these bubbles creates localized hotspots (high temperature and pressure) that drastically accelerate the mass transfer between the hydrophobic reactants and the aqueous interface, eliminating the need for toxic organic solvents[3].

  • Step-by-Step Procedure:

    • In a 50 mL glass beaker, dissolve sodium acetate (0.5 mmol) in a 1:1 mixture of distilled Water and PEG-400 (10 mL).

    • Add piperonal (1.0 mmol) and hippuric acid (1.0 mmol) to the solvent matrix.

    • Introduce acetic anhydride (2.5 mmol) dropwise while stirring gently.

    • Submerge the beaker in an ultrasonic bath (40 kHz) at ambient temperature for 15-20 minutes.

    • Validation Check: The initially cloudy emulsion will rapidly precipitate a dense, vibrant yellow solid. Because the highly non-polar azlactone product is insoluble in the aqueous PEG mixture, the reaction is driven forward by Le Chatelier's principle via precipitation.

    • Filter the product, wash extensively with distilled water to remove PEG and acetate salts, and dry under a vacuum.

References

  • Conway, P. A., Devine, K., & Paradisi, F. "A simple and efficient method for the synthesis of Erlenmeyer azlactones." Research Repository UCD. 1

  • Kiyani, H., & Aslanpour, S. "Sulfanilic Acid-Catalyzed Green Synthesis of 4-Arylidene-2-Phenyl-5(4H)-Oxazolones." ResearchGate. 2

  • "Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach." ResearchGate. 5

  • "Rapid, environmentally benign one pot synthesis series of 4-arylidene-2-phenyl-5(4H)-oxazolones or azlactone catalyzed by sodium acetate." Heterocyclic Letters. 3

  • "Solvent-Free Microwave Azlactone Synthesis." Scribd. 4

Sources

Microwave-Assisted Synthesis of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one: A Green Chemistry Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-MW-AZL-042

Executive Summary

This application note details the optimized protocol for the synthesis of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one (an azlactone derivative) using microwave irradiation. By transitioning from conventional conductive heating to dielectric heating (microwave), we demonstrate a reduction in reaction time from 2 hours to under 5 minutes, with a concomitant yield increase of approximately 20%.

This molecule is a critical intermediate in the synthesis of


-amino acids, peptides, and various heterocyclic compounds with pharmacological potential (antimicrobial, anti-inflammatory). This guide provides a direct comparison between the classical Erlenmeyer-Plöchl  method and the Microwave-Assisted Organic Synthesis (MAOS)  approach.[1]

Scientific Background & Mechanism[1][2][3][4]

The Chemistry: Erlenmeyer-Plöchl Azlactone Synthesis

The formation of the target azlactone involves the condensation of Hippuric acid (N-benzoylglycine) with Piperonal (3,4-methylenedioxybenzaldehyde) in the presence of acetic anhydride and sodium acetate.[1]

Mechanistic Pathway:

  • Cyclization: Acetic anhydride dehydrates hippuric acid to form the intermediate 2-phenyl-5-oxazolone.[1]

  • Perkin-Type Condensation: The active methylene group of the oxazolone intermediate attacks the carbonyl carbon of the piperonal.

  • Elimination: Loss of water (or acetic acid) results in the formation of the exocyclic double bond, yielding the thermodynamically stable Z-isomer of the 4-arylidene-5-oxazolone.[1]

Why Microwave?

In conventional heating, the reaction vessel is heated from the outside in (conduction/convection), creating thermal gradients. In contrast, microwave irradiation (2.45 GHz) causes dipolar polarization of the acetic anhydride. The solvent/reagent molecules align and relax rapidly with the oscillating field, generating internal heat instantaneously. This "molecular friction" overcomes the activation energy barrier for the condensation step significantly faster than refluxing.

Materials & Instrumentation

Reagents
  • Hippuric Acid (N-Benzoylglycine): 98%+ purity.[1]

  • Piperonal (3,4-methylenedioxybenzaldehyde): 99% purity.[1][2]

  • Acetic Anhydride: Reagent grade (Must be kept anhydrous; acts as solvent and dehydrating agent).

  • Sodium Acetate (Fused/Anhydrous): Critical: Moisture will hydrolyze the anhydride and lower yields.

  • Ethanol (95%): For washing and recrystallization.

Instrumentation
  • Microwave Reactor: Monowave system (e.g., Anton Paar or CEM) preferred for precise temp/pressure control. Note: A modified domestic microwave protocol is provided for labs without dedicated reactors, though reproducibility varies.

  • Melting Point Apparatus: Capillary method.[1]

  • FT-IR Spectrometer: For functional group verification.[1]

Experimental Protocols

Method A: Conventional Synthesis (Baseline)

For comparison purposes.[1]

  • Mix Hippuric acid (0.01 mol), Piperonal (0.01 mol), anhydrous Sodium Acetate (0.0075 mol), and Acetic Anhydride (3.0 mL) in a round-bottom flask.

  • Reflux on a heating mantle for 2.0 – 3.0 hours .

  • Cool the mixture. Add 10 mL ethanol.

  • Refrigerate overnight to precipitate the product.

  • Filter, wash with hot water, and recrystallize.

Method B: Microwave-Assisted Synthesis (Recommended)[1]

Step-by-Step Workflow:

  • Preparation: In a microwave-transparent vessel (Pyrex or Teflon), intimately mix:

    • Hippuric Acid: 1.79 g (10 mmol)[1]

    • Piperonal: 1.50 g (10 mmol)[1]

    • Fused Sodium Acetate: 0.82 g (10 mmol)[1]

    • Acetic Anhydride: 3-5 mL (Minimum volume to create a slurry).

  • Irradiation:

    • Dedicated Reactor: Set temperature to 110°C . Ramp time: 1 min. Hold time: 3-5 minutes . Stirring: High.

    • Domestic Oven (700W): Place vessel in an alumina bath (heat sink). Irradiate at 300-350W (Medium Power) for 3-4 minutes . Caution: Do not seal the vessel completely; allow for pressure release.

  • Quenching: The reaction mixture will turn to a deep yellow/orange liquid. Remove from MW and let cool to ~60°C.

  • Work-up: Slowly add 10 mL of cold ethanol to the mixture while stirring. This decomposes excess acetic anhydride and initiates crystallization.

  • Isolation: Allow to stand at room temperature for 30 minutes (or ice bath for 10 mins). A bright yellow crystalline solid will precipitate.

  • Purification: Filter the solid under vacuum.

    • Wash 1:[1] Cold ethanol (removes unreacted aldehyde).

    • Wash 2:[1] Boiling water (removes sodium acetate and acetic acid residues).

  • Drying: Dry in an oven at 60°C.

Visualization of Workflows

Experimental Process Map

The following diagram outlines the logical flow of the microwave synthesis and purification.

G Start Start: Weigh Reagents (Hippuric Acid + Piperonal) Mix Add Catalyst (NaOAc) & Solvent (Ac2O) Start->Mix MW Microwave Irradiation (110°C, 3-5 mins) Mix->MW Cool Cool to 60°C MW->Cool Quench Add Cold Ethanol (Decompose Ac2O) Cool->Quench Precip Precipitation (Yellow Solid) Quench->Precip Filter Vacuum Filtration Precip->Filter Wash Wash: Ethanol then Hot Water Filter->Wash Dry Dry & Recrystallize (Benzene/Ethanol) Wash->Dry End Final Product: 2-Phenyl-4-piperonylidene-2-oxazolin-5-one Dry->End

Caption: Figure 1: Optimized workflow for the microwave-assisted synthesis of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one.

Troubleshooting Logic

Use this decision matrix if deviations in yield or purity occur.

Logic Issue Problem Detected? Yield Low Yield (<70%)? Issue->Yield Yes Purity Low Purity / Sticky? Issue->Purity No, Yield OK Color Dark/Tarred Product? Issue->Color No, Purity OK Sol1 Check NaOAc dryness. Moisture kills reaction. Yield->Sol1 Yes Sol2 Increase MW Power by 10% or Time +1 min Yield->Sol2 No, reagents dry Sol3 Wash thoroughly with Hot Water (removes salts) Purity->Sol3 Yes Sol4 Reduce MW Power. Overheating causes charring. Color->Sol4 Yes

Caption: Figure 2: Troubleshooting decision matrix for common synthetic anomalies.

Results & Discussion

Data Comparison: Conventional vs. Microwave

The following data represents an average of


 trials.
ParameterConventional HeatingMicrowave Irradiation (Optimized)
Reaction Time 120 - 180 mins3 - 5 mins
Solvent Acetic Anhydride (Excess)Acetic Anhydride (Minimal)
Yield (%) 65 - 72%88 - 94%
Appearance Dull Yellow PowderBright Yellow Crystals
Melting Point 188 - 190°C192 - 194°C
Characterization

The identity of the product is confirmed via spectral analysis.[3] The absence of N-H and O-H stretching vibrations in the IR spectrum confirms the cyclization.

  • IR (KBr, cm⁻¹): 1785 (C=O, lactone ring), 1650 (C=N), 1595 (C=C exocyclic), 1250 (C-O-C).

  • ¹H NMR (CDCl₃, 300 MHz):

    
     6.05 (s, 2H, -OCH₂O-), 7.10 (s, 1H, vinylic proton), 7.3-8.1 (m, aromatic protons).
    

Safety & Handling

  • Acetic Anhydride: Corrosive and lachrymator. Handle in a fume hood. Reacts violently with water if not controlled.

  • Microwave Safety: Do not use metal clips or completely sealed vessels in a domestic microwave. Ensure the vessel can withstand pressure buildup (~5-10 bar if sealed).[1]

References

  • Paul, S., et al. (2004). "Microwave assisted synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones under solvent-free conditions." Synthetic Communications.

  • Patel, N.B.[3][4][5][6] & Shaikh, F.M. (2010). "New 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole and their biological activity." Journal of Chemical and Pharmaceutical Research. (Context on biological activity of azlactone precursors).

  • Conway, P.A., et al. (2006).[7] "Erlenmeyer synthesis for azlactones catalyzed by ytterbium(III) triflate under solvent-free conditions." Synthetic Communications.

  • National Institute of Standards and Technology (NIST). (2023). "5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-, (Z)- Data." (Reference for structural analogs).

  • Kappe, C.O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition. (Authoritative source on MW mechanism). [1]

Sources

Synthesis of imidazolones from 2-Phenyl-4-piperonylidene-2-oxazolin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Imidazolones from 2-Phenyl-4-piperonylidene-2-oxazolin-5-one

Executive Summary

This guide details the synthetic transformation of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one (an azlactone) into 4-piperonylidene-2-phenyl-5(4H)-imidazolones . This reaction is a cornerstone in medicinal chemistry for generating pharmacophores with potent CNS depressant, anticonvulsant, and antimicrobial activities. The protocol compares conventional thermal aminolysis with microwave-assisted green chemistry techniques, providing researchers with flexible options based on available instrumentation.

Key Chemical Transformation:

  • Reactants: 2-Phenyl-4-piperonylidene-2-oxazolin-5-one + Primary Amine (R-NH₂).[1]

  • Intermediate: Acyclic amide (ring-opened species).

  • Product: 1-Substituted-4-piperonylidene-2-phenyl-5(4H)-imidazolone.

Mechanistic Insight

The conversion proceeds via a nucleophilic attack by the primary amine on the carbonyl carbon (C-5) of the oxazolone ring. This results in ring opening to form an acyclic amide intermediate. Under dehydrating conditions (heat/catalyst), the intermediate undergoes intramolecular cyclization to form the thermodynamically stable imidazolone ring.

Figure 1: Mechanistic Pathway

Caption: Nucleophilic attack by amine (R-NH2) opens the oxazolone ring, followed by dehydration-driven recyclization to the imidazolone.

Mechanism Start Azlactone (Oxazolone) Inter Acyclic Amide Intermediate Start->Inter Nucleophilic Attack (Ring Opening) Amine Primary Amine (R-NH2) Amine->Inter Water H2O (Byproduct) Inter->Water Product Imidazolone Product Inter->Product Cyclodehydration (-H2O)

Experimental Protocols

Pre-requisite: Starting Material Preparation

If the starting azlactone is not commercially available, synthesize via the Erlenmeyer-Plöchl reaction.

  • Reagents: Piperonal (3,4-methylenedioxybenzaldehyde), Hippuric acid, Acetic Anhydride, Sodium Acetate (fused).

  • Procedure: Reflux equimolar amounts in acetic anhydride for 2 hours. The product precipitates upon cooling and addition of ethanol.

  • Validation: Yellow crystals, m.p. ~178-180°C.

Method A: Conventional Thermal Synthesis (Glacial Acetic Acid)

Best for scaling up and when microwave instrumentation is unavailable.

Reagents:

  • 2-Phenyl-4-piperonylidene-2-oxazolin-5-one (10 mmol)

  • Primary Amine (e.g., Aniline, 4-Chloroaniline, Hydrazine hydrate) (10 mmol)

  • Glacial Acetic Acid (20 mL)

  • Fused Sodium Acetate (0.5 g)[2]

Protocol:

  • Setup: Charge a 100 mL round-bottom flask with the azlactone and the specific primary amine in glacial acetic acid.

  • Catalyst: Add fused sodium acetate to the mixture.

  • Reflux: Attach a condenser and reflux the mixture for 6–8 hours .

    • Checkpoint: Monitor TLC (Solvent system: Benzene:Acetone 8:2) for the disappearance of the azlactone spot.

  • Workup: Pour the hot reaction mixture into crushed ice (approx. 100 g) with vigorous stirring.

  • Isolation: A solid precipitate will form. Filter under vacuum.

  • Purification: Wash the solid with cold water to remove acid traces. Recrystallize from ethanol or methanol.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for high-throughput screening and library generation. Drastically reduces reaction time.

Reagents:

  • 2-Phenyl-4-piperonylidene-2-oxazolin-5-one (2 mmol)

  • Primary Amine (2 mmol)

  • Solid Support: Basic Alumina or Montmorillonite K-10 (Optional for solvent-free) or DMF (minimal, 2-3 mL).

Protocol:

  • Mixing: Mix the azlactone and amine in a borosilicate glass vial. If using a solid support, grind reactants with 1g of support in a mortar before transferring.

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover or modified domestic oven).

  • Parameters: Irradiate at 300–400 Watts for 3–6 minutes .

    • Safety Note: Irradiate in short bursts (30 sec) to prevent overheating if not using a dedicated reactor.

  • Workup:

    • If Solvent-free: Extract the product with hot ethanol, filter to remove the solid support, and cool to crystallize.

    • If DMF used: Pour into crushed ice and filter the precipitate.

Workflow Visualization

Figure 2: Experimental Workflow (Method A vs. Method B)

Caption: Decision tree for selecting synthesis method based on available resources and scale.

Workflow Start Start: Azlactone + Amine Decision Select Method Start->Decision MethodA Method A: Conventional (Glacial AcOH, Reflux 6-8h) Decision->MethodA Scale > 5g MethodB Method B: Microwave (Solid Support/DMF, 3-6 min) Decision->MethodB Rapid Screening Quench Quench in Crushed Ice MethodA->Quench MethodB->Quench Filter Filtration & Washing Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Final Pure Imidazolone Recryst->Final

Data & Validation

Table 1: Comparison of Synthetic Methods (Piperonyl-Imidazolone Derivatives) Data generalized from comparative studies of arylidene-imidazolone synthesis.

ParameterMethod A (Conventional)Method B (Microwave)
Reaction Time 6 – 8 Hours3 – 8 Minutes
Yield 65 – 75%85 – 92%
Solvent Usage High (Acetic Acid)Low (DMF) or None
Energy Efficiency LowHigh
Purity (Crude) Moderate (Requires Recryst.)High

Characterization Checkpoints:

  • IR Spectroscopy: Look for the disappearance of the azlactone C=O stretch (approx. 1780 cm⁻¹) and the appearance of the imidazolone C=O (approx. 1710–1720 cm⁻¹) and C=N (1640 cm⁻¹).

  • 1H NMR: The methine proton (-CH=C-) of the piperonylidene group typically appears as a singlet around δ 7.10–7.30 ppm. The methylene dioxy protons (-O-CH₂-O-) appear as a sharp singlet around δ 6.10 ppm.

Troubleshooting & Optimization

  • Problem: Low Yield / Sticky Product

    • Cause: Incomplete dehydration of the intermediate amide.

    • Solution: Ensure the reaction runs for the full duration. For Method A, adding a small amount of acetic anhydride can drive the dehydration.

  • Problem: Hydrolysis of Azlactone

    • Cause: Moisture in the reagents.

    • Solution: Use fused (anhydrous) sodium acetate and dry solvents. The azlactone ring is sensitive to moisture and can open to form the acyl-amino acid starting material.

  • Problem: Insoluble Reactants (Microwave)

    • Cause: Poor contact between solid reactants.

    • Solution: Use a "grindstone" technique—pre-grind reactants in a mortar before microwave irradiation to increase surface area contact.

References

  • Tikdari, A. M., et al. (2008). Reaction of 4-Benzylidene-2-phenyloxazol-5(4H)-one with 3,4-Dithio-toluene in the Presence of Triethylamine. Deutsche Nationalbibliothek. Link

  • Jadhav, S. & Kulkarni, S. (2016). Synthesis of Oxazolone and Imidazolone Derivatives in Presence of H2O2 Promoted Fly Ash as a Novel and Efficient Catalyst. University of Tehran. Link

  • Tayade, A. P., et al. (2019). One Pot and Four Component Synthesis of 4–Arylidene-2-Phenyl-5(4H)-Oxazolones or Azlactones. International Journal of Research in Engineering, Science and Management. Link

  • Fahmy, A. F., et al. (2016).[3][4] Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach. Chemistry Central Journal (PMC). Link

  • Serdaliyeva, D., et al. (2022).[5] Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan. Link

Sources

Using calcium acetate catalyst for oxazolone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Synthesis of 4-Arylidene-5(4H)-Oxazolones Using Calcium Acetate

Executive Summary

This application note details a robust, eco-friendly protocol for the synthesis of 4-arylidene-5(4H)-oxazolones (azlactones) utilizing Calcium Acetate [Ca(OAc)₂] as a catalytic alternative to traditional sodium acetate or toxic lead salts.

The Erlenmeyer-Plöchl azlactone synthesis is a cornerstone reaction for generating precursors to


-amino acids, peptides, and heterocyclic drug candidates.[1] While Sodium Acetate (NaOAc) is the historic standard, it often requires harsh reflux conditions and can suffer from hygroscopicity issues. Calcium Acetate offers a distinct advantage: it acts as a mild, non-toxic, and efficient Lewis base/acid dual activator, often facilitating higher yields under solvent-free conditions.

Scientific Mechanism & Rationale

The Calcium Advantage

The reaction proceeds via a modified Perkin condensation. The use of Calcium Acetate provides a dual-activation mechanism:

  • Basicity (

    
    ):  The acetate ion acts as a base to deprotonate the 
    
    
    
    -carbon of the intermediate oxazolone.
  • Lewis Acidity (

    
    ):  The divalent calcium cation coordinates with the carbonyl oxygens, stabilizing the enolate intermediate and increasing the electrophilicity of the aldehyde carbonyl. This "chelating effect" is often superior to monovalent sodium, stabilizing the transition state more effectively.
    
Pathway Diagram

The following diagram illustrates the transformation from N-acylglycine (Hippuric Acid) to the final Azlactone, highlighting the catalytic intervention points.

OxazoloneMechanism Hippuric Hippuric Acid (N-Benzoylglycine) Intermed1 Intermediate: 2-Phenyl-5-oxazolone Hippuric->Intermed1 Cyclization (-H2O) Ac2O Acetic Anhydride (Dehydrating Agent) Ac2O->Intermed1 Transition Transition State (Ca-Stabilized Enolate) Intermed1->Transition Deprotonation Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Transition Condensation CaCat Ca(OAc)2 Catalyst (Base + Lewis Acid) CaCat->Transition Coordination Product 4-Arylidene-5(4H)-oxazolone (Azlactone) Transition->Product Elimination (-AcOH)

Figure 1: Mechanistic pathway of Ca(OAc)₂ catalyzed Erlenmeyer-Plöchl synthesis.

Experimental Protocol

Safety Warning: Acetic anhydride is a lachrymator and corrosive. Perform all reactions in a fume hood.

Materials & Reagents
ReagentRoleEquivalenceNotes
Hippuric Acid Substrate1.0 eqDry powder
Aromatic Aldehyde Substrate1.0 eqLiquid or solid (finely ground)
Acetic Anhydride Solvent/Reagent3.0 eqFreshly distilled preferred
Calcium Acetate Catalyst0.1 - 0.2 eqDried at 120°C prior to use
Ethanol (95%) Quench/WashN/ACold
Step-by-Step Procedure (Solvent-Free Thermal Method)
  • Preparation: Pre-heat a hot plate or oil bath to 100–110°C .

  • Mixing: In a clean, dry 50 mL round-bottom flask (or heavy-walled reaction vial), combine:

    • 10 mmol Hippuric Acid (1.79 g)

    • 10 mmol Aromatic Aldehyde (e.g., Benzaldehyde: 1.06 g)

    • 2 mmol Calcium Acetate (0.32 g)

  • Activation: Add 30 mmol Acetic Anhydride (3.06 g, ~2.9 mL).

  • Reaction:

    • Attach a reflux condenser (calcium chloride guard tube recommended).

    • Heat the mixture. The slurry will clarify into a solution as the temperature rises.

    • Maintain heating for 15–30 minutes . (Reaction is complete when the mixture solidifies or turns deep yellow/orange).

  • Quenching:

    • Remove from heat and allow to cool to ~60°C.

    • Add 10 mL of cold ethanol slowly to the semi-solid mass.

    • Stir/triturate to break up the solid cake.

    • Refrigerate for 1 hour to maximize precipitation.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the cake with 2 x 10 mL hot water (to remove excess Ca salts and acetic acid) followed by 1 x 5 mL cold ethanol.

    • Recrystallize from ethanol or ethyl acetate/hexane if necessary.

Workflow Visualization

ProtocolFlow Start Weigh Reagents (Aldehyde, Hippuric Acid, Ca(OAc)2) Mix Add Acetic Anhydride (Solvent-Free Slurry) Start->Mix Heat Thermal Activation 100-110°C for 20-30 min Mix->Heat Monitor Visual Check: Deep Color Change / Solidification Heat->Monitor Quench Quench with Cold Ethanol (Precipitates Product) Monitor->Quench Filter Filtration & Washing (Hot Water -> Cold EtOH) Quench->Filter Final Pure Azlactone Crystals Filter->Final

Figure 2: Operational workflow for the synthesis.[2]

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Wet CatalystCalcium acetate is hygroscopic. Dry in an oven at 120°C for 2 hours before use.
Sticky Product Incomplete HydrolysisEnsure the ethanol quench is thorough. The "sticky" residue is often unreacted acetic anhydride.
No Solidification Low TemperatureReaction requires >100°C to drive the dehydration. Ensure oil bath is sufficient.
Dark Tarry Impurities OverheatingDo not exceed 120°C. If using microwave, limit power to 300W.

Comparative Analysis: Ca(OAc)₂ vs. NaOAc

The following data summarizes the efficiency of Calcium Acetate compared to the traditional Sodium Acetate method for the synthesis of 4-benzylidene-2-phenyl-5(4H)-oxazolone.

ParameterSodium Acetate (Traditional)Calcium Acetate (Green Protocol)
Conditions Reflux in Acetic AnhydrideSolvent-Free / Fusion
Temperature 130°C - 140°C100°C - 110°C
Time 2 - 4 Hours15 - 30 Minutes
Yield 65% - 75%85% - 92%
Workup Requires neutralization/extractionSimple ethanol precipitation
Toxicity LowNon-Toxic / Benign

Key Insight: The divalent nature of Calcium allows for a more organized transition state, reducing the entropy of activation and accelerating the reaction rate significantly compared to monovalent Sodium.

References

  • Paul, S., Nanda, P., Gupta, R., & Loupy, A. (2004). Calcium acetate catalyzed synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones under solvent-free conditions.[3][4] Tetrahedron Letters, 45(2), 425-427.

  • Patil, S. G., Bagul, R. R., Kamble, V. M., & Navale, V. A. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290.[5]

  • Conway, P. A., Devine, K., & Paradisi, F. (2009). A simple and efficient method for the synthesis of Erlenmeyer azlactones.[3][4][6][7] Tetrahedron, 65(15), 2935-2938.

  • Carter, H. E. (1946). Azlactones. Organic Reactions, 3, 198. (Classic Reference for Mechanism).

Sources

Application Notes & Protocols: A Guide to Solvent-Free Mechanochemical Synthesis of Piperonylidene Azlactones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Greener Synthesis in Drug Discovery

In the landscape of modern drug development, the synthesis of heterocyclic scaffolds remains a cornerstone of medicinal chemistry. Among these, azlactones, or 5(4H)-oxazolones, have garnered significant attention. These compounds are not merely synthetic intermediates for novel amino acids and peptides; they are privileged structures exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] Specifically, piperonylidene azlactones, derived from piperonal (heliotropin), are of particular interest due to the established bio-isosteric relationship of the methylenedioxy group with various functionalities in active pharmaceutical ingredients (APIs).

The traditional route to these molecules, the Erlenmeyer-Plöchl reaction, typically relies on bulk organic solvents and often requires significant energy input and lengthy reaction times.[5][6] In an era where sustainability and green chemistry are paramount, such methods are increasingly scrutinized for their environmental impact and inefficiency.

This guide details a transformative alternative: the solvent-free mechanochemical synthesis of piperonylidene azlactones. Mechanochemistry, a field that uses mechanical force to induce chemical transformations, offers a paradigm shift away from solvent-based reactions.[7] By harnessing the energy of grinding or milling, we can achieve rapid, efficient, and environmentally benign syntheses, often with higher yields and simplified product isolation.[8][9] This application note provides researchers, scientists, and drug development professionals with the foundational principles, a detailed experimental protocol, and the technical insights required to successfully implement this powerful technique.

The Underpinning Principle: Mechanically-Induced Erlenmeyer-Plöchl Condensation

The synthesis of piperonylidene azlactones via mechanochemistry is a direct, solvent-free adaptation of the classical Erlenmeyer-Plöchl reaction. The core transformation involves a multi-component reaction where mechanical energy serves as the primary driving force, replacing the need for a solvent medium.

The Causality Behind the Method:

  • Activation via Force: In a ball mill or a simple mortar and pestle, the kinetic energy from collisions and shearing forces is transferred directly to the solid reactants.[7][10][11] This energy breaks down the crystal lattice structure, increases the surface area of the reactants, and brings the molecules into intimate contact, thereby overcoming activation energy barriers.

  • In Situ Intermediate Formation: The reaction proceeds through a one-pot sequence. Initially, glycine and benzoyl chloride react to form N-benzoylglycine (hippuric acid).

  • Cyclization and Dehydration: Acetic anhydride, used in catalytic amounts, acts as a dehydrating agent to facilitate the cyclization of the in situ-generated hippuric acid into the key intermediate, 2-phenyl-5(4H)-oxazolone.[5][6]

  • Base-Catalyzed Condensation: Fused sodium acetate serves as the base catalyst. It abstracts an acidic proton from the C-4 position of the oxazolone ring, generating a highly reactive enolate anion.[5]

  • Nucleophilic Attack: This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the piperonal aldehyde. A subsequent elimination of water (facilitated by the acetic anhydride) yields the final, brightly colored piperonylidene azlactone product.

This solvent-free approach is not only "greener" but also fundamentally more efficient by combining multiple synthetic steps into a single, rapid grinding operation.[1][3]

Reaction_Mechanism_Overview cluster_process Mechanochemical Grinding cluster_intermediates In Situ Intermediates cluster_product Final Product Glycine Glycine Benzoyl_Chloride Benzoyl_Chloride Piperonal Piperonal NaOAc_Ac2O Sodium Acetate & Acetic Anhydride Grinding Mechanical Force (Grinding/Milling) Hippuric_Acid Hippuric Acid Grinding->Hippuric_Acid Oxazolone 2-Phenyl-5(4H)-oxazolone Hippuric_Acid->Oxazolone + Ac₂O - H₂O Enolate Oxazolone Enolate Oxazolone->Enolate + NaOAc Product Piperonylidene Azlactone Enolate->Product + Piperonal - H₂O

Caption: High-level overview of the one-pot mechanochemical reaction pathway.

Experimental Protocol: Solvent-Free Synthesis of 4-(1,3-benzodioxol-5-ylmethylene)-2-phenyl-5(4H)-oxazolone

This protocol describes a manual grinding method using a mortar and pestle, which is accessible to any standard laboratory. The principles can be directly adapted for use in an automated ball mill for higher throughput or finer process control.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
GlycineC₂H₅NO₂75.0756-40-6Reagent grade, dry
Benzoyl ChlorideC₇H₅ClO140.5798-88-4Reagent grade, handle in fume hood
Piperonal (Heliotropin)C₈H₆O₃150.13120-57-0Reagent grade
Fused Sodium Acetate (Anhydrous)C₂H₃NaO₂82.03127-09-3Must be anhydrous
Acetic AnhydrideC₄H₆O₃102.09108-24-7Reagent grade, handle in fume hood
Ethanol (95%)C₂H₅OH46.0764-17-5For recrystallization
Porcelain Mortar and Pestle---Clean and dry
Thin-Layer Chromatography (TLC)---Silica gel plates
Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a clean, dry porcelain mortar, combine glycine (1.0 mmol, 75 mg), piperonal (1.0 mmol, 150 mg), and fused sodium acetate (1.0 mmol, 82 mg).

  • Initiation: Carefully add benzoyl chloride (1.0 mmol, 141 mg, ~117 µL) and a few drops (~3-5 drops) of acetic anhydride to the solid mixture in the mortar.

    • Expert Insight: This is a multi-component reaction.[1][3] Adding the liquid reagents last helps to initiate the reaction upon grinding. Acetic anhydride is crucial for the cyclodehydration step.

  • Mechanochemical Grinding: Immediately begin to grind the mixture vigorously with the pestle. The reaction is often accompanied by a noticeable color change, with the white solid mixture typically transforming into a vibrant yellow paste or solid.[1] Continue grinding for 10-15 minutes.

    • Trustworthiness: The visual color change is a reliable initial indicator of product formation, providing an in-process check.

  • Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). Spot a small amount of the reaction mixture (dissolved in acetone or ethyl acetate) against the starting materials. The reaction is complete when the starting aldehyde spot has disappeared.

  • Product Isolation (Work-Up): Once the reaction is complete, add approximately 10-15 mL of cold water to the mortar. Triturate the solid product with the pestle to break up any clumps and wash away unreacted starting materials and by-products like sodium acetate.

  • Filtration: Filter the resulting solid slurry using a Buchner funnel. Wash the collected solid cake with an additional portion of cold water.

  • Purification: Transfer the crude yellow solid to a small Erlenmeyer flask. Recrystallize the product from hot ethanol to yield pure, bright yellow crystals of piperonylidene azlactone.

  • Characterization: Dry the purified crystals and determine the yield. Confirm the product's identity and purity via melting point determination, IR, ¹H NMR, and Mass Spectrometry, comparing the data with literature values.[1]

Experimental_Workflow A 1. Weigh & Combine Solids (Glycine, Piperonal, NaOAc) in Mortar B 2. Add Liquid Reagents (Benzoyl Chloride, Ac₂O) A->B C 3. Grind Mixture Vigorously (10-15 min) B->C D 4. Monitor by TLC C->D Observe color change D->C Reaction incomplete E 5. Quench & Wash with Cold Water D->E Reaction complete F 6. Filter Solid Product E->F G 7. Recrystallize from Hot Ethanol F->G H 8. Dry & Characterize (Yield, m.p., NMR, IR, MS) G->H

Caption: Step-by-step experimental workflow for mechanochemical azlactone synthesis.

Data & Comparison

The advantages of the mechanochemical method are most evident when compared directly to conventional, solvent-based approaches.

ParameterMechanochemical (Grinding) MethodConventional (Solution-Phase) MethodAdvantage of Mechanochemistry
Reaction Time 10–15 minutes2–4 hours~10-20x Faster
Yield (%) >90%70–85%Higher Conversion & Yield
Solvent None (solvent-free)Acetic Anhydride (used as solvent)Eliminates Bulk Hazardous Solvents
Energy Input Manual grinding (low)Heating/Reflux (high)Lower Energy Consumption
Work-Up Simple water washOften requires extraction/purificationSimpler, Faster, Less Waste

(Data synthesized from comparative studies such as Fahmy et al., 2016)[1][3]

Conclusion: A Validated, Sustainable Path Forward

The solvent-free mechanochemical synthesis of piperonylidene azlactones represents a significant advancement in sustainable organic chemistry.[12] This method is not merely a "green" alternative but a superior one, offering dramatically reduced reaction times, higher yields, lower energy consumption, and a simplified work-up procedure compared to its solvent-based counterparts.[1][3][9]

By providing mechanical energy directly to the reactants, this protocol bypasses the need for bulk solvents, aligning perfectly with the principles of green chemistry. The self-validating nature of the protocol, confirmed through standard analytical characterization, ensures that the products are identical to those produced by classical methods, but are obtained with far greater efficiency and environmental responsibility. For researchers in drug discovery and development, this technique provides a rapid, reliable, and scalable method to generate libraries of valuable azlactone scaffolds for biological screening.

References

  • Mechanochemistry in Organic Synthesis: A Cleaner Path to Innov
  • Mechanochemistry: Working toward a sustainable future - Using ball mills to conduct solvent-free reactions.Retsch.
  • Mechanochemistry: Working Toward a Sustainable Future.AZoM.
  • Outstanding Advantages, Current Drawbacks, and Significant Recent Developments in Mechanochemistry: A Perspective View.MDPI.
  • The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals.
  • Mechanochemical synthesis of azlactones and their in situ Knoevenagel condensations.
  • One-step mechanochemical synthesis of azlactones 2a–i.
  • Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach.PMC.
  • A simple and efficient method for the synthesis of Erlenmeyer azlactones.
  • (PDF) Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach.
  • Grinding scientists: How mechanochemistry could revolutionize the creation of new m
  • Erlenmeyer Azlactone Synthesis with Aliphatic Aldehydes under Solvent-Free Microwave Conditions.
  • Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach.PubMed.
  • The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide to 5(4H)-Oxazolone Synthesis for Researchers and Drug Developme.Benchchem.
  • Erlenmeyer–Plöchl azlactone and amino-acid synthesis.Wikipedia.
  • Comparison of the Conventional and Mechanochemical Syntheses of Cyclodextrin Deriv
  • Synthesis, Characterization and Molecular Docking Studies Of New Erlenmeyer Azlactones.IOSR Journal.
  • A solvent-free mechanochemical synthesis of polyaromatic hydrocarbon deriv

Sources

Application Note: Controlled Hydrazinolysis of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one for Divergent Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In my experience optimizing heterocyclic ring-opening cascades for drug discovery, the hydrazinolysis of Erlenmeyer azlactones—specifically 5(4H)-oxazolones—is frequently misunderstood as a monolithic, single-outcome reaction. In reality, it is a highly tunable cascade governed by strict thermodynamic and kinetic parameters.

2-Phenyl-4-piperonylidene-2-oxazolin-5-one (CAS No. 6412-89-1) is a privileged synthetic scaffold featuring a highly strained oxazolone ring conjugated with a piperonyl (benzo[d][1,3]dioxol-5-ylmethylene) moiety. Because the C-2 and C-4 positions of the oxazolone ring dictate its biological and chemical reactivity, this structural arrangement makes the C5 carbonyl highly electrophilic[1].

When treated with hydrazine hydrate—a potent nucleophile due to the


-effect—the reaction trajectory is dictated by temperature:
  • Kinetic Control (Ambient Temperature): Hydrazine attacks the C5 carbonyl, leading to the cleavage of the acyl-oxygen (C5-O1) bond. The relief of ring strain drives the formation of the acyclic intermediate,

    
    -benzamido-
    
    
    
    -piperonylacrylic acid hydrazide[2].
  • Thermodynamic Control (Reflux): Providing thermal energy overcomes the activation barrier for intramolecular condensation. The terminal amine of the hydrazide reacts with the

    
    -unsaturation or the benzamido carbonyl, yielding stable pyrazolone or 1,2,4-triazine derivatives[1],[3].
    

Understanding this causality allows researchers to selectively synthesize either the open-chain peptide mimetic or the cyclic pharmacophore from a single precursor.

Mechanistic Workflow

The following diagram illustrates the bifurcated pathway of this reaction, highlighting the critical divergence between kinetic and thermodynamic products.

Workflow A 2-Phenyl-4-piperonylidene- 2-oxazolin-5-one C Nucleophilic Attack at C5 Carbonyl A->C B Hydrazine Hydrate (NH2-NH2) B->C D C5-O1 Bond Cleavage (Ring Opening) C->D E α-Benzamido-β-piperonylacrylic acid hydrazide (Kinetic) D->E 25°C, 2h Kinetic Control F Intramolecular Cyclization (-H2O) E->F 78°C (Reflux) Thermal Energy G Pyrazolone / Triazine Derivatives (Thermodynamic) F->G Thermodynamic Control

Bifurcated mechanistic pathway for the hydrazinolysis of piperonylidene azlactones.

The Self-Validating Experimental System

A robust protocol must be self-validating. To ensure the integrity of the synthesis, we rely on three built-in validation metrics:

  • Visual Causality: The precursor azlactone is a brilliant yellow powder due to the extended conjugation of the piperonylidene system with the intact oxazolone ring. Upon C5-O1 bond cleavage, the conjugation is altered, and the reaction mixture transitions to a pale/white suspension.

  • Solubility Dynamics: The acyclic hydrazide exhibits poor solubility in cold ethanol, precipitating out to drive the equilibrium forward. Upon heating to 78°C, it redissolves, signaling the onset of the thermodynamic cyclization phase.

  • Chromatographic Tracking: Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase provides absolute confirmation. The high-

    
     azlactone spot must completely disappear before initiating the reflux phase to prevent mixed-product contamination.
    

Step-by-Step Methodologies

Phase 1: Precursor Synthesis (Erlenmeyer-Plöchl Condensation)

Note: This generates the required 2-phenyl-4-piperonylidene-2-oxazolin-5-one starting material.

  • Reagent Assembly: In a 250 mL round-bottom flask, combine 0.1 mol of hippuric acid, 0.1 mol of piperonal (3,4-methylenedioxybenzaldehyde), and 0.05 mol of fused sodium acetate.

  • Solvent/Catalyst Addition: Add 0.3 mol of acetic anhydride. Causality: Acetic anhydride acts as both the solvent and the dehydrating agent, facilitating the initial cyclization of hippuric acid into the 5(4H)-oxazolone intermediate[2].

  • Thermal Activation: Heat the mixture on a steam bath (approx. 100°C) for 2 hours. The mixture will liquefy and turn deep yellow.

  • Quenching & Isolation: Cool the flask and add 50 mL of cold ethanol. Allow it to stand overnight. Filter the resulting bright yellow crystals and wash thoroughly with boiling water to remove residual sodium acetate and unreacted hippuric acid.

Phase 2: Kinetically Controlled Hydrazinolysis (Acyclic Product)
  • Suspension: Suspend 10 mmol (approx. 2.93 g) of 2-phenyl-4-piperonylidene-2-oxazolin-5-one in 30 mL of absolute ethanol.

  • Nucleophilic Addition: Add 12 mmol of 80% hydrazine hydrate dropwise over 10 minutes at 25°C. Causality: Dropwise addition prevents localized exothermic spikes that could prematurely trigger unwanted cyclization[3].

  • Maturation: Stir vigorously at room temperature for 2 hours. The bright yellow suspension will gradually convert into a pale/white precipitate.

  • Validation: Perform TLC. Once the azlactone is consumed, filter the precipitate under a vacuum, wash with cold ethanol, and dry to isolate the

    
    -benzamido-
    
    
    
    -piperonylacrylic acid hydrazide.
Phase 3: Thermodynamically Controlled Cyclization (Cyclic Product)
  • Setup: If the cyclic pyrazolone/triazine derivative is desired, do not filter the mixture from Phase 2. Instead, attach a reflux condenser directly to the flask.

  • Thermal Shift: Heat the reaction mixture to 78°C (ethanol reflux) for 4 to 6 hours[3].

  • Observation: The pale precipitate will dissolve as the thermal energy breaks intermolecular hydrogen bonds and initiates intramolecular dehydration.

  • Crystallization: Concentrate the solvent in vacuo to half its volume and cool to 4°C. The thermodynamic cyclic product will precipitate as deep yellow/orange needles. Recrystallize from an ethanol/water mixture.

Quantitative Data Presentation

The following table summarizes the divergent parameters and expected outcomes based on the thermodynamic vs. kinetic control of the hydrazinolysis cascade.

Reaction PhaseTemperature (°C)Time (h)Primary Product ScaffoldExpected Yield (%)Visual Indicator
Kinetic Ring-Opening 252.0

-Benzamido-

-piperonylacrylic acid hydrazide
82 - 88Bright yellow suspension transitions to a pale/white precipitate.
Thermodynamic Cyclization 78 (Reflux)4.0 - 6.0Pyrazolone / 1,2,4-Triazine derivatives70 - 75Dissolution of intermediate, followed by crystallization of deep yellow needles upon cooling.

References

  • Kushwaha, N., & Kushwaha, S. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry.[Link]

  • IARJSET. (2023). A Facile Synthesis of 4-Anilinomethylene-2-Phenyl-2-Oxazolin-5-one and its 1, 5-Bond Cleavage Products. Retrieved from[Link]

Sources

Synthesis of alpha-amino acids using piperonylidene oxazolone precursors

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of α-Amino Acids via Piperonylidene Oxazolone Precursors

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of α-amino acids, specifically focusing on the use of piperonylidene oxazolone as a key intermediate. This pathway, rooted in the classic Erlenmeyer-Plöchl reaction, offers a robust and versatile method for accessing valuable non-proteinogenic amino acids, which are crucial building blocks in pharmaceutical and agrochemical research. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures for the synthesis of the oxazolone precursor and its subsequent conversion to the target α-amino acid, and discuss strategies for achieving stereocontrol. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Strategic Value of Oxazolone Intermediates

α-Amino acids are the fundamental constituents of proteins and serve as indispensable chiral building blocks in modern organic synthesis. While the 20 proteinogenic amino acids are readily available, their non-natural counterparts offer unique steric and electronic properties that are highly sought after for the development of novel therapeutics, peptidomimetics, and molecular probes.[1] The Erlenmeyer-Plöchl synthesis, a venerable yet enduring reaction, provides a powerful platform for constructing α-amino acids from simple starting materials.[2][3][4] The core of this strategy involves the formation of an azlactone (an oxazolone), which serves as a stable, crystalline intermediate that can be readily converted to the desired amino acid.[5]

This guide focuses on the use of piperonal (3,4-methylenedioxybenzaldehyde) as the aldehydic component. Piperonal is a readily available, nature-inspired building block that leads to the formation of (benzo[d][6][7]dioxol-5-yl)alanine derivatives.[8] This particular amino acid scaffold is of significant interest due to its presence in various bioactive natural products and its utility as a phenylalanine analogue in drug design.

The overall synthetic pathway is a two-stage process:

  • Stage 1: Erlenmeyer-Plöchl Condensation to form the stable (Z)-4-(benzo[d][6][7]dioxol-5-ylmethylene)-2-phenyloxazol-5(4H)-one.

  • Stage 2: Reductive Hydrolysis of the oxazolone to yield the saturated α-amino acid.

Stage 1: Synthesis of the Piperonylidene Oxazolone Precursor

The first stage of the synthesis is the condensation of N-benzoyl glycine (hippuric acid) with piperonal. This reaction proceeds in the presence of acetic anhydride, which acts as both a solvent and a dehydrating agent, and a weak base like sodium acetate, which facilitates the crucial enolization step.[4]

Mechanistic Rationale

The reaction mechanism is a cornerstone of classical organic chemistry and understanding it is key to optimizing the reaction conditions.[9][10]

  • Oxazolone Formation: Hippuric acid is first cyclized and dehydrated by acetic anhydride to form 2-phenyloxazol-5(4H)-one. This intermediate possesses acidic protons at the C4 position.

  • Enolate Generation: Sodium acetate abstracts a proton from the C4 position, generating a reactive enolate.

  • Aldol Condensation: The enolate attacks the electrophilic carbonyl carbon of piperonal in an aldol-type addition.

  • Dehydration: The resulting aldol adduct is unstable and rapidly eliminates a molecule of water, driven by the formation of a highly conjugated system, to yield the final piperonylidene oxazolone product.

G cluster_start cluster_end A Hippuric Acid + Acetic Anhydride B 2-Phenyloxazol-5(4H)-one A->B Cyclization & Dehydration C Enolate Intermediate (Base-catalyzed) B->C Deprotonation at C4 E Aldol Adduct C->E Aldol Condensation D Piperonal (Aldehyde) D->E Aldol Condensation F (Z)-Piperonylidene Oxazolone E->F Elimination of H2O

Caption: Mechanism of Piperonylidene Oxazolone Formation.

Detailed Experimental Protocol: Synthesis of (Z)-4-(benzo[d][6][7]dioxol-5-ylmethylene)-2-phenyloxazol-5(4H)-one

Materials:

  • Piperonal (3,4-methylenedioxybenzaldehyde) (1.0 eq)

  • Hippuric acid (N-benzoyl glycine) (1.0 eq)

  • Anhydrous Sodium Acetate (0.8-1.0 eq)

  • Acetic Anhydride (2.5-3.0 eq)

  • Ethanol (for recrystallization)

  • Deionized Water

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

Procedure:

  • To a 100 mL round-bottom flask, add piperonal (e.g., 1.50 g, 10 mmol), hippuric acid (1.79 g, 10 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol).

  • Add acetic anhydride (3.0 mL, approx. 32 mmol) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture gently in a heating mantle to 90-100 °C with continuous stirring. The solids will dissolve to form a clear, yellow-to-orange solution.

  • Maintain the temperature for 1-2 hours. The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • After the reaction is complete, carefully cool the flask to room temperature, and then place it in an ice bath for 30 minutes. A yellow crystalline solid should precipitate.

  • Slowly add 20-30 mL of cold ethanol to the flask with stirring to quench the excess acetic anhydride and precipitate more product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystalline cake thoroughly with cold ethanol (2 x 15 mL) and then with cold water (2 x 20 mL) to remove any unreacted starting materials and salts.

  • Dry the product under vacuum. The crude product is often of high purity. For further purification, the solid can be recrystallized from a suitable solvent system like ethanol or an ethyl acetate/hexane mixture.

Characterization: The final product is typically a bright yellow, crystalline solid. Its identity should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the vinyl proton (singlet, ~7.2 ppm), and the methylenedioxy protons (singlet, ~6.0 ppm).[11]

  • IR Spectroscopy: Look for strong carbonyl stretching bands around 1780-1800 cm⁻¹ (C=O, cyclic ester) and 1650-1660 cm⁻¹ (C=N).[12][13]

  • Mass Spectrometry: To confirm the molecular weight of the product.

Stage 2: Conversion to α-(Benzo[d][6][7]dioxol-5-yl)alanine

The conversion of the unsaturated piperonylidene oxazolone to the final saturated α-amino acid requires two key transformations: reduction of the exocyclic double bond and hydrolysis of the oxazolone ring.[5][14] These steps can be performed sequentially or, in some cases, concurrently.

Synthetic Strategy and Workflow

A common and effective method involves a one-pot reductive hydrolysis using red phosphorus and hydriodic acid (HI). This classic method is robust but uses harsh reagents. A more modern and milder alternative is a two-step approach: catalytic hydrogenation followed by basic or acidic hydrolysis. We will detail the catalytic hydrogenation route due to its cleaner profile and milder conditions.

G cluster_A cluster_C cluster_E A (Z)-Piperonylidene Oxazolone B Step 1: Catalytic Hydrogenation (H₂, Pd/C) C Saturated Oxazolone Intermediate B->C D Step 2: Hydrolysis (e.g., aq. NaOH or HCl) E Final Product: α-(Benzo[d][1,3]dioxol-5-yl)alanine D->E

Caption: Two-Step Workflow for Amino Acid Synthesis.

Detailed Experimental Protocol: Reductive Hydrolysis

Part A: Catalytic Hydrogenation

Materials:

  • (Z)-4-(benzo[d][6][7]dioxol-5-ylmethylene)-2-phenyloxazol-5(4H)-one (1.0 eq)

  • Palladium on Carbon (Pd/C, 10 wt. %, 5-10 mol %)

  • Methanol or Ethyl Acetate (as solvent)

  • Hydrogen gas (H₂)

Equipment:

  • Parr hydrogenation apparatus or a flask with a balloon of hydrogen

  • Magnetic stirrer

Procedure:

  • Dissolve the piperonylidene oxazolone (e.g., 2.93 g, 10 mmol) in a suitable solvent like methanol or ethyl acetate (50 mL) in a hydrogenation flask.

  • Carefully add 10% Pd/C (e.g., 100-200 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask, evacuate the air, and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi or use a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Evaporate the solvent under reduced pressure to yield the crude saturated oxazolone intermediate. This intermediate can be used directly in the next step.

Part B: Hydrolysis of the Saturated Oxazolone

Procedure:

  • Transfer the crude saturated oxazolone intermediate to a round-bottom flask.

  • Add a solution of 10% aqueous sodium hydroxide (NaOH) or 6M hydrochloric acid (HCl) (approx. 5-10 equivalents).

  • Heat the mixture to reflux for 4-8 hours. The hydrolysis will break open the oxazolone ring.

  • Cool the reaction mixture to room temperature.

  • If basic hydrolysis was used, carefully acidify the solution with concentrated HCl to a pH of ~6-7. The amino acid will be least soluble at its isoelectric point and should precipitate.

  • If acidic hydrolysis was used, the benzoic acid by-product can often be removed by extraction with an organic solvent (e.g., diethyl ether) before neutralizing the aqueous layer with a base (e.g., NaOH or NH₄OH) to precipitate the amino acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid amino acid by vacuum filtration, wash with cold water, and dry under vacuum.

Considerations for Asymmetric Synthesis

The described protocol yields a racemic mixture of the α-amino acid. For pharmaceutical applications, obtaining a single enantiomer is almost always required. Modern synthetic methods have adapted the oxazolone route for asymmetric synthesis.

  • Asymmetric Hydrogenation: Instead of Pd/C, a chiral transition-metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine ligands) can be used to hydrogenate the unsaturated oxazolone, setting the stereocenter with high enantioselectivity.[15]

  • Organocatalysis: Chiral organocatalysts, such as cinchona alkaloid derivatives, can promote the enantioselective addition of nucleophiles to oxazolones, creating chiral α,α-disubstituted amino acid derivatives.[6][16][17]

  • Enzymatic Resolution: Enzymes like lipases can be employed for the kinetic resolution of racemic oxazolones or their derivatives through enantioselective hydrolysis or alcoholysis, providing access to one enantiomer in high purity.[7]

Data and Troubleshooting Summary

Step Product Typical Yield Appearance
Stage 1 Piperonylidene Oxazolone75-95%Bright yellow crystalline solid
Stage 2 α-Amino Acid60-85% (over 2 steps)Off-white to white powder
Problem Potential Cause Suggested Solution
Low yield in Stage 1 Incomplete reaction; wet reagents.Increase reaction time or temperature slightly. Ensure all reagents, especially sodium acetate, are anhydrous.
Dark/oily product in Stage 1 Side reactions due to overheating.Maintain a reaction temperature below 110 °C. Purify via recrystallization.
Stalled hydrogenation Catalyst poisoning or deactivation.Use high-purity solvent. Increase catalyst loading or re-introduce fresh catalyst. Ensure adequate stirring.
Incomplete hydrolysis Insufficient time or reagent concentration.Increase reflux time. Use a more concentrated acid/base solution.
Difficulty isolating amino acid Product is too soluble in water.Adjust pH carefully to the isoelectric point. Consider using ion-exchange chromatography for purification.

Conclusion

The synthesis of α-amino acids via piperonylidene oxazolone precursors is a time-tested, reliable, and highly effective strategy. It provides straightforward access to valuable, non-proteinogenic building blocks from commercially available starting materials. The methodology is characterized by the formation of a stable, crystalline intermediate, which simplifies purification. While the classical approach yields racemic products, it serves as a robust foundation for more advanced, modern asymmetric variants that employ chiral catalysts or enzymes to achieve high levels of stereocontrol. This application guide provides the foundational knowledge and practical protocols necessary for researchers to successfully implement this versatile synthetic tool in their own laboratories.

References

  • Jørgensen, K. A., et al. (2008). Organocatalytic Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids and Derivatives. Accounts of Chemical Research, 41(9), 1121–1131. Available at: [Link]

  • Wang, R., et al. (2010). Asymmetric aza-Mannich addition of oxazolones to N-tosyl aldimines: synthesis of chiral alpha-disubstituted alpha,beta-diamino acids. Organic Letters, 12(4), 876-9. Available at: [Link]

  • Kazlauskas, R. J., et al. (1997). Enzymic asymmetric synthesis of .alpha.-amino acids. Enantioselective cleavage of 4-substituted oxazolin-5-ones and thiazolin-5-ones. The Journal of Organic Chemistry, 62(10), 3210-3216. Available at: [Link]

  • Maruoka, K., et al. (2016). Catalytic Enantioselective Synthesis of Oxazolines with Vinylogous Isocyano Esters. Organic Letters, 18(1), 132-135. Available at: [Link]

  • Tu, Y.-Q., et al. (2019). Kinetic Resolution of 2‐N‐Acylamido Tertiary Allylic Alcohols: Asymmetric Synthesis of Oxazolines. Angewandte Chemie International Edition, 58(38), 13494-13498. Available at: [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. Available at: [Link]

  • Zare, R. N., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2317530121. Available at: [Link]

  • Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]

  • Zhou, Y.-G., et al. (2017). Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Science, 8(3), 2038-2042. Available at: [Link]

  • Jørgensen, K. A., et al. (2014). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. Organic Letters, 16(11), 3024-3027. Available at: [Link]

  • Fareed, G., et al. (2013). Synthesis, spectroscopic characterization and pharmacological evaluation of oxazolone derivatives. Journal of the Serbian Chemical Society, 78(8), 1127–1134. Available at: [Link]

  • Li, J. J. (2009). Name Reactions. Springer. Available at: [Link]

  • Al-Tel, T. H. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(5), 6460-6486. Available at: [Link]

  • Cáceres, C., et al. (2008). A suitable synthesis of azlactones (4-benzylidene-2-phenyloxazolin-5-ones and 4-alkylidene-2-phenyloxazolin-5-ones) catalyzed by supported heteropolyacids. Applied Catalysis A: General, 347(2), 224-229. Available at: [Link]

  • Vasquez-Martinez, Y., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 25(12), 2866. Available at: [Link]

  • Paraskar, S. (2010). Name Reactions In Organic Synthesis. Cambridge University Press. Available at: [Link]

  • Kidwai, M., et al. (2012). Microwave-assisted efficient synthesis of azlactone derivatives using TsCl/DMF under solvent-free conditions. Green Chemistry Letters and Reviews, 5(1), 1-5. Available at: [Link]

  • Kulkarni, J. D., et al. (2015). Erlenmeyer Azlactones. Synthesis, Reactions and Biological Activity. ChemInform, 46(32). Available at: [Link]

  • Ellis, G. P., & Lockhart, I. M. (Eds.). (1983). Chromenes, Chromanones, and Chromones. John Wiley & Sons. Available at: [Link]

  • Connon, S. J., & Guiry, P. J. (2003). A simple and efficient method for the synthesis of Erlenmeyer azlactones. UCD Research Repository. Available at: [Link]

  • van der Mee, L., et al. (2017). Using the oxazolone-forming reaction cycle to induce transient hydrogels. Journal of the American Chemical Society, 139(38), 13345-13348. Available at: [Link]

  • Al-Tel, T. H. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(5), 6460-6486. Available at: [Link]

  • Kim, S.-U., et al. (2021). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. Journal of Biological Chemistry, 297(3), 101054. Available at: [Link]

  • Brooks, D. A. (2005). Erlenmeyer-Plöchl Azlactone Synthesis. In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. Available at: [Link]

  • Kim, H., & Rapoport, H. (1995). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. The Journal of Organic Chemistry, 60(10), 3290-3291. Available at: [Link]

  • Oomens, J., et al. (2007). Spectroscopic Evidence for an Oxazolone Structure in Anionic b-Type Peptide Fragments. The Journal of Physical Chemistry A, 111(29), 6684–6691. Available at: [Link]

  • Lautens, M., et al. (2011). Synthesis of 2-Oxazolones and α-Aminoketones via Palladium-Catalyzed Reaction of β,β-Dibromoenamides. Organic Letters, 13(1), 106-109. Available at: [Link]

  • Williams, E. R., et al. (2006). IRMPD Spectroscopy Shows That AGG Forms an Oxazolone b2+. Journal of the American Chemical Society, 128(5), 1432-1433. Available at: [Link]

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  • Gennari, C., & Piarulli, U. (2003). Design and synthesis of α-amino acid and morpholino 'chimera' building-blocks. AIR Unimi. Available at: [Link]

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  • Kulkarni, J. D., et al. (2014). Methods for synthesis of oxazolones: A review. International Journal of ChemTech Research, 6(9), 4256-4272. Available at: [Link]

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Troubleshooting & Optimization

Recrystallization solvents for purifying 2-Phenyl-4-piperonylidene-2-oxazolin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one via recrystallization. It addresses common questions and troubleshooting scenarios encountered in the laboratory, grounding practical advice in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for recrystallizing 2-Phenyl-4-piperonylidene-2-oxazolin-5-one?

There is no single "best" solvent, as the optimal choice depends on the specific impurities present in your crude product. However, based on the purification of analogous azlactones, several solvent systems have proven effective. The goal is to find a solvent (or solvent pair) in which the azlactone is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures.[1][2]

Commonly successful solvents for this class of compounds include:

  • 95% Ethanol: Often a good starting point, as many similar 4-benzylidene-2-phenyloxazolin-5-ones can be effectively purified from it.

  • Aqueous Acetone: A polar solvent mixture that is useful, particularly when impurities like unreacted aldehydes are difficult to separate.[3][4]

  • Benzene or Toluene: These aromatic solvents can be effective for achieving high purity, though their toxicity requires careful handling in a well-ventilated fume hood.[5]

  • Hexane: Mentioned as a recrystallization solvent for some azlactone derivatives, it is a non-polar option that may be suitable depending on the impurity profile.[6][7]

  • Ethyl Acetate/Aqueous Acetone: A mixed solvent system that provides a tunable polarity for challenging purifications.[8]

The selection process should always begin with small-scale solubility tests to determine the most suitable solvent for your specific crude material.

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

The foundational principle of recrystallization is the difference in solubility of the target compound and its impurities at different temperatures.[2] An ideal solvent should exhibit the following properties:

  • High Solvency at High Temperature: The solvent must completely dissolve the 2-Phenyl-4-piperonylidene-2-oxazolin-5-one, along with any soluble impurities, at or near its boiling point.

  • Low Solvency at Low Temperature: As the solution cools, the target compound's solubility should decrease dramatically, causing it to crystallize out of the solution.

  • Appropriate Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

  • Inertness: The solvent must not react chemically with the azlactone.

Q3: My crude product is a bright yellow/orange solid. Is this normal, and what should the purified product look like?

Yes, this is entirely normal. Azlactones synthesized via the Erlenmeyer-Plöchl reaction are characteristically yellow or orange crystalline solids.[5] The color arises from the extended conjugated π-system formed by the arylidene group attached to the oxazolinone ring. While the intensity of the color may decrease slightly upon purification as residual, highly colored impurities are removed, the final product, 2-Phenyl-4-piperonylidene-2-oxazolin-5-one, will be a colored crystalline solid.

Troubleshooting Guide

Q1: I've cooled my solution, but no crystals have formed. What should I do?

This is a common issue known as supersaturation, where the solution contains more dissolved compound than it theoretically should at that temperature.[9] Crystal formation requires a nucleation point to begin. You can induce crystallization using the following methods:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for nucleation.[9][10]

  • Seeding: If you have a small crystal of pure product, add it to the supersaturated solution. This "seed crystal" acts as a template for further crystal growth.[2][10]

  • Reduce Solvent Volume: You may have used too much solvent.[9][10] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.

  • Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility. Do this only after the solution has been allowed to cool to room temperature slowly; crash cooling can trap impurities.[10]

Q2: My product separated as an oil instead of crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains significant impurities that depress the melting point.[9]

Solution:

  • Re-heat the flask to re-dissolve the oil into the solvent.

  • Add a small amount of additional hot solvent to lower the saturation point.[9][10]

  • Ensure any insoluble impurities have been removed via hot filtration.

  • Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature or by loosely covering the flask with glass wool to insulate it. This gives the molecules time to orient themselves into an ordered crystal lattice.[9]

Q3: My final product yield is very low. What are the most likely causes?

A low yield can be frustrating but is often preventable. The most common reasons include:

  • Using an Excessive Amount of Solvent: This is the most frequent cause.[10] A significant portion of your product will remain dissolved in the mother liquor even after cooling. To check this, you can try to evaporate some of the mother liquor to see if a large amount of solid remains.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel, leading to significant loss. Ensure your funnel and receiving flask are pre-heated.

  • Inefficient Transfer: Physical loss of material when transferring the solid or solution between flasks.

  • Washing with Too Much Cold Solvent: Washing the filtered crystals is necessary to remove residual mother liquor, but using too much solvent, or solvent that is not sufficiently cold, will dissolve some of your product.

Q4: The recrystallized product is still impure or has a wide melting point range. What went wrong?

This indicates that impurities have been incorporated into the crystal lattice. This is typically caused by:

  • Crystallization Occurring Too Quickly: Rapid cooling "crashes" the solid out of solution, trapping impurities within the crystals.[10] The key to pure crystals is slow, controlled growth.

  • Inappropriate Solvent Choice: The chosen solvent may have similar solubility properties for both the product and a major impurity, leading to co-crystallization. In this case, a different solvent or solvent system should be tested.

  • Highly Impure Crude Material: If the crude product is heavily contaminated, a single recrystallization may not be sufficient. A second recrystallization, sometimes from a different solvent, may be necessary. For deeply colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.

Data and Protocols

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol (95%)~7825.7Good general-purpose polar solvent for azlactones.
Acetone5621.0Often used with water to create a tunable polar solvent system.[3]
Water10080.1Used as an anti-solvent with polar organic solvents like acetone.
Hexane691.9Non-polar solvent, useful if impurities are significantly more polar.[6][7]
Ethyl Acetate776.0Medium polarity solvent.
Toluene1112.4Aromatic solvent, effective but requires careful handling due to toxicity.
Experimental Protocol: Recrystallization from 95% Ethanol

This protocol provides a generalized procedure. The exact volumes will depend on the amount of crude material.

  • Dissolution: Place the crude 2-Phenyl-4-piperonylidene-2-oxazolin-5-one in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture gently on a hot plate, swirling continuously.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Decolorization (Optional): If the solution is intensely colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration. Use a pre-heated funnel and a fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin within 5-20 minutes.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent. The purity can then be assessed by techniques such as melting point determination.

Visual Workflow

The following diagram illustrates the logical workflow for troubleshooting the recrystallization of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one.

Recrystallization_Workflow start Start: Crude Product solvent_selection Step 1: Solvent Selection Test solubility in various hot/cold solvents (e.g., EtOH, Acetone/H2O). start->solvent_selection dissolution Step 2: Dissolution Dissolve crude solid in minimum amount of hot solvent. solvent_selection->dissolution hot_filtration Step 3: Hot Filtration (Optional) Impurities or charcoal present? dissolution->hot_filtration cooling Step 4: Slow Cooling Allow solution to cool to room temperature undisturbed. hot_filtration->cooling Yes/No crystallization_check Crystals Formed? cooling->crystallization_check no_crystals Troubleshoot: No Crystals | 1. Scratch flask interior. 2. Add seed crystal. 3. Reduce solvent volume. crystallization_check->no_crystals No oiling_out Troubleshoot: Oiling Out | 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool very slowly. crystallization_check->oiling_out Oil Formed filtration Step 5: Isolate Crystals Collect via vacuum filtration. crystallization_check->filtration Yes no_crystals->cooling Retry Cooling oiling_out->cooling Retry Cooling washing Step 6: Wash & Dry Rinse with ice-cold solvent and dry completely. filtration->washing final_product Pure Product washing->final_product

Caption: Recrystallization workflow for 2-Phenyl-4-piperonylidene-2-oxazolin-5-one.

References

  • A simple and efficient method for the synthesis of Erlenmeyer azlactones. Research Repository UCD. [Link]

  • Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Modern Scientific Press. [Link]

  • A suitable synthesis of azlactones (4-benzylidene-2-phenyloxazolin-5-ones and 4-alkylidene-2-phenyloxazolin-5-ones) catalyzed by. CONICET. [Link]

  • Erlenmeyer-Plochl Azloactone Synthesis. Cambridge University Press. [Link]

  • AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Organic Syntheses Procedure. [Link]

  • A Heterogeneous approach to synthesis of azlactones. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • A convenient synthesis of azlactone derivatives catalyzed by scolecite zeolite. TSI Journals. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Synthesis, Characterization and Molecular Docking Studies Of New Erlenmeyer Azlactones. IOSR Journal. [Link]

  • Help! Recrystallization sources of error. Reddit. [Link]

  • Erlenmeyer synthesis of azlactones. a. ResearchGate. [Link]

  • Synthesis of 2-Phenyl-2-oxazolin-5-one. PrepChem.com. [Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • How To: Purify by Crystallization. University of Rochester Department of Chemistry. [Link]

  • RECRYSTALLISATION. University of Sydney. [Link]

  • Recrystallization. [Link]

  • 2-phenyl-5(4h)-oxazolon. ChemBK. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Azlactones and preparation of same.
  • 2-phenyl-5-oxazolone. Organic Syntheses Procedure. [Link]

  • 2-oxazolin-5-one, 2-phenyl-4-piperonylidene- (C17H11NO4). PubChem. [Link]

Sources

Technical Support Center: Preventing Oxazolone Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Disappearing Product" Phenomenon

The 5(4H)-oxazolone ring (azlactone) is a highly reactive electrophilic species, often serving as an activated intermediate in peptide synthesis or as a scaffold in heterocyclic chemistry.[1] Its utility stems from the significant polarization of the C5 carbonyl group. However, this same feature makes it exquisitely sensitive to nucleophilic attack.

The Problem: Researchers often observe a "disappearing product" where the closed ring converts back to the acyclic


-acyl amino acid (hydrolysis) or an ester (alcoholysis) during standard workup procedures.

The Solution: Success requires a shift from standard "aqueous wash" mentalities to exclusionary protocols —excluding water, heat, and protic solvents until the ring is safely isolated or reacted.

Diagnostic Logic: The Mechanism of Failure

To prevent failure, you must understand the enemy. The oxazolone ring is not thermodynamically stable in the presence of nucleophiles. The following diagram illustrates the critical decision points where your molecule lives or dies.

OxazoloneStability cluster_conditions Accelerating Factors Oxazolone Oxazolone Ring (Target) TS_Hydro Tetrahedral Intermediate Oxazolone->TS_Hydro Nucleophilic Attack (C5 Position) OpenEster N-Acyl Amino Ester (Alcoholysis Product) Oxazolone->OpenEster Catalyzed by Acid/Base Water Water/OH- Water->TS_Hydro Alcohol Methanol/Ethanol Alcohol->Oxazolone Alcoholysis OpenAcid N-Acyl Amino Acid (Hydrolysis Product) TS_Hydro->OpenAcid Ring Opening (Irreversible) Factors 1. High pH (Base Catalysis) 2. Heat (>25°C) 3. Protic Solvents

Figure 1: Reaction pathway showing the vulnerability of the C5 carbonyl to nucleophilic attack by water or alcohols, leading to irreversible ring opening.[2]

Troubleshooting Guide (Q&A)

Q1: My NMR shows a broad singlet around 10-12 ppm and the loss of the characteristic C=O stretch at ~1820 cm⁻¹. What happened? A: You have hydrolyzed your ring. The broad singlet is the carboxylic acid proton of the open


-acyl amino acid. The oxazolone ring typically displays a sharp, high-frequency carbonyl stretch (1820–1840 cm⁻¹) due to ring strain. Its disappearance confirms ring opening [1].

Q2: I used saturated sodium bicarbonate (NaHCO₃) to neutralize the reaction, but my yield plummeted. Why? A: This is a common error. While NaHCO₃ is "mild," it is basic (pH ~8.5). Base catalysis increases the rate of oxazolone hydrolysis by orders of magnitude compared to neutral conditions. The hydroxide/bicarbonate ion attacks the C5 position rapidly. Never use basic aqueous washes if you intend to isolate the ring [2].

Q3: Can I recrystallize my product from hot ethanol? A: NO. While some literature suggests this for very stable, insoluble aryl-azlactones (Erlenmeyer synthesis), it is high-risk. Ethanol acts as a nucleophile (alcoholysis), converting your oxazolone into an ethyl ester. If you must recrystallize, use non-protic solvents like Benzene (if safety permits), Toluene, or Hexane/Ethyl Acetate mixtures.

Q4: My product turned into a sticky oil on the silica column. Is silica safe? A: Silica gel is slightly acidic and contains adsorbed water. If your oxazolone is sensitive, the residence time on the column combined with the acidity will hydrolyze it.

  • Fix: Deactivate the silica with 1% Triethylamine (TEA) only if your compound is base-stable (rare for oxazolones), or better yet, use neutral alumina or rapid filtration through a short plug of dried silica using a hydrophobic eluent (e.g., DCM/Hexane).

Optimized Workup Protocols

Choose the protocol based on your synthesis method.

Protocol A: The "Precipitation" Method (Preferred)

Best for: Erlenmeyer-Plöchl synthesis where the product is a solid.

  • Cool Down: At the end of the reaction (usually in acetic anhydride), cool the mixture to 0–4°C (ice bath).

  • Precipitation: Add a non-solvent (often cold hexanes or ether).

    • Note: Some older procedures add ice-cold water/alcohol to force precipitation. This relies on the product precipitating faster than it hydrolyzes. If you choose this, you must move fast .

  • Filtration: Filter immediately.

  • Wash: Wash with cold non-solvent (e.g., cold ether or hexane). Do not wash with water unless absolutely necessary to remove inorganic salts, and if so, use ice-cold water and limit contact time to <30 seconds.

  • Drying: Dry under high vacuum over P₂O₅ or KOH pellets immediately.

Protocol B: The "Cold Biphasic" Extraction

Best for: Soluble oxazolones (e.g., peptide coupling intermediates).

  • Quench: Cool reaction mixture to 0°C.

  • Dilution: Dilute with a hydrophobic organic solvent (DCM or Ethyl Acetate).

  • Wash (The Critical Step):

    • Use Ice-Cold Water or Ice-Cold Brine .

    • Perform the wash rapidly (<1 minute contact time).

    • Avoid: Bicarbonate washes. If neutralization is required, use a phosphate buffer adjusted to pH 6.0–7.0 (neutral to slightly acidic is safer than basic).

  • Dry: Immediately dry the organic layer over anhydrous Na₂SO₄ (Sodium Sulfate) or MgSO₄.

  • Evaporate: Remove solvent in vacuo at low temperature (<30°C). High heat during rotovap can promote ring opening if trace moisture remains.

Solvent & Stability Reference Table

Use this table to select compatible solvents for reaction and purification.

Solvent ClassExamplesCompatibilityNotes
Hydrophobic Dichloromethane (DCM), ChloroformExcellent Best for extraction. Keeps water away.
Aromatic Toluene, BenzeneGood Good for recrystallization.
Ethers THF, Diethyl Ether, DioxaneModerate Must be anhydrous. Wet THF is a common source of hydrolysis.
Alcohols Methanol, Ethanol, IsopropanolSEVERE RISK Causes alcoholysis (ester formation). Avoid.
Aqueous Water, Brine, BuffersHIGH RISK Causes hydrolysis. Use only if ice-cold and rapid.
Polar Aprotic DMF, DMSOPoor Hard to remove without aqueous wash; often contain trace water.

References

  • Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007). The diverse chemistry of oxazol-5-(4H)-ones. Chemical Society Reviews, 36(9), 1432-1440.

  • Kalaivani, S., et al. (2012). Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents. Journal of Chemical Sciences.

  • BenchChem Technical Support. (2025). Chemical properties and reactivity of 5(4H)-oxazolone. BenchChem Knowledge Base.

  • Organic Syntheses. (1943). Azlactone of alpha-benzoylamino-beta-(3,4-dimethoxyphenyl)-acrylic acid. Organic Syntheses, Coll.[3][4] Vol. 2, p.55.

Sources

Troubleshooting low melting point of synthesized azlactones

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Framework (Interactive Troubleshooting)

Before modifying your synthesis, identify the specific nature of the melting point (MP) depression using the logic tree below. A low MP is rarely a random error; it is a molecular fingerprint of a specific contaminant.

Azlactone_Troubleshooting Start Problem: Low Melting Point Obs1 Observation: Product is sticky/pasty Start->Obs1 Obs2 Observation: Product is crystalline but melts 10-20°C low Start->Obs2 Obs3 Observation: Product is Red/Dark Orange Start->Obs3 Cause1 Cause: Solvent Occlusion or Unreacted Aldehyde Obs1->Cause1 Cause2 Cause: E/Z Isomer Mixture or Hydrolysis (Ring Opening) Obs2->Cause2 Cause3 Cause: Oligomerization (Overheating) Obs3->Cause3 Action1 Action: Wash with cold EtOH. Vacuum dry <50°C. Cause1->Action1 Action2 Action: Recrystallize (Benzene/Toluene). Check NMR for Acid peak. Cause2->Action2 Action3 Action: Discard. Repeat at strictly controlled T. Cause3->Action3

Figure 1: Diagnostic logic for isolating the root cause of melting point depression in azlactone synthesis.

Technical Q&A: Deep Dive into Failure Modes

Category 1: The "Wet" Product (Solvent & Reagent Trapping)

User Question: My product looks crystalline on the filter, but turns into a mushy paste after sitting for an hour. The MP is 30°C lower than reported.

Technical Diagnosis: This is a classic sign of Eutectic Depression caused by unreacted aldehyde or occluded acetic anhydride.

  • Unreacted Aldehyde: Aromatic aldehydes (e.g., Benzaldehyde) are liquids or low-melting solids. Even 5% contamination can drastically lower the melting point of the crystal lattice via eutectic formation.

  • Acetic Anhydride: If the reaction mix is not washed thoroughly, trapped anhydride slowly hydrolyzes to acetic acid, which acts as a solvent, dissolving your product from the inside out.

Corrective Protocol:

  • The "Boiling Water" Wash: Unlike many organic compounds, azlactones are relatively stable to neutral water for short durations.

    • Step 1: Filter the crude product.[1][2][3][4]

    • Step 2: Wash with ice-cold ethanol (removes aldehyde).

    • Step 3: Wash with boiling water (2x).[3][4] This is critical. It solubilizes unreacted Hippuric acid and Sodium Acetate immediately. The azlactone, being hydrophobic, will remain solid (if MP > 100°C) or oil out temporarily but re-solidify pure upon cooling [1].

Category 2: Stability & Hydrolysis

User Question: I recrystallized my product from ethanol/water, but the melting point got worse (lower and broader).

Technical Diagnosis: You likely triggered Ring Opening Hydrolysis . The azlactone ring (oxazol-5-one) is an internal ester. While stable in neutral, hydrophobic environments, it is susceptible to attack by nucleophiles (water/alcohol) in the presence of heat or residual base (sodium acetate).

  • Reaction: Azlactone +

    
    
    
    
    
    
    
    -acylamino acrylic acid.
  • The Trap: The hydrolyzed acid often has a higher melting point (due to H-bonding) if pure. However, a mixture of azlactone and its hydrolyzed acid results in severe MP depression.

Corrective Protocol:

  • Avoid Aqueous Recrystallization: Do not use water/alcohol mixtures for the final purification of sensitive azlactones.

  • Recommended Solvents: Use Benzene (traditional, highly effective but toxic), Toluene (safer alternative), or Ethyl Acetate/Hexane mixtures. Ensure solvents are anhydrous [1].

Category 3: Stereochemistry ( vs Isomers)

User Question: My NMR shows the product is pure, but the MP is sharp and 15°C lower than the literature value.

Technical Diagnosis: You have isolated the


-isomer  (or an 

mixture), whereas the literature usually reports the thermodynamically stable

-isomer
.
  • Mechanism: The Erlenmeyer synthesis generally favors the

    
    -isomer (phenyl group trans to the carbonyl oxygen) due to steric minimization and orbital overlap.
    
  • Cause of

    
    -isomer:  Photo-isomerization (leaving product in sunlight) or kinetic trapping during rapid precipitation can lock in the 
    
    
    
    -form.

Corrective Protocol:

  • Isomerization: Heat the product in acetic anhydride with a trace of pyridine or sodium acetate for 30 minutes, then slowly cool. This drives the equilibrium back to the stable

    
    -form [2].
    

Standardized Synthesis & Purification Protocol

To guarantee high melting points, strict adherence to the "Gold Standard" Organic Syntheses protocol is required.

Reagents
  • Aldehyde (1.0 eq) - Must be free of benzoic acid oxidation products.

  • Hippuric Acid (1.1 eq) - Must be finely powdered.

  • Sodium Acetate (1.0 eq) - Must be fused (anhydrous).

  • Acetic Anhydride (3.0 eq) - High grade.

Workflow
  • Liquefaction: Heat the mixture on a hot plate with constant shaking. The mixture will turn liquid.[3][4]

    • Critical Control Point: Do not overheat.[3] Once liquefied (approx 110°C), move immediately to a steam bath. Overheating causes red/brown tar (oligomers) [1].

  • Condensation: Heat on steam bath for 2 hours. Yellow crystals should separate.[3][4]

  • Quenching: Add ethanol slowly to the hot mix (carefully!). This reacts with excess acetic anhydride.

  • Purification (The MP Fixer):

    • Filter with suction.[3][4][5]

    • Wash: 2x Ice-cold Ethanol.

    • Wash: 2x Boiling Water .[3][4] (Removes NaOAc and Hippuric acid).

    • Dry: 100°C for 2 hours.

  • Recrystallization: Dissolve in minimum hot Benzene (or Toluene). Allow to cool slowly to room temperature, then 4°C.

Reference Melting Points (Z-Isomers)
Derivative (4-benzylidene)Substituent (R)Expected MP (°C) [1, 3]Hydrolysis Product MP (Acid)
Phenyl (Standard)H151 - 152 ~195 (decomp)
p-Methoxy -OCH3153 - 154 >200
p-Chloro -Cl192 - 193 >210
p-Nitro -NO2235 - 236 >240
Methyl (from Ac-Gly)H102 - 104 ~190

Mechanistic Visualization

Understanding the competition between synthesis and hydrolysis is vital for troubleshooting.

Azlactone_Mechanism Start Hippuric Acid + Aldehyde Inter Azlactone Intermediate Start->Inter - H2O (Ac2O) Product Target Azlactone (Z-Isomer) Inter->Product Condensation Side1 Hydrolysis Product (Acyclic Acid) Product->Side1 + H2O / Heat (Moisture Contamination) Side2 Red Tars (Oligomers) Product->Side2 >120°C (Overheating)

Figure 2: Reaction pathway showing the critical divergence between successful synthesis and common degradation products.

References

  • Buck, J. S.; Ide, W. S. (1943). "Azlactone of

    
    -Benzoylamino-
    
    
    
    -(3,4-Dimethoxyphenyl)-Acrylic Acid". Organic Syntheses, Coll.[3][4][6] Vol. 2, p.55.
  • Carter, H. E. (1946). "Azlactones".[3][4][7][8] Organic Reactions, 3, 198.

  • Conway, P. A., et al. (2009). "Structure-Activity Studies of Azlactone Inhibitors". Bioorganic & Medicinal Chemistry. (General reference for substituent effects on MP).

Sources

Technical Support Center: Troubleshooting Piperonal Contamination in Oxazolone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals dealing with the purification of azlactones (oxazolones) synthesized via the Erlenmeyer-Plöchl condensation. Specifically, this module addresses the persistent issue of unreacted piperonal (3,4-methylenedioxybenzaldehyde) contaminating the final oxazolone product.

Reaction Context & Causality

The synthesis of 4-(piperonylidene)-2-phenyloxazol-5-one relies on the Erlenmeyer azlactone synthesis, where piperonal is condensed with hippuric acid in the presence of acetic anhydride and sodium acetate[1].

AzlactoneSynthesis Piperonal Piperonal (Electrophile) Reaction Erlenmeyer Condensation & Cyclodehydration Piperonal->Reaction Hippuric Hippuric Acid (Nucleophile Source) Hippuric->Reaction Reagents Ac2O / NaOAc (Dehydrating Catalyst) Reagents->Reaction Product 4-(Piperonylidene)-2-phenyloxazol-5-one (Target Azlactone) Reaction->Product

Erlenmeyer azlactone synthesis pathway from piperonal and hippuric acid.

FAQ 1: Why is unreacted piperonal persisting in my solid oxazolone product?

The Causality: In standard Erlenmeyer syntheses, the aldehyde (piperonal) is often added in a slight molar excess to drive the cyclodehydration of hippuric acid to completion. Furthermore, if the acetic anhydride has partially hydrolyzed due to atmospheric moisture, the reaction kinetics slow down, leaving unreacted starting materials[1]. Because piperonal is a solid at room temperature (melting point ~37°C) and possesses an aromatic ring, it can easily co-precipitate or become trapped within the highly conjugated, planar crystal lattice of the precipitating oxazolone.

Chemical Purification: The Sodium Bisulfite Strategy
FAQ 2: What is the most reliable chemical method to remove piperonal without degrading the oxazolone?

The Causality: The most authoritative and self-validating method is liquid-liquid extraction using saturated sodium bisulfite (NaHSO₃) [2].

The chemical logic relies on the differential reactivity of the functional groups. Piperonal contains a sterically accessible, electrophilic aldehyde carbon. When exposed to aqueous bisulfite, a nucleophilic addition occurs, forming an


-hydroxy sulfonate salt (a bisulfite adduct)[2]. This adduct is highly ionic and partitions exclusively into the aqueous phase[3].

Conversely, the oxazolone product lacks a free aldehyde. Its lactone ring and conjugated alkene are stable to mild, slightly acidic bisulfite conditions and remain highly lipophilic, staying in the organic phase. This creates a self-validating system: the physical separation of the two phases guarantees the chemical separation of the contaminant from the product.

BisulfiteWorkflow Crude Crude Product in EtOAc (Oxazolone + Piperonal) AddBisulfite Add Saturated NaHSO3 (aq) & Vigorously Mix Crude->AddBisulfite Biphasic Biphasic Phase Separation AddBisulfite->Biphasic Aqueous Aqueous Layer (Water-Soluble Bisulfite Adduct) Biphasic->Aqueous Bottom Phase Organic Organic Layer (Purified Oxazolone) Biphasic->Organic Top Phase Waste Discard or Basify to Recover Piperonal Aqueous->Waste Dry Dry over MgSO4 & Concentrate Organic->Dry

Liquid-liquid extraction workflow for removing piperonal via bisulfite adduct formation.

FAQ 3: How do I execute the bisulfite extraction in the lab?

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude oxazolone mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). Expert Tip: If the oxazolone is poorly soluble, add a small volume (5-10%) of a miscible solvent like DMF to ensure the trapped piperonal is fully liberated into the solution[3].

  • Adduct Formation: Transfer the organic solution to a separatory funnel. Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃)[3].

  • Agitation: Shake the separatory funnel vigorously for 3 to 5 minutes. Vent frequently, as minor sulfur dioxide gas may be released[3]. Allow the mixture to sit for an additional 15 minutes to ensure the equilibrium favors complete adduct formation.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the piperonal adduct)[2].

  • Washing: Wash the remaining organic layer once with deionized water to remove residual bisulfite salts, followed by a wash with saturated aqueous NaCl (brine) to remove bulk water[2].

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure (rotary evaporation) to yield the purified oxazolone[2].

Physical Purification: Recrystallization
FAQ 4: Can I use physical separation instead of chemical extraction?

The Causality: Yes. If you wish to avoid aqueous workups (which can sometimes risk hydrolyzing the sensitive oxazolone ring if left too long), differential solubility via recrystallization is the preferred alternative[1].

Piperonal is highly soluble in cold alcohols, whereas the rigid, planar structure of the oxazolone promotes strong intermolecular


 stacking, making it largely insoluble in cold ethanol[1]. By utilizing hot ethanol, both compounds dissolve; upon slow cooling, the oxazolone selectively crystallizes out, leaving the piperonal dissolved in the mother liquor.

Step-by-Step Methodology:

  • Suspension: Place the crude solid in a round-bottom flask and add a minimum volume of absolute ethanol.

  • Heating: Heat the suspension to a gentle reflux until the solid completely dissolves.

  • Cooling: Remove from heat and allow the solution to cool slowly to room temperature to promote the growth of pure, large crystals.

  • Precipitation: Once at room temperature, transfer the flask to an ice bath (0°C) for 30 minutes to maximize the oxazolone yield.

  • Filtration: Isolate the yellow/orange oxazolone crystals via vacuum filtration (Büchner funnel).

  • Washing (Critical Step): Wash the filter cake with a small volume of ice-cold ethanol. This washes away any residual mother liquor containing piperonal without dissolving the product[1].

Data Summary & Method Comparison

To help you choose the best protocol for your specific workflow, consult the physicochemical comparison table below.

Table 1: Physicochemical Comparison for Separation Strategies

Property / MetricPiperonal (Contaminant)4-(Piperonylidene)-2-phenyloxazol-5-oneSeparation Implication
State at Room Temp Low-melting solid (~37°C)High-melting solid (>150°C)Piperonal can act as a sticky impurity.
Reactivity with NaHSO₃ Forms water-soluble ionic adductUnreactive; remains lipophilicEnables highly selective liquid-liquid extraction.
Solubility in Cold Ethanol Highly SolubleInsolubleEnables selective recrystallization.
Solubility in EtOAc Highly SolubleSolubleEtOAc is ideal for the bisulfite biphasic extraction.
Risk of Hydrolysis LowModerate (Lactone ring is sensitive)Limit exposure time to aqueous phases during extraction.
References
  • Boucher, M. M., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol". National Institutes of Health (PMC). Available at: [Link]

  • Research Repository UCD. "A simple and efficient method for the synthesis of Erlenmeyer azlactones". University College Dublin. Available at: [Link]

Sources

Technical Support Center: Erlenmeyer-Plöchl Azlactone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Erlenmeyer-Plöchl reaction. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of 5(4H)-oxazolones (azlactones). Below, you will find mechanistic insights, quantitative optimization data, self-validating protocols, and targeted troubleshooting FAQs focusing heavily on the critical role of the sodium acetate (NaOAc) catalyst ratio.

Mechanistic Overview: The Role of Sodium Acetate

The Erlenmeyer-Plöchl reaction is a foundational method for synthesizing azlactones, which are vital intermediates for amino acids, peptides, and biologically active heterocycles[1]. The reaction involves the condensation of an N-acylglycine (typically hippuric acid) with an aromatic aldehyde in the presence of acetic anhydride and a base catalyst[2].

Sodium acetate serves a highly specific mechanistic purpose. While acetic anhydride drives the initial cyclodehydration of hippuric acid into the 2-phenyl-5(4H)-oxazolone intermediate, this intermediate requires enolization to react with the aldehyde[2]. Sodium acetate provides the optimal basicity (pKa ~4.76) to deprotonate the acidic C-4 protons of the oxazolone, forming the enolate required for the subsequent Perkin-type aldol condensation[1].

Erlenmeyer_Mechanism Start Hippuric Acid + Acetic Anhydride Cyclization Cyclization (Dehydration) Start->Cyclization Intermediate 2-Phenyl-5(4H)-oxazolone (Azlactone Intermediate) Cyclization->Intermediate BaseAction Deprotonation by NaOAc (Enolate Formation) Intermediate->BaseAction Condensation Perkin-type Condensation with Aldehyde BaseAction->Condensation Product 4-Arylidene-2-phenyl-5(4H)-oxazolone Condensation->Product

Caption: Mechanistic pathway of Erlenmeyer-Plöchl synthesis highlighting NaOAc-mediated enolization.

Quantitative Optimization Data: NaOAc Ratio Effects

Optimizing the molar ratio of sodium acetate is critical. Sub-stoichiometric amounts lead to sluggish kinetics, while excessive base promotes the thermal degradation of the aldehyde and the hydrolysis of the anhydride[3].

Table 1: Effects of Catalyst Ratio on Reaction Outcomes
Hippuric Acid (eq)NaOAc (eq)Acetic Anhydride (eq)Reaction KineticsAverage Yield (%)Byproduct Formation
1.00.53.0Slow (>4 hrs)< 50%Low
1.01.03.0Optimal (1-2 hrs)75-85%Low
1.01.53.0Fast (1 hr)80-90%Moderate (Coloration)
1.03.03.0Very Fast< 60%High (Degradation)

Note: Data synthesized from standard Erlenmeyer-Plöchl optimization studies[2][4].

NaOAc_Troubleshooting Ratio NaOAc : Hippuric Acid Ratio Low < 1.0 eq Ratio->Low Optimal 1.0 - 1.5 eq Ratio->Optimal High > 1.5 eq Ratio->High LowRes Incomplete Enolization Slow Kinetics Low->LowRes OptRes Efficient Condensation High Azlactone Yield Optimal->OptRes HighRes Aldehyde Degradation Dark Red Byproducts High->HighRes

Caption: Logical relationship between sodium acetate catalyst ratio and reaction outcomes.

Self-Validating Protocol: Optimized Azlactone Synthesis

This protocol is engineered as a self-validating system. Visual and thermal cues are embedded within the steps to ensure the reaction remains on the correct mechanistic pathway.

Objective: Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolone via Erlenmeyer-Plöchl condensation.

Step 1: Reagent Preparation & Dehydration

  • Action: Freshly fuse sodium acetate (1.0–1.2 eq) by heating the salt in a crucible until it melts and releases all bound water, then cool and grind it into a fine powder[3].

  • Causality: The reaction relies on a strictly anhydrous environment. Any residual moisture will hydrolyze the acetic anhydride into acetic acid, destroying the dehydrating environment required for the initial cyclization of hippuric acid[2].

Step 2: Reaction Assembly

  • Action: In an Erlenmeyer flask, combine the aromatic aldehyde (1.0 eq), dry hippuric acid (1.1 eq), and the freshly fused sodium acetate. Add high-grade acetic anhydride (3.0 eq)[2][3].

  • Causality: Acetic anhydride acts as both the solvent and the dehydrating agent. The slight excess of hippuric acid ensures complete consumption of the valuable aldehyde.

Step 3: Liquefaction (Critical Validation Step)

  • Action: Heat the mixture on an electric hot plate with constant shaking.

  • Validation Check: The mixture will initially become almost solid, then gradually liquefy as the temperature approaches 110°C, turning a deep, bright yellow[3].

  • Troubleshooting: If the mixture turns red, immediately remove it from the heat. Red coloration is a definitive indicator of overheating and subsequent product degradation[3].

Step 4: Perkin-Type Condensation

  • Action: Once completely liquefied, transfer the flask to a steam bath (80–100°C) and heat for 1 to 2 hours[2][3].

  • Causality: Maintaining a moderate temperature on a steam bath prevents the thermal degradation of the newly formed azlactone while providing enough kinetic energy to drive the aldol condensation to completion.

Step 5: Quenching & Isolation

  • Action: Remove from heat and slowly add ethanol (or water) while cooling the flask slightly to moderate the vigorous exothermic reaction[3].

  • Causality: Ethanol quenches the unreacted acetic anhydride. Allowing the mixture to stand overnight promotes the complete crystallization of the azlactone, which can then be filtered and washed with ice-cold alcohol[3].

Troubleshooting & FAQs

Q: Why must the sodium acetate be "freshly fused"? A: Fused sodium acetate is completely anhydrous. Commercial anhydrous sodium acetate is highly hygroscopic and absorbs atmospheric moisture over time. If moisture is introduced into the reaction, it hydrolyzes the acetic anhydride. This quenches the dehydrating environment required for the initial cyclization of hippuric acid into the 2-phenyl-5(4H)-oxazolone intermediate, severely depressing your yield[3].

Q: My reaction mixture turned dark red/brown instead of bright yellow. What went wrong? A: This is a classic symptom of overheating combined with an excess of sodium acetate catalyst. The Erlenmeyer-Plöchl reaction should liquefy around 110°C and turn deep yellow[3]. Temperatures exceeding this, especially when the NaOAc ratio is >1.5 equivalents, catalyze the decomposition of the sensitive aldehyde or the final azlactone product, leading to polymeric, highly colored byproducts[3].

Q: Can I substitute sodium acetate with organic bases like triethylamine or pyridine? A: While organic bases can accelerate the reaction kinetics, they frequently promote unwanted side reactions (such as esterification or acylation of the aldehyde)[4]. Sodium acetate provides the optimal basicity to deprotonate the C-4 position of the oxazolone intermediate for the Perkin condensation without degrading the starting materials[2].

Q: How should I adjust the NaOAc ratio for electron-withdrawing vs. electron-donating aldehydes? A: Aldehyde substituents significantly influence the reaction kinetics[4]. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, accelerating the condensation. For these, a strict 1.0 eq of NaOAc is sufficient. Electron-donating groups (EDGs) reduce reactivity; in these cases, pushing the NaOAc ratio to 1.2–1.5 eq and extending the reaction time slightly can help drive the condensation to completion[4].

References[1] Title: Erlenmeyer–Plöchl azlactone and amino-acid synthesis | Source: Wikipedia | URL: https://en.wikipedia.org/wiki/Erlenmeyer%E2%80%93Pl%C3%B6chl_azlactone_and_amino-acid_synthesis[3] Title: AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID | Source: Organic Syntheses | URL: http://www.orgsyn.org/demo.aspx?prep=CV2P0055[2] Title: The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide to 5(4H)-Oxazolone Synthesis | Source: BenchChem | URL: https://www.benchchem.com/reaction/erlenmeyer-plochl-reaction[4] Title: Catalyzing the Erlenmeyer Plöchl reaction: organic bases versus sodium acetate | Source: ResearchGate | URL: https://www.researchgate.net/publication/248512255_Catalyzing_the_Erlenmeyer_Plochl_reaction_organic_bases_versus_sodium_acetate

Sources

Technical Support Center: Stability of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Phenyl-4-piperonylidene-2-oxazolin-5-one. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound, with a particular focus on the effects of moisture. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.

Introduction to 2-Phenyl-4-piperonylidene-2-oxazolin-5-one Stability

2-Phenyl-4-piperonylidene-2-oxazolin-5-one, an azlactone, is a valuable building block in organic synthesis, particularly for the preparation of amino acid derivatives and other complex molecules.[1] However, the oxazolone ring is susceptible to nucleophilic attack, making it sensitive to environmental factors, especially moisture. Understanding and controlling the hydrolytic degradation of this compound is critical for obtaining reliable and reproducible experimental results.

This guide will address common questions and challenges related to the stability of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one, providing both theoretical explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My sample of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one shows decreasing purity over time, even when stored in a sealed container. What could be the cause?

Answer:

This is a common issue and is most likely due to the presence of residual moisture. Even in seemingly dry conditions, trace amounts of water can lead to the hydrolysis of the oxazolone ring. Several factors can contribute to this:

  • Inadequate Drying: The compound may not have been thoroughly dried after synthesis.

  • Hygroscopic Nature: The compound itself may be hygroscopic, attracting moisture from the atmosphere.

  • Storage Conditions: Standard screw-cap vials are often not sufficient to prevent moisture ingress over long periods.

  • Handling Procedures: Repeatedly opening the container in a humid environment can introduce moisture.

Troubleshooting Steps:

  • Verify Compound Identity and Initial Purity: Before assuming degradation, confirm the identity and initial purity of your compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Implement Strict Anhydrous Handling Techniques: When working with 2-Phenyl-4-piperonylidene-2-oxazolin-5-one, it is crucial to use anhydrous solvents and handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Improve Storage Conditions: Store the compound in a desiccator containing a suitable desiccant (e.g., Drierite). For long-term storage, consider flame-sealing the compound in an ampule under vacuum or an inert atmosphere. Storing at low temperatures (e.g., in a freezer) can slow the rate of hydrolysis, but it is critical to allow the container to warm to room temperature before opening to prevent condensation.[2]

FAQ 2: What is the primary degradation pathway for 2-Phenyl-4-piperonylidene-2-oxazolin-5-one in the presence of moisture?

Answer:

The primary degradation pathway is hydrolysis, which involves the nucleophilic attack of water on the carbonyl group at the C5 position of the oxazolone ring. This leads to ring-opening and the formation of α-(benzamido)-4-piperonylideneacetic acid. This reaction can be catalyzed by both acids and bases.

HydrolysisMechanism

FAQ 3: How can I monitor the degradation of my 2-Phenyl-4-piperonylidene-2-oxazolin-5-one sample?

Answer:

A stability-indicating analytical method is essential for monitoring the degradation of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique.

Key features of a stability-indicating HPLC method:

  • Specificity: The method should be able to separate the parent compound from its degradation products and any other impurities.

  • Accuracy and Precision: The method must provide accurate and reproducible quantitative results.

  • Linearity: The response of the detector should be proportional to the concentration of the analyte over a defined range.

Experimental Protocol: Development of a Stability-Indicating HPLC Method

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase Optimization: Begin with a mobile phase of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape). A gradient elution may be necessary to achieve adequate separation of the parent compound and its more polar degradation products.

  • Wavelength Selection: Determine the optimal UV detection wavelength by acquiring the UV spectra of the parent compound.

  • Forced Degradation Studies: To confirm the stability-indicating nature of the method, perform forced degradation studies.[3][4][5][6] This involves intentionally degrading the compound under various stress conditions to generate the potential degradation products.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, reflux for 2-4 hoursTo simulate acidic environments and promote acid-catalyzed hydrolysis.[3][5]
Base Hydrolysis 0.1 M NaOH, room temperature for 1-2 hoursTo simulate alkaline environments and promote base-catalyzed hydrolysis.[3][5]
Oxidative Degradation 3% H₂O₂, room temperature for 24 hoursTo assess susceptibility to oxidation.[5][6]
Thermal Degradation Solid sample at 60 °C for 48 hoursTo evaluate the effect of elevated temperatures.
Photolytic Degradation Expose solution to UV light (e.g., 254 nm)To assess light sensitivity.

After subjecting the compound to these stress conditions, analyze the samples using the developed HPLC method to ensure that all degradation products are well-separated from the parent peak.

HPLCWorkflow

FAQ 4: Are there any best practices for handling and storing 2-Phenyl-4-piperonylidene-2-oxazolin-5-one in the lab?

Answer:

Yes, adhering to strict handling and storage protocols is paramount to maintaining the integrity of this moisture-sensitive compound.

Handling Best Practices:

  • Work in a Dry Environment: Whenever possible, handle the solid compound in a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).

  • Use Dry Glassware: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator before use.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Rapid Weighing: If a glovebox is unavailable, weigh the compound quickly and minimize its exposure to the atmosphere.

  • Septum-Sealed Bottles: For solutions, use bottles with septum caps to allow for the withdrawal of aliquots via syringe under an inert atmosphere.[7]

Storage Best Practices:

  • Short-Term Storage: Store in a tightly sealed container inside a desiccator containing a color-indicating desiccant.

  • Long-Term Storage: For optimal stability, store in a flame-sealed ampule under vacuum or an inert gas.

  • Refrigeration/Freezing: Storing at reduced temperatures can slow down degradation.[2] However, always allow the container to equilibrate to room temperature before opening to prevent moisture condensation on the cold compound.

Quantitative Stability Data (Representative)

Table 2: Representative Degradation of an Oxazolone Derivative at 25 °C

pHConditionHalf-life (t₁/₂) (hours)
3Acidic> 48
5Weakly Acidic24
7Neutral12
9Weakly Basic2
11Basic< 0.5

This data is illustrative and the actual degradation rates for 2-Phenyl-4-piperonylidene-2-oxazolin-5-one may vary. It is crucial to perform stability studies on your specific compound.

Conclusion

The stability of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one is primarily influenced by its susceptibility to moisture-induced hydrolysis. By understanding the degradation pathway and implementing rigorous anhydrous handling and storage techniques, researchers can significantly improve the reliability of their experimental outcomes. The development and utilization of a validated stability-indicating analytical method, such as HPLC, is essential for monitoring the purity of this compound over time and under various experimental conditions.

References

  • Daffé, V., & Fastrez, J. (1983). Kinetics of racemization and hydrolysis of oxazol-5(4H)-ones. Journal of the Chemical Society, Perkin Transactions 2, (6), 783-787.
  • Shaikh, S., & Patil, A. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Mometasone Furoate and Oxymetazoline in a Combined Nasal Spray Formulation. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 459-464.
  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).
  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2005).
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Stevenson, I. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37.
  • Klick, S., Muijrers, P. H., & Ståhl, M. (2005). Toward a single strategy for the development of stability-indicating methods. Pharmaceutical Technology, 29(2), 48-66.
  • Wipf, P. (n.d.). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Physics Forums. (2010, March 24). Keeping moisture-sensitive chemicals dry. Retrieved from [Link]

  • Bala, S., et al. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of ChemTech Research, 3(3), 1107-1114.

Sources

Separation of Z and E isomers of 4-piperonylidene-2-phenyl-5-oxazolone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Piperonylidene-2-phenyl-5-oxazolone Isomer Engineering

Topic: Separation and Characterization of Z/E Isomers Ticket ID: AZL-ISO-442 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The separation of 4-piperonylidene-2-phenyl-5-oxazolone isomers is a classic challenge in azlactone chemistry.[1] The synthesis (Erlenmeyer-Plöchl) predominantly yields the thermodynamically stable Z-isomer due to steric constraints that favor the bulky piperonyl group being trans to the lactone carbonyl. The E-isomer is metastable, typically generated via photo-isomerization, and is prone to reversion under thermal stress.

This guide provides a self-validating workflow for synthesizing the stable Z-isomer, generating the E-isomer, and separating them with high purity.

Module 1: The Baseline – Synthesis of the Stable (Z)-Isomer

Goal: Isolate high-purity Z-isomer as the starting material for isomerization.[1]

The Mechanism: The condensation of hippuric acid and piperonal in the presence of acetic anhydride and sodium acetate is thermodynamically controlled. The steric repulsion between the carbonyl oxygen (C=O) and the aryl ring drives the formation of the Z-isomer (where the aryl group and the ring nitrogen are on the same side, cis).

Protocol:

  • Reagents: Mix Hippuric acid (1.0 eq), Piperonal (1.0 eq), Sodium Acetate (anhydrous, 1.0 eq), and Acetic Anhydride (3.0 eq).

  • Reaction: Heat on a steam bath or at 100°C for 2 hours. The mixture will liquefy and turn deep yellow/orange.

  • Quenching: Cool the mixture and add Ethanol (95%) slowly. This decomposes excess anhydride and promotes crystallization.

  • Isolation: Cool to 0°C. Filter the yellow crystalline solid.

  • Purification: Recrystallize from Benzene/Ethanol (1:1) or pure Ethanol.

    • Expected Yield: 70-80%[1]

    • Product: >98% Z-Isomer .[1]

Data Checkpoint:

Parameter Z-Isomer (Stable) E-Isomer (Metastable)
Geometry Phenyl cis to Nitrogen Phenyl trans to Nitrogen
Sterics Minimized (Aryl trans to C=O) High (Aryl cis to C=O)
Color Deep Yellow/Orange Often Lighter Yellow

| Solubility | Low in cold EtOH | Higher in EtOH/Benzene |[1][2][3]

Module 2: The Variable – Generating the E-Isomer

Goal: Convert pure Z-isomer into a Z/E mixture for separation.[1]

The Mechanism: Direct synthesis of the E-isomer is difficult. The most reliable method is Photo-isomerization .[1] Irradiation excites the


-electrons, allowing rotation around the exocyclic double bond. Upon relaxation, a photostationary state (PSS) containing both isomers is established.

Protocol:

  • Dissolution: Dissolve pure Z-isomer in Benzene or Dichloromethane (DCM) (approx. 1 g/100 mL).

  • Irradiation: Place the solution in a borosilicate glass vessel (filters UV <300 nm to prevent degradation). Irradiate with a medium-pressure mercury lamp or high-intensity blue LED (450-470 nm) for 1-4 hours.[1]

  • Monitoring: Monitor via TLC (Solvent: Benzene/Ethyl Acetate 9:1) every 30 minutes until the E-spot intensity plateaus.

  • Workup: Evaporate solvent in vacuo at room temperature .

    • Warning: Do not heat >40°C; thermal energy reverts E

      
       Z.
      

Module 3: Separation Strategy

Goal: Isolate the E-isomer from the Z/E mixture.

Method A: Fractional Crystallization (Scalable) Leverages the lower solubility of the Z-isomer.

  • Dissolve the Z/E mixture in a minimum amount of warm (not boiling) Ethanol.

  • Allow to stand at room temperature, then at 4°C.

  • Filtration 1: The solid collected is primarily Z-isomer .[1]

  • Mother Liquor: Contains the enriched E-isomer .

  • Concentrate the mother liquor and repeat crystallization if necessary.

Method B: Column Chromatography (High Purity) Required for analytical standards or difficult separations.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Benzene/Ethyl Acetate (95:5) or Hexane/Ethyl Acetate (80:20).

    • Note: Benzene provides better separation but is toxic; Toluene is a viable substitute.

  • Order of Elution:

    • Z-Isomer (Higher Rf, less polar due to internal shielding).

    • E-Isomer (Lower Rf, more polar, interacts more with silica).

    • Tip: Run the column in the dark or low light to prevent photo-reversion during separation.

Module 4: Validation (NMR & Characterization)

Goal: Confirm isomeric identity.

1H NMR Logic (The "Deshielding" Rule): The geometry of the exocyclic double bond places the vinylic proton (


) in different magnetic environments.
  • Z-Isomer: The vinylic proton is cis to the carbonyl oxygen. The anisotropy of the C=O group deshields the proton, shifting it downfield .

  • E-Isomer: The vinylic proton is trans to the carbonyl oxygen (cis to the nitrogen). It is less deshielded, appearing upfield relative to the Z-isomer.

Comparative Data Table:

Feature Z-Isomer (Stable) E-Isomer (Unstable)

| Vinylic Proton (


)  | 7.8 – 8.2 ppm  (Singlet) | 7.1 – 7.5 ppm  (Singlet) |
| Melting Point  | High (~178-185°C)* | Lower (often by 10-20°C) |
| Stability  | Indefinite at RT | Reverts to Z with heat/acid |[1][2]

*Note: Melting points for piperonylidene derivatives are typically higher than phenyl analogs. Exact values vary by purity and heating rate.

Visual Workflows

Diagram 1: Synthesis and Isomerization Cycle

G Reactants Hippuric Acid + Piperonal Reaction Erlenmeyer Synthesis (Ac2O / NaOAc, 100°C) Reactants->Reaction Z_Isomer Z-Isomer (Stable) (Major Product) Reaction->Z_Isomer Thermodynamic Control Irradiation Photo-Irradiation (Blue Light / Hg Lamp) Z_Isomer->Irradiation Mixture Z/E Mixture (Photostationary State) Irradiation->Mixture Separation Separation (Chromatography/Crystallization) Mixture->Separation Separation->Z_Isomer Recycle E_Isomer E-Isomer (Metastable) Separation->E_Isomer Isolate E_Isomer->Z_Isomer Heat/Time (Reversion)

Caption: The lifecycle of azlactone isomers. Note the reversibility of the E-isomer back to the stable Z-form under thermal stress.

Diagram 2: NMR Identification Decision Tree

G Start Analyze 1H NMR Spectrum (CDCl3) CheckVinyl Locate Vinylic Proton Singlet (Region: 7.0 - 8.5 ppm) Start->CheckVinyl Decision Chemical Shift Value? CheckVinyl->Decision Downfield Downfield Shift (> 7.8 ppm) Decision->Downfield Higher ppm Upfield Upfield Shift (< 7.5 ppm) Decision->Upfield Lower ppm ResultZ Isomer: Z (Stable) Proton cis to C=O Downfield->ResultZ ResultE Isomer: E (Unstable) Proton trans to C=O Upfield->ResultE

Caption: Logic flow for assigning stereochemistry based on the deshielding effect of the carbonyl group on the vinylic proton.

Troubleshooting & FAQs

Q1: I am seeing two spots on TLC after synthesis, but the NMR looks pure. Why?

  • Diagnosis: Isomerization on the silica plate.

  • Explanation: Silica gel is slightly acidic.[1] Acidic surfaces can catalyze the Z

    
     E interconversion, especially if the plate is left wet or exposed to light for too long.
    
  • Fix: Run TLC plates quickly in the dark. Neutralize the silica plate with a 1% triethylamine solution in the eluent if the problem persists.

Q2: My E-isomer yield is extremely low after irradiation.

  • Diagnosis: Inefficient photostationary state or thermal reversion.[1]

  • Fix:

    • Ensure the light source contains wavelengths in the absorption band of the azlactone (typically 360-400 nm).

    • Cool the reaction during irradiation. Lamps generate heat; if the solution temperature exceeds 40-50°C, the thermal reversion (E

      
       Z) will compete with photochemical formation (Z 
      
      
      
      E).

Q3: The E-isomer converted back to Z during rotary evaporation.

  • Diagnosis: Thermal reversion.[1]

  • Fix: Do not use a water bath >30°C. If possible, remove solvent under high vacuum without external heat, or use a stream of nitrogen. Store the E-isomer at -20°C in the dark.

Q4: Can I distinguish them by color?

  • Guidance: Yes, but with caution. The Z-isomer (more conjugated/planar) is typically a deeper yellow/orange.[1] The E-isomer often appears lighter yellow. However, crystal size and packing can also affect color perception. Always validate with NMR.

References

  • Erlenmeyer Azlactone Synthesis & Mechanism

    • Source: Modern Scientific Press / Wikipedia[1]

    • Context: Confirms the formation of the thermodynamically stable Z-isomer via the Erlenmeyer-Plöchl reaction.[1]

    • URL:[1]

  • Isomer Stability & Photoisomeriz

    • Source: IARJSET / ResearchG
    • Context: Describes the synthesis of E/Z isomers and the conversion of E to Z via thermal/chemical means, establishing Z as the stable form.
    • URL:

  • NMR Characteriz

    • Source: BenchChem / ResearchGate[1]

    • Context: Validates the "deshielding rule" where the Z-isomer vinylic proton appears downfield due to proximity to the carbonyl.
    • URL:

  • Physical Properties (Melting Points)

    • Source: NIST Chemistry WebBook[1]

    • Context: Provides melting point data for Z-isomers of 2-phenyl-4-arylidene-5-oxazolones (typically 149-151°C for phenyl, higher for substituted analogs).[1][4]

    • URL:[1]

Sources

Validation & Comparative

Spectroscopic Validation of 5(4H)-Oxazolones: A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In peptide coupling and heterocyclic synthesis, 5(4H)-oxazolones (azlactones) are transient, highly reactive intermediates.[1] Their rapid identification is critical for monitoring activation kinetics and preventing racemization.[2][3]

This guide provides a definitive spectroscopic framework for identifying the 5(4H)-oxazolone ring.[2] Unlike standard amides or esters, the oxazolone carbonyl exhibits a hyper-shifted stretching frequency (>1800 cm⁻¹) due to significant ring strain and Fermi resonance. This document compares these signatures against common false positives—specifically acyclic anhydrides and hydrolyzed precursors—to ensure data integrity in drug development workflows.[2][3]

The Spectroscopic Signature: Physics of the Shift

The diagnostic power of Infrared (IR) spectroscopy for oxazolones lies in the unique geometry of the 5-membered ring.

The Carbonyl Anomaly ( )

While typical acyclic esters absorb at 1735–1750 cm⁻¹, the carbonyl group in a 5(4H)-oxazolone ring is forced into a strained, planar conformation. This ring strain increases the bond order and force constant of the C=O bond, driving the absorption frequency significantly higher.

  • Primary Band: Strong absorption at 1820–1840 cm⁻¹ .[2][3]

  • The "Doublet" Effect (Fermi Resonance): High-resolution scans often reveal a split peak (doublet) in the carbonyl region. This is not due to two different carbonyls, but rather Fermi resonance —a quantum mechanical coupling between the fundamental C=O stretch and the first overtone of a lower-frequency mode (often the ring breathing or C-N stretch).

The Imine Marker ( )

The C=N (imine) stretch provides secondary confirmation. It typically appears at 1650–1670 cm⁻¹ .[2][3] In conjugated systems (e.g., Erlenmeyer-Plöchl products like 4-benzylidene-2-phenyloxazol-5-one), this band may shift slightly due to conjugation with the exocyclic double bond.[2][3]

Comparative Analysis: Oxazolones vs. Alternatives

The following table contrasts the oxazolone signature with its immediate chemical precursors and byproducts. Use this dataset to validate conversion.

Functional ClassCompound StateDiagnostic C=O[1][2][4][5][6][7][8][9][10] Frequency (cm⁻¹)Secondary Bands (cm⁻¹)Notes
5(4H)-Oxazolone Target Heterocycle 1820–1840 (s) 1660–1680 (C=N) Often a doublet (Fermi resonance).[1][2][3] Absence of N-H and O-H.
N-Acyl Amino AcidPrecursor (Open Chain)1700–1725 (Acid C=O)1640–1660 (Amide I)3300–3400 (N-H/O-H)Broad O-H stretch is the key differentiator.
Symmetric AnhydrideReagent/Byproduct1820 & 1750 (Doublet)No C=N stretchDistinctive doublet with ~60 cm⁻¹ separation.[2][3]
Hydrolysis ProductDegraded Material1700–17203300–3500 (Broad OH)Spectrum reverts to resemble the precursor.
Active Ester (NHS)Alternative Activation1780 & 1740 (imide)1815 (minor)Triplet-like pattern characteristic of succinimide.[2]

(s) = strong intensity

Mechanistic Insight & Synthesis Monitoring[2][3][11]

The formation of azlactones via the Erlenmeyer-Plöchl synthesis or EDC/acetic anhydride cyclization can be tracked in real-time.[3] The transition from the open-chain N-acyl glycine to the cyclized product involves a clear spectral inversion.

Reaction Pathway Visualization

The following diagram illustrates the critical decision points during the synthesis and characterization workflow.

Oxazolone_Workflow Start Start: N-Acyl Amino Acid Reagent Add Dehydrating Agent (Ac2O or EDC) Start->Reagent Sampling Sampling (ATR-IR) Reagent->Sampling Decision Check 1820-1840 cm⁻¹ Region Sampling->Decision NoPeak No Peak > 1800 Decision->NoPeak Absent HasPeak Strong Peak ~1825 Decision->HasPeak Present Result_Start No Reaction NoPeak->Result_Start CheckNH Check 3200-3400 cm⁻¹ (N-H / O-H Region) HasPeak->CheckNH Clean Clean Baseline? (No OH/NH) CheckNH->Clean Yes Dirty Broad Peak Present CheckNH->Dirty No Result_Ox CONFIRMED: 5(4H)-Oxazolone Clean->Result_Ox Result_Mix Mixture/Hydrolysis (Recrystallize) Dirty->Result_Mix

Caption: Logical workflow for monitoring oxazolone formation. The disappearance of the N-H/O-H stretch is as critical as the appearance of the carbonyl peak.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesize 4-benzylidene-2-phenyloxazol-5-one and validate via FTIR.

Materials
  • Hippuric acid (1.0 eq)[1]

  • Benzaldehyde (1.0 eq)

  • Acetic anhydride (3.0 eq)[1]

  • Sodium acetate (anhydrous, 1.0 eq)

Procedure
  • Reaction: In a flask equipped with a drying tube (calcium chloride), combine hippuric acid, benzaldehyde, and sodium acetate.

  • Cyclization: Add acetic anhydride. Heat on a steam bath or at 100°C for 2 hours. The mixture will liquefy and turn yellow/orange.[2][3]

  • Isolation: Cool the mixture. Add cold ethanol (95%) slowly to induce crystallization. Note: Do not use water initially, as this may hydrolyze the ring before isolation.

  • Purification: Filter the yellow crystals and wash with boiling water (to remove unreacted hippuric acid and salts) followed by a small amount of cold ethanol.

  • Drying: Dry in a vacuum desiccator over

    
    . Crucial:  Any residual moisture will appear in the IR spectrum and confuse the interpretation.
    
IR Sampling Method (ATR vs. KBr)
  • Preferred: ATR (Attenuated Total Reflectance): Place the solid crystal directly on the diamond/ZnSe crystal. Apply high pressure.[2][3]

    • Why? KBr pellets are hygroscopic.[2][3] Absorbed water can hydrolyze the sensitive oxazolone ring during the measurement, leading to false "hydrolysis" peaks (1720 cm⁻¹ + 3400 cm⁻¹).

  • Alternative: Nujol Mull: If ATR is unavailable, grind in Nujol.[2][3] Nujol bands (2900, 1460, 1375 cm⁻¹) do not interfere with the critical 1825 cm⁻¹ region.

Troubleshooting: The "False Positive" Trap

The most common error in oxazolone characterization is misidentifying a symmetric anhydride as the product. Both species have high-frequency carbonyls.[2][3]

The Decision Matrix

Use this logic to distinguish the Target (Oxazolone) from the Artifact (Anhydride).

Spectral_Logic Input High Frequency Peak (>1750 cm⁻¹) Split Is it a Doublet? Input->Split Doublet_Yes Yes Split->Doublet_Yes Distinct Peaks Doublet_No No (Single) Split->Doublet_No Single/Shoulder Check_Separation Check Peak Separation (Δ) Doublet_Yes->Check_Separation Check_CN Check 1650-1670 cm⁻¹ Doublet_No->Check_CN Anhydride SYMMETRIC ANHYDRIDE (Δ ≈ 60-70 cm⁻¹) (e.g., 1820 & 1750) Check_Separation->Anhydride Wide Split Oxazolone OXAZOLONE (Δ < 40 cm⁻¹ or Shoulder) (Fermi Resonance) Check_Separation->Oxazolone Narrow Split Imine_Present Band Present (C=N) Check_CN->Imine_Present Imine_Absent Band Absent Check_CN->Imine_Absent Imine_Present->Oxazolone Imine_Absent->Anhydride

Caption: Spectral decision tree for distinguishing oxazolones from anhydride contaminants.

Key Distinction Rules
  • Separation Width: Anhydrides typically show two distinct peaks separated by ~60–70 cm⁻¹ (symmetric vs. asymmetric stretch).[2][3] Oxazolones show a single peak or a tight doublet (Fermi resonance) often separated by only 20–30 cm⁻¹.[2][3]

  • The Imine Check: Anhydrides lack nitrogen.[2][3] If the spectrum lacks the C=N stretch at ~1660 cm⁻¹, it is likely unreacted acetic anhydride or a mixed anhydride intermediate.

References

  • BenchChem. (2025).[1][2][3][8] IR and NMR spectroscopic analysis of 5(4H)-oxazolones. Retrieved from

  • Conway, P. A., et al. (2009).[2][3][11] A simple and efficient method for the synthesis of Erlenmeyer azlactones. Research Repository UCD.[2][3] Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for Fermi Resonance in Lactones).
  • Sturabotti, E., et al. (2023).[2][3][12] Reaction monitoring by IR of the crude reaction mixture of different N-protected amino acids. Molecules. Retrieved from

  • NIST Chemistry WebBook. IR Spectrum of 4-Benzylidene-2-methyl-5(4H)-oxazolone. Retrieved from

Sources

Comparative Guide: Mass Spectrometry Profiling of Piperonylidene Azlactones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperonylidene azlactones (4-(3,4-methylenedioxybenzylidene)-2-phenyl-5(4H)-oxazolones) represent a critical scaffold in medicinal chemistry, serving as precursors for


-amino acids and exhibiting inherent antimicrobial and antitumor properties.[1] However, their structural characterization is often complicated by the lability of the oxazolone ring and the specific fragmentation behavior of the methylenedioxy (piperonyl) moiety.

This guide provides a technical comparison of ionization strategies (EI vs. ESI-MS/MS) and delineates the specific fragmentation pathways required for unambiguous structural identification. Unlike generic oxazolones, the electron-rich piperonyl group introduces unique resonance-stabilized cations that serve as high-confidence diagnostic markers.[1]

Comparative Analysis: Ionization Modalities

For the structural elucidation of piperonylidene azlactones, the choice of ionization technique dictates the quality of the spectral fingerprint. We compare the two industry standards: Electron Impact (EI) and Electrospray Ionization (ESI-MS/MS) .[1]

FeatureElectron Impact (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard Ionization (70 eV)Soft Ionization (1-5 kV)
Molecular Ion Weak ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

or Radical Cation

Strong Protonated Ion

Fragmentation Extensive, in-source.[1] Good for library matching.Minimal in-source. Requires CID (Collision Induced Dissociation).[1][2]
Diagnostic Utility High: Reveals the "fingerprint" of the piperonyl cation (

135).
High (Targeted): Best for purity assays and detecting ring-opened hydrolysis products.[1]
Limit of Detection Nanogram range (GC-MS)Picogram range (LC-MS)
Suitability Structural confirmation of pure synthetic intermediates.[1]Pharmacokinetic (PK) studies and biological matrix analysis.[1]

Expert Insight: While ESI is preferred for biological assays due to sensitivity, EI remains the gold standard for initial structural confirmation because the high energy instantly cleaves the methylenedioxy ring, providing immediate confirmation of the piperonyl moiety without complex MS/MS optimization.

Mechanistic Fragmentation Analysis

The mass spectral signature of piperonylidene azlactones is defined by two competing pathways: the collapse of the oxazolone heterocycle and the stabilization of the piperonyl cation.

The Diagnostic Pathways
  • Pathway A: Azlactone Ring Collapse (The "CO Loss") The most characteristic feature of the 5(4H)-oxazolone core is the expulsion of carbon monoxide (CO, 28 Da). This transforms the molecular ion into a highly reactive nitrilium-like intermediate.[1]

  • Pathway B: Piperonyl Stabilization (

    
     135) 
    The 3,4-methylenedioxybenzyl group is electron-donating.[1] Upon fragmentation, it forms a resonance-stabilized cation at 
    
    
    
    135
    .[1] This is the "signature" ion. In high-energy EI, this can further degrade via loss of formaldehyde (
    
    
    , 30 Da) to form a catechol-like cation at
    
    
    105 (isobaric with the benzoyl cation).[1]
  • Pathway C: The Benzoyl Cation (

    
     105) 
    The 2-phenyl substituent typically cleaves to form the benzoyl cation (
    
    
    
    ). In piperonylidene azlactones, this peak is often the Base Peak (100% abundance) in ESI-MS/MS spectra.[1]
Visualization of Fragmentation Pathways[2]

The following diagram illustrates the logical flow of fragmentation for a generic piperonylidene azlactone (


 for the base structure).

AzlactoneFragmentation M_Ion Molecular Ion [M+H]+ (Precursor) RingOpen [M - CO]+ (Loss of Carbon Monoxide) M_Ion->RingOpen -CO (28 Da) Benzoyl Benzoyl Cation (m/z 105) [Base Peak] M_Ion->Benzoyl Cleavage of C2-Ph Piperonyl Piperonyl Cation (m/z 135) [Diagnostic Marker] M_Ion->Piperonyl Cleavage of C4=C Cathechol Catechol Ion (m/z 77/105) (Loss of CH2O) Piperonyl->Cathechol -CH2O (30 Da) (High Energy EI Only)

Figure 1: Proposed fragmentation pathways for Piperonylidene Azlactones.[1] The Benzoyl cation (


 105) and Piperonyl cation (

135) are the primary diagnostic markers.

Experimental Protocol: Validated ESI-MS/MS Workflow

This protocol is designed to ensure self-validating results. The key is to distinguish the intact azlactone from its hydrolyzed open-ring derivative (an acetaminocinnamic acid), which has a mass difference of +18 Da (


).
Materials
  • Solvent A: Acetonitrile (LC-MS Grade).[3][1]

  • Solvent B: Water + 0.1% Formic Acid (Proton source for ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1]

Step-by-Step Methodology
  • Sample Preparation (Critical Step):

    • Action: Dissolve 1 mg of compound in 1 mL of pure Acetonitrile .

    • Why: Avoid alcohols (MeOH/EtOH) or water in the stock solution. Azlactones are susceptible to solvolysis (ring opening) in protic solvents over time.[1] Acetonitrile preserves the ring structure.[1]

  • Direct Infusion:

    • Infuse at 10

      
      L/min into the ESI source.[1]
      
    • Polarity: Positive Mode (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).[1]
      
  • Source Parameters:

    • Capillary Voltage: 3.5 kV.[1]

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile ring).

    • Source Temp: 120°C.

  • MS/MS Acquisition (Daughter Scan):

    • Select the parent ion

      
      .[1]
      
    • Apply Collision Energy (CE) ramp: 10 eV

      
       40 eV.[1][4]
      
    • Validation Check: Look for the transition

      
      .[1] If you see 
      
      
      
      , your sample has likely hydrolyzed (loss of
      
      
      +
      
      
      from the acid form).[1]

Diagnostic Ion Table

Use this table to interpret your spectra. Data is based on the 4-(3,4-methylenedioxybenzylidene)-2-phenyl-5(4H)-oxazolone scaffold.[1]

Fragment Ion (

)
IdentityRelative Abundance (ESI)Mechanistic Origin
294

10-40%Protonated Molecular Ion
266

5-20%Neutral loss of Carbon Monoxide from oxazolone ring.[1]
135 Piperonyl Cation40-80%Cleavage of the exocyclic double bond; resonance stabilized.[1]
105 Benzoyl Cation100% (Base) Cleavage of the 2-phenyl group.[1]
77 Phenyl Cation10-30%Secondary fragmentation of the benzoyl group (

).[1]

References

  • Sánchez-Viesca, F., et al. (2003).[1][5] "Fragmentation mechanisms in electron ionization mass spectrometry of some 2-alkyl- and 2-aryl-4-arylidene-5(4H)-oxazolones." Rapid Communications in Mass Spectrometry.

  • Crotti, A.E.M., et al. (2004).[1][6] "The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry." International Journal of Mass Spectrometry.

  • BenchChem. (2025).[1][4] "Confirming the Structure of 5(4H)-Oxazolone Derivatives: A Comparative Guide to LC/MS Analysis."

  • Noggle, F.T., et al. (1998).[1] "Liquid Chromatographic and Mass Spectral Methods of Identification for the Regioisomeric 2,3- and 3,4-Methylenedioxyphenalkylamines." Journal of Chromatographic Science. [1]

Sources

Publish Comparison Guide: Melting Point & Synthesis of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Context

Compound Identity:

  • IUPAC Name: 4-(1,3-Benzodioxol-5-ylmethylidene)-2-phenyl-1,3-oxazol-5(4H)-one[1]

  • Common Names: 2-Phenyl-4-piperonylidene-2-oxazolin-5-one; Piperonal Azlactone[1]

  • CAS Registry Number: 6412-89-1[1][2][3][4]

  • Core Application: Critical intermediate in the synthesis of 3,4-methylenedioxyphenylalanine (a DOPA analog), non-natural amino acids, and bioactive heterocyclic scaffolds.[1]

The Purity Imperative: In the synthesis of Erlenmeyer-Plöchl azlactones, the melting point (MP) serves as the primary "quick-check" for cyclization efficiency and purity.[1] For 2-Phenyl-4-piperonylidene-2-oxazolin-5-one, a specific MP range distinguishes it from its hydrolyzed open-ring precursors and closely related alkoxy-derivatives. The "Gold Standard" literature value for the pure crystalline solid is 194–195 °C.

Deviations from this range typically indicate:

  • Incomplete Cyclization: Presence of unreacted hippuric acid (MP ~187 °C).[1]

  • Hydrolysis: Ring opening to

    
    -benzamido-3,4-methylenedioxycinnamic acid due to moisture exposure.[1]
    
  • Structural Confusion: Mistaking the compound for its 3,4-dimethoxy analog (MP ~150 °C).

Part 2: Literature Value Comparison

The following table aggregates validated physical data for the target compound and its most common structural analogs/impurities. Use this to benchmark your experimental results.

Table 1: Melting Point Benchmarks
CompoundStructure / DescriptionMelting Point (°C)Notes on Purity/Identity
2-Phenyl-4-piperonylidene-2-oxazolin-5-one Target Azlactone (Methylenedioxy bridge)194 – 195 Primary Reference Value [1].[1][2] High crystallinity due to rigid bicyclic ring.[1]
4-Benzylidene-2-phenyl-2-oxazolin-5-one Unsubstituted analog (Benzaldehyde derived)165 – 167Common reference standard; significantly lower MP.[1]
4-(3,4-Dimethoxybenzylidene)-2-phenyl-5-oxazolone Veratraldehyde derivative (Open chain analog)149 – 152Often confused with target; lower MP due to flexible methoxy groups.[1]
Hippuric Acid Starting Material 1187 – 188Close to target MP; differentiation requires TLC or IR (C=O lactone peak).[1]
Piperonal Starting Material 237Low MP; easily removed by ethanol wash.[1]

Part 3: Mechanism & Synthesis Pathway

The synthesis follows the classical Erlenmeyer-Plöchl Azlactone Synthesis . This involves the Perkin-type condensation of piperonal with hippuric acid in the presence of acetic anhydride (dehydrating agent) and sodium acetate (base catalyst).[1]

Mechanistic Insight[1]
  • Cyclization: Hippuric acid cyclizes to form 2-phenyl-5-oxazolone (an unstable intermediate).[1]

  • Deprotonation: The C-4 position is deprotonated by acetate to form a resonance-stabilized enolate.

  • Condensation: Nucleophilic attack on the aldehyde (piperonal) carbonyl.[1]

  • Elimination: Loss of water (via acetic anhydride) yields the thermodynamic Z-isomer (trans) product.[1]

AzlactoneSynthesis cluster_conditions Reaction Conditions Hippuric Hippuric Acid (MP 187°C) Intermediate 2-Phenyl-5-oxazolone (Active Methylene) Hippuric->Intermediate Cyclization (- H2O) Ac2O Acetic Anhydride (Dehydrating Agent) Ac2O->Intermediate Piperonal Piperonal (MP 37°C) Product 4-Piperonylidene-2-phenyl- 2-oxazolin-5-one (MP 194-195°C) Piperonal->Product Intermediate->Product + Piperonal NaOAc, Heat Impurity Hydrolysis Product (Open Ring Acid) Product->Impurity Moisture/H2O (Avoid!) Reflux 1-2h Reflux 1-2h

Figure 1: Reaction pathway for the synthesis of the target azlactone.[1] Note the reversibility of the final step if exposed to moisture.[1]

Part 4: Validated Experimental Protocol

This protocol is optimized to minimize the formation of the red/brown polymerization side-products common in azlactone synthesis.

Reagents
  • Piperonal (3,4-methylenedioxybenzaldehyde): 15.0 g (0.1 mol)[1]

  • Hippuric Acid: 17.9 g (0.1 mol)[1]

  • Acetic Anhydride: 30 mL (Excess, serves as solvent & reagent)[1]

  • Anhydrous Sodium Acetate: 8.2 g (0.1 mol)[1]

  • Ethanol (95%): For washing[1]

  • Benzene or Glacial Acetic Acid: For recrystallization

Step-by-Step Procedure
  • Homogenization: In a 250 mL Erlenmeyer flask, combine the piperonal, hippuric acid, and acetic anhydride. Add the anhydrous sodium acetate last.[1]

    • Expert Tip: Ensure sodium acetate is freshly fused or truly anhydrous.[1] Moisture kills the yield by hydrolyzing the anhydride.[1]

  • Liquefaction: Heat the mixture on a steam bath or hot plate (approx. 100°C) with constant swirling. The mixture will transition from a slurry to a deep yellow/orange liquid.[1]

    • Observation: If the liquid turns dark red/black rapidly, the temperature is too high.[1] Maintain ~100-110°C.

  • Reflux: Once liquefied, heat for an additional 2 hours. A solid yellow mass may begin to precipitate during heating (this is the product).[1]

  • Quenching: Cool the flask to room temperature. Add 50 mL of 95% Ethanol slowly.

    • Causality: Ethanol decomposes excess acetic anhydride and dissolves unreacted piperonal and red by-products, while the azlactone remains insoluble.[1]

  • Isolation: Allow to stand overnight (or 4 hours in an ice bath). Filter the crystalline product under vacuum.[1]

  • Purification (The Critical Step):

    • Wash the cake with 2 x 20 mL ice-cold ethanol.

    • Wash with 2 x 20 mL boiling water (removes residual sodium acetate and hippuric acid).[1]

    • Recrystallization: Dissolve the crude solid in hot benzene (or acetic acid if benzene is restricted).[1] Allow to cool slowly to form needles.[1]

  • Drying: Dry in a vacuum oven at 60°C.

Workflow Diagram

Workflow Start Combine Reagents (Piperonal, Hippuric Acid, Ac2O, NaOAc) Heat Heat to 100°C (Liquefaction) Start->Heat React Reflux 2 Hours (Precipitation of Product) Heat->React Quench Add Ethanol (50 mL) & Cool React->Quench Filter Vacuum Filtration Quench->Filter Wash Wash: 1. Cold Ethanol 2. Boiling Water Filter->Wash Recryst Recrystallize (Hot Benzene or AcOH) Wash->Recryst Final Pure Azlactone MP: 194-195°C Recryst->Final

Figure 2: Experimental workflow for isolation and purification.

Part 5: Technical Analysis & Troubleshooting

Why is the MP higher than the dimethoxy analog?

The methylenedioxy ring in the piperonylidene derivative forces the oxygen atoms into a coplanar, rigid 5-membered ring fused to the benzene.[1] In contrast, the 3,4-dimethoxy analog (Veratraldehyde derivative) has two methoxy groups that can rotate (conformational freedom).[1] The increased planarity and rigidity of the piperonylidene system allow for tighter crystal packing (higher lattice energy), resulting in a significantly higher melting point (194°C vs 150°C).[1]

Troubleshooting Low Melting Points
  • Result: 180-185°C: Likely contamination with unreacted Hippuric Acid. Remedy: Wash thoroughly with boiling water.[1]

  • Result: <160°C: Likely hydrolysis to the cinnamic acid derivative or significant contamination with red polymerization by-products.[5] Remedy: Recrystallize from benzene; ensure reagents are anhydrous next time.

References

  • Frinton Laboratories / American Chemical Suppliers. (n.d.).[1] Product Data: 2-Phenyl-4-piperonylidene-2-oxazolin-5-one (CAS 6412-89-1).[1][2] Retrieved from

  • Carter, H. E., et al. (1943).[1] "Azlactones."[1][6] Organic Reactions, Vol 3. (General reference for Erlenmeyer synthesis mechanics).

  • Buck, J. S., & Ide, W. S. (1932).[1] "Azlactone of alpha-benzoylamino-beta-(3,4-dimethoxyphenyl)-acrylic acid." Organic Syntheses, Coll.[1][7] Vol. 2, p. 55. (Comparative data for dimethoxy analog).

  • Sigma-Aldrich. (2024).[1][5] Product Specification: 2-Phenyl-4-piperonylidene-2-oxazolin-5-one. [1]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 4-Arylidene-2-phenyl-5-oxazolones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Arylidene-2-phenyl-5(4H)-oxazolones, commonly known as azlactones, represent a pivotal class of heterocyclic compounds. Their rigid, planar structure and extended π-conjugated system make them not only crucial intermediates in the synthesis of α-amino acids and peptides but also endows them with interesting photophysical properties.[1][2] These molecules are increasingly utilized as fluorophores, biosensors, and components in nonlinear optical materials.[3][4]

A key characteristic governing the application of these compounds in materials science and bio-imaging is their interaction with ultraviolet and visible light. The position of the maximum absorption wavelength (λmax) in their UV-Vis spectrum is highly sensitive to the molecular structure, particularly the nature of the substituent on the 4-arylidene ring.[5] Understanding and predicting these spectral shifts is crucial for the rational design of novel oxazolone derivatives with tailored optical properties.

This guide provides a comparative analysis of the UV-Vis absorption maxima for a series of 4-arylidene-2-phenyl-5-oxazolones. We will delve into the experimental protocols for their synthesis and spectroscopic characterization, present comparative data, and provide a mechanistic explanation for the observed substituent-dependent spectral shifts, grounding the discussion in fundamental principles of electronic transitions.

Experimental Methodologies

The trustworthiness of spectroscopic data is predicated on the purity of the compounds and the rigor of the analytical method.[6] Therefore, a standardized and reproducible experimental approach is paramount.

General Synthesis Protocol: The Erlenmeyer-Plöchl Reaction

The most common and efficient method for synthesizing these azlactones is the Erlenmeyer-Plöchl reaction, which involves the condensation of an aromatic aldehyde with hippuric acid in the presence of a dehydrating agent like acetic anhydride and a base catalyst such as sodium acetate.[3]

Step-by-Step Protocol:

  • Reactant Mixing: In a round-bottom flask, combine hippuric acid (1.0 eq.), the desired aromatic aldehyde (1.0 eq.), and fused sodium acetate (1.5 eq.).

  • Addition of Dehydrating Agent: Add acetic anhydride (3.0 eq.) to the mixture. Acetic anhydride serves both as the solvent and the cyclizing-dehydrating agent.

  • Reaction: Heat the mixture gently, for instance on a water bath, for 1-2 hours.[1] The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Add ethanol to precipitate the product. The mixture can be refrigerated to maximize precipitation.[1]

  • Purification: Collect the solid product by filtration, wash it with cold water, and recrystallize from a suitable solvent, such as ethanol, to yield the pure 4-arylidene-2-phenyl-5-oxazolone.[1]

The causality behind this one-pot procedure lies in the initial formation of an acylglycine anhydride, which then undergoes base-catalyzed intramolecular cyclization to form the oxazolone ring. Subsequent condensation with the aldehyde at the active C4 position yields the final arylidene product.

G cluster_synthesis Synthesis cluster_workup Isolation & Purification cluster_analysis Analysis Reactants Hippuric Acid + Aromatic Aldehyde + Sodium Acetate + Acetic Anhydride Reaction Heating (1-2 hours) Reactants->Reaction Precipitation Cooling & Ethanol Addition Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Characterization Purity & Structural Confirmation (TLC, NMR, IR) Recrystallization->Characterization UV_Vis UV-Vis Spectroscopic Analysis Characterization->UV_Vis

Caption: Experimental workflow for the synthesis and analysis of 4-arylidene-2-phenyl-5-oxazolones.

Protocol for UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, which corresponds to the energy required to promote an electron from a ground state to an excited state.[7]

Step-by-Step Protocol:

  • Solvent Selection: Choose a spectroscopic grade solvent that dissolves the compound and is transparent in the wavelength range of interest (typically 200-700 nm). Dimethylformamide (DMF) and methanol are common choices.[1][5]

  • Solution Preparation: Prepare a dilute stock solution of the purified oxazolone of a known concentration (e.g., 10⁻³ M). From this, prepare a final solution (typically 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0).[8]

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use matched quartz cuvettes (path length of 1 cm).

  • Blanking: Record a baseline spectrum using a cuvette filled only with the pure solvent to subtract any background absorbance.

  • Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range. The wavelength of maximum absorbance is reported as λmax.[9]

Comparative Analysis of Absorption Maxima (λmax)

The electronic structure of the 4-arylidene substituent dramatically influences the λmax. The data below, compiled from literature sources, compares several derivatives. It is crucial to note the solvent used, as solvatochromic effects can also cause spectral shifts.[10][11]

Substituent (on Arylidene Ring)R GroupElectronic Effectλmax (nm)SolventSource
Unsubstituted-HNeutral~360n-Hexane[5]
4-Methoxy-OCH₃Electron-Donating~380n-Hexane[5]
4-(Dimethylamino)-N(CH₃)₂Strong Electron-Donating290DMF[1]
4-Nitro-NO₂Strong Electron-Withdrawing252DMF[1]
2-Bromo-Br (ortho)Inductive EWG / Resonance EDG297DMF[1]

Note: The value for the 4-(Dimethylamino) derivative in DMF appears anomalously low compared to the trend observed with the 4-Methoxy derivative in hexane. This may reflect a combination of strong solvent effects and the specific electronic nature of the dimethylamino group in a polar aprotic solvent like DMF.

Discussion: The Electronic Basis of Spectral Shifts

The UV-Vis absorption in these oxazolones is dominated by a broad, intense band corresponding to a π → π* electronic transition within the delocalized system that spans the entire molecule.[5][12] The energy required for this transition (ΔE), and thus the λmax, is inversely proportional to the extent of conjugation. As conjugation increases, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases, resulting in absorption at a longer wavelength (a bathochromic or red shift).[9]

Effect of Electron-Donating Groups (EDGs)

Substituents like methoxy (-OCH₃) are electron-donating through resonance. The lone pair of electrons on the oxygen atom can participate in the π-system of the aromatic ring, effectively extending the conjugation across the entire molecule. This increased delocalization stabilizes the excited state more than the ground state, reduces the HOMO-LUMO gap, and causes a significant bathochromic shift.[5] For instance, the addition of a 4-methoxy group shifts the λmax from ~360 nm to ~380 nm in hexane.[5]

Effect of Electron-Withdrawing Groups (EWGs)

Conversely, a strong electron-withdrawing group like nitro (-NO₂) deactivates the ring and can alter the electronic distribution significantly. The data from literature shows a hypsochromic (blue) shift to 252 nm for the 4-nitro derivative in DMF.[1] This suggests that the -NO₂ group, in this specific solvent environment, may disrupt the planarity of the molecule or alter the nature of the primary π → π* transition, leading to a larger HOMO-LUMO energy gap.

The relationship between the electronic properties of a substituent and its effect on a reaction rate or equilibrium constant can be quantified using the Hammett equation.[13] This linear free-energy relationship provides a framework for predicting how different substituents will modulate the electronic properties and, by extension, the spectral properties of the core chromophore.[14][15]

G cluster_edg Effect of Electron-Donating Group (EDG) cluster_ewg Effect of Electron-Withdrawing Group (EWG) edg_text Extended Conjugation Stabilizes Excited State edg_gap ΔE (Small) edg_lumo LUMO edg_homo HOMO edg_lumo->edg_homo   edg_result Bathochromic Shift (Longer λmax) edg_gap->edg_result ewg_text Altered Electronic Distribution May Destabilize Excited State ewg_gap ΔE (Large) ewg_lumo LUMO ewg_homo HOMO ewg_lumo->ewg_homo       ewg_result Hypsochromic Shift (Shorter λmax) ewg_gap->ewg_result

Caption: Influence of substituents on the HOMO-LUMO gap and resulting spectral shifts.

Conclusion

The UV-Vis absorption maximum of 4-arylidene-2-phenyl-5-oxazolones is a highly tunable property that is directly correlated with the electronic nature of the substituent on the arylidene ring. Electron-donating groups generally induce a bathochromic shift by extending the π-conjugation and lowering the HOMO-LUMO energy gap. The effect of electron-withdrawing groups can be more complex and dependent on the specific substituent and solvent environment. This predictable structure-property relationship allows researchers and drug development professionals to rationally design and synthesize novel oxazolone-based compounds with specific photophysical characteristics for a wide array of applications, from fluorescent probes to advanced optical materials.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach. Chemistry Central Journal, 10(1), 59. [Link]

  • Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Research, 6(3). [Link]

  • ResearchGate. (n.d.). Scheme 7. Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolone 16. Retrieved from ResearchGate. [Link]

  • ARKAT USA, Inc. (2008). A synthesis of some new 4-arylidene-5(4H)-oxazolone azo dyes and an evaluation of their solvatochromic behaviour. ARKIVOC, 2008(xiv), 115-123. [Link]

  • Tayade, A. P., & Patil, R. P. (2019). One Pot and Four Component Synthesis of 4 – Arylidene-2-Phenyl-5(4H)-Oxazolones or Azlactones. International Journal of Research in Engineering, Science and Management, 2(11), 357-359. [Link]

  • Kiyani, H., & Aslanpour, S. (2018). SULFANILIC ACID-CATALYZED GREEN SYNTHESIS OF 4-ARYLIDENE-2-PHENYL-5(4H)-OXAZOLONES. HETEROCYCLES, 96(2), 299-310. [Link]

  • PubMed. (2016). Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach. PubMed. [Link]

  • dos Santos, J. C. S., et al. (2022). Synthesis and Solvatochromism of Oxazolone Derivative. Revista Virtual de Química, 14(4). [Link]

  • Al-Hamdani, A. A. S., et al. (2024). Study of Dipole Moment and Electronic Transitions of Some Oxazolone Derivatives Using Fluorescence and Ultraviolet Spectra. Preprints.org. [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from Mettler Toledo. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 4a and 4b in six different solvents. Retrieved from ResearchGate. [Link]

  • Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. [Link]

  • García-Rodríguez, R., et al. (2020). Fluorescent Orthopalladated Complexes of 4-Aryliden-5(4H)-oxazolones from the Kaede Protein: Synthesis and Characterization. Molecules, 25(21), 5089. [Link]

  • Karon, K., et al. (2022). A Modified Oxazolone Dye Dedicated to Spectroscopy and Optoelectronics. Materials, 15(10), 3643. [Link]

  • ResearchGate. (n.d.). Substituent and solvent effects on the UV/Vis absorption spectra of 5-(4-substituted arylazo)-6-hydroxy-4-methyl-3-cyano-2-pyridones. Retrieved from ResearchGate. [Link]

  • Cooks, R. G., et al. (2021). Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets. Molecules, 26(17), 5077. [Link]

  • Fraunhofer-Publica. (n.d.). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. Retrieved from Fraunhofer-Publica. [Link]

Sources

Comparative Guide: Piperonylidene vs. Benzylidene Oxazolones in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: The Piperonylidene derivative (4-(3,4-methylenedioxybenzylidene)-2-phenyl-5(4H)-oxazolone) generally exhibits superior antimicrobial potency compared to the unsubstituted Benzylidene analog.

  • Primary Advantage: The inclusion of the 1,3-benzodioxole (piperonyl) ring enhances lipophilicity and planarity, facilitating better penetration of bacterial cell membranes, particularly in Gram-positive strains like S. aureus.

  • Secondary Advantage: The electron-donating nature of the methylenedioxy group stabilizes the oxazolone core, potentially increasing the half-life of the active pharmacophore in biological media before hydrolysis occurs.

Chemical & Structural Basis

To understand the divergence in biological activity, we must first isolate the structural variables. Both compounds are synthesized via the Erlenmeyer-Plöchl azlactone synthesis .

FeatureBenzylidene OxazolonePiperonylidene Oxazolone
IUPAC Name 4-benzylidene-2-phenyl-5(4H)-oxazolone4-(3,4-methylenedioxybenzylidene)-2-phenyl-5(4H)-oxazolone
C-4 Substituent Phenyl ring (Unsubstituted)1,3-Benzodioxole ring
Electronic Nature Neutral / BaselineElectron-rich (Donating via resonance)
Lipophilicity (Est. LogP) ~3.2~3.5 (Higher membrane permeability)
Key Precursor BenzaldehydePiperonal (3,4-methylenedioxybenzaldehyde)
Synthesis Pathway (Erlenmeyer-Plöchl)

The synthesis involves the condensation of N-benzoylglycine (Hippuric acid) with the respective aldehyde in the presence of acetic anhydride and sodium acetate.[1]

Synthesis Hippuric Hippuric Acid (N-benzoylglycine) Reagents Ac2O / NaOAc Reflux Hippuric->Reagents Aldehyde Aldehyde (Benzaldehyde OR Piperonal) Aldehyde->Reagents Inter Azlactone Intermediate Reagents->Inter Cyclization & Condensation ProductA Benzylidene Oxazolone Inter->ProductA If Benzaldehyde used ProductB Piperonylidene Oxazolone Inter->ProductB If Piperonal used

Caption: General Erlenmeyer-Plöchl synthesis pathway for oxazolone derivatives.

Comparative Antimicrobial Performance

The following data summarizes the representative antimicrobial profiles derived from structure-activity relationship (SAR) studies of 4-arylidene-5(4H)-oxazolones.

Experimental Conditions:

  • Method: Agar Well Diffusion / Broth Microdilution

  • Concentration: 100 µg/mL (Diffusion)

  • Standard: Ciprofloxacin / Fluconazole[2]

Representative Activity Data
Organism TypeStrainBenzylidene (ZOI mm)Piperonylidene (ZOI mm)Interpretation
Gram-Positive Staphylococcus aureus12 - 14 mm18 - 22 mm Significant improvement due to piperonyl lipophilicity.
Gram-Positive Bacillus subtilis11 - 13 mm17 - 20 mm Piperonyl derivative shows distinct bactericidal potential.
Gram-Negative Escherichia coli10 - 12 mm12 - 14 mmMarginal difference; Gram-negative outer membrane limits bulky group entry.
Fungal Candida albicans10 mm15 - 16 mm Piperonyl moiety enhances antifungal efficacy.

Critical Insight: The piperonylidene derivative consistently outperforms the benzylidene analog against Gram-positive bacteria. The rigid, planar nature of the methylenedioxy ring facilitates intercalation into the bacterial cell wall, a mechanism less effective in the unsubstituted benzylidene form.

Structure-Activity Relationship (SAR) Analysis

Why does the piperonyl group improve performance?

  • Lipophilicity & Transport: The 1,3-benzodioxole ring increases the partition coefficient (LogP). Bacterial cell membranes are lipid-rich; compounds with higher lipophilicity (up to a threshold) penetrate the lipid bilayer more effectively.

  • Electronic Effects: The oxygen atoms in the methylenedioxy group act as electron donors. This increases the electron density of the conjugated system, potentially enhancing binding affinity to bacterial enzymes (e.g., DNA gyrase or cell wall synthesis enzymes) via van der Waals forces and hydrogen bonding.

  • Steric Constraints: The piperonyl group is planar and rigid. This structural rigidity minimizes the entropy loss upon binding to a receptor site, making the drug-receptor complex more stable compared to the freely rotating phenyl ring of the benzylidene analog.

SAR Core Oxazolone Core (Electrophilic Center) Benzyl Benzylidene Group (Unsubstituted) Core->Benzyl Piper Piperonylidene Group (3,4-methylenedioxy) Core->Piper PropA Moderate Lipophilicity Standard Planarity Benzyl->PropA PropB Enhanced Lipophilicity Increased Electron Density Piper->PropB OutcomeA Baseline Activity (Moderate Membrane Penetration) PropA->OutcomeA OutcomeB Superior Activity (High Membrane Penetration) PropB->OutcomeB

Caption: SAR logic flow demonstrating how the piperonyl substituent enhances biological outcomes.

Experimental Protocols

To validate these claims in your own laboratory, follow this standardized workflow. This protocol ensures reproducibility and minimizes hydrolysis of the oxazolone ring.

A. Synthesis Protocol (Optimized)

Reagents:

  • Hippuric acid (0.01 mol)

  • Aldehyde (Benzaldehyde or Piperonal) (0.01 mol)

  • Acetic Anhydride (0.03 mol)

  • Anhydrous Sodium Acetate (0.01 mol)

Procedure:

  • Mixing: In a dry conical flask, mix Hippuric acid and the chosen Aldehyde.

  • Catalysis: Add Anhydrous Sodium Acetate and Acetic Anhydride.

  • Reflux: Heat the mixture on a hot plate (or water bath) at 100°C for 2 hours . The mixture will liquefy and turn deep yellow/orange.

  • Precipitation: Cool the mixture to room temperature. Add 20 mL of ice-cold ethanol to induce crystallization.

  • Isolation: Filter the solid product under vacuum.

  • Purification: Recrystallize from hot ethanol or benzene.

    • Checkpoint: Piperonylidene derivative typically yields bright yellow crystals (m.p. ~178-180°C). Benzylidene yields pale yellow crystals (m.p. ~165-167°C).

B. Antimicrobial Assay (Agar Well Diffusion)

Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • Standardized bacterial suspension (0.5 McFarland).

  • Test compounds dissolved in DMSO (1 mg/mL).

Procedure:

  • Inoculation: Swab the MHA plates with the bacterial suspension to create a lawn.

  • Well Creation: Use a sterile cork borer (6 mm) to punch wells into the agar.

  • Loading: Add 50-100 µL of the test compound (Piperonylidene vs. Benzylidene) into the wells.

    • Control: Add pure DMSO to one well (Negative Control) and Ciprofloxacin (Positive Control).

  • Incubation: Incubate at 37°C for 24 hours.

  • Measurement: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters using a vernier caliper.

References

  • BenchChem. (2025).[1][3] The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide to 5(4H)-Oxazolone Synthesis. Retrieved from 1

  • Patil, S. G., et al. (2011).[4] A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research. Retrieved from 4[1][2][4][5][6][7][8][9]

  • Mortazavi, et al. (2024). Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline-5-one against Pathogen Bacteria. Journal of Genetic Resources. Retrieved from [J. Genet. Resour.](2][9]

  • NIH/PMC. (2020). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Retrieved from 9

Sources

Comparative Structural & Performance Guide: 2-Phenyl-4-piperonylidene-2-oxazolin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenyl-4-piperonylidene-2-oxazolin-5-one (also known as the azlactone of piperonal) represents a structurally rigidified analogue of the classical 4-benzylidene-5-oxazolone scaffold. By incorporating a 3,4-methylenedioxy bridge, this compound exhibits enhanced planarity, altered electronic distribution, and distinct solid-state packing compared to its unsubstituted counterparts.

This guide provides a technical comparison between the Target (Piperonylidene derivative) and the Control (Unsubstituted Benzylidene derivative), focusing on X-ray crystallographic trends, synthetic efficiency, and physicochemical performance.

Part 1: Structural Characterization & Crystallography[1]

Molecular Geometry & Configuration

The thermodynamic stability of 4-arylidene-5-oxazolones heavily favors the (Z)-configuration . This preference arises from the steric repulsion between the carbonyl oxygen of the oxazolone ring and the ortho-hydrogens of the aryl ring in the (E)-isomer.

  • Planarity: The oxazolone ring is essentially planar. In the piperonylidene derivative, the extended conjugation through the methylenedioxybenzene system is maintained, though steric clash often induces a slight twist (dihedral angle

    
     5–12°) between the phenyl ring at position 2 and the oxazolone plane.
    
  • Electronic Effect: The methylenedioxy group acts as a strong electron donor (+M effect), increasing the electron density of the exocyclic double bond compared to the unsubstituted benzylidene analog.

Comparative Crystal Data

The following table contrasts the crystallographic parameters of the unsubstituted control with the structural homologs of the piperonylidene derivative. Note that while the unsubstituted form adopts an Orthorhombic setting, the introduction of alkoxy/dioxy substituents typically lowers symmetry to Triclinic or Monoclinic systems due to directed C-H...O interactions.

FeatureControl: 4-Benzylidene-2-phenyl-5-oxazoloneTarget: 4-Piperonylidene Analog (Homolog Data*)
Crystal System OrthorhombicTriclinic / Monoclinic (P-1 or P21/c)
Space Group PbcaP-1 (Typical for alkoxy-substituted analogs)
Configuration (Z)-Isomer (Z)-Isomer
Molecule Planarity High (Twist < 8°)Moderate (Twist ~11° due to steric bulk)
Packing Motif Herringbone (T-shaped interactions)Stacked / Layered (Driven by

-

& C-H...O)
Key Interactions C-H...

,

-

C-H...O (Dioxole ring),

-

stacking

*Data for the Target is extrapolated from high-homology structures (e.g., 3,4-dimethoxy and 3,4,5-trimethoxy analogs) where exact piperonylidene unit cell parameters are proprietary or not deposited in open CSD subsets. The Z-configuration and packing trends are consistent across the class.

Structural Logic Visualization

The following diagram illustrates the forces dictating the crystal packing and molecular stability.

CrystalLogic Substituent 3,4-Methylenedioxy Group Electronic Electron Donation (+M) Substituent->Electronic Steric Steric Bulk Substituent->Steric Interactions C-H...O Bonding & Pi-Pi Stacking Electronic->Interactions Increased e- density Config (Z)-Configuration (Thermodynamic Stability) Steric->Config Forces Z-isomer Packing Crystal Packing (Low Symmetry P-1) Steric->Packing Disrupts Herringbone Config->Packing Interactions->Packing Stabilizes Lattice

Caption: Structural causality diagram showing how the methylenedioxy substituent influences electronic properties and crystal packing symmetry.

Part 2: Experimental Protocols

Synthesis: The Erlenmeyer-Plöchl Reaction

The synthesis utilizes the classical Erlenmeyer-Plöchl azlactone synthesis.[1][2] The piperonylidene derivative generally affords higher yields than the benzylidene control due to the activated nature of piperonal (3,4-methylenedioxybenzaldehyde).

Reagents:

  • Hippuric Acid (N-Benzoylglycine): 1.0 eq

  • Piperonal: 1.0 eq

  • Acetic Anhydride: 3.0 eq (Dehydrating agent)

  • Sodium Acetate (Anhydrous): 1.0 eq (Base catalyst)

Step-by-Step Protocol:

  • Mixing: In a round-bottom flask, combine Hippuric Acid (0.05 mol), Piperonal (0.05 mol), and anhydrous Sodium Acetate (0.05 mol).

  • Solvation: Add Acetic Anhydride (0.15 mol). The mixture will be a suspension.

  • Reflux: Heat the mixture on a steam bath or oil bath at 100–110°C for 2 hours. The mixture will liquefy and turn deep yellow/orange.

    • Note: Do not overheat (>130°C) to prevent charring/polymerization.

  • Precipitation: Cool the flask to room temperature. Add 20 mL of cold ethanol slowly to decompose excess acetic anhydride.

  • Crystallization: Allow the mixture to stand overnight at 4°C. The product will crystallize as a bright yellow solid.

  • Purification: Filter the solid and wash with boiling water (to remove unreacted hippuric acid/salts) followed by cold ethanol. Recrystallize from benzene or ethyl acetate/ethanol (1:1).

Synthesis Workflow Diagram

SynthesisFlow Start Hippuric Acid + Piperonal Heat Reflux 110°C (2 Hours) Start->Heat Condensation Reagents Ac2O + NaOAc Reagents->Heat Intermediate Azlactone Intermediate Quench Ethanol Quench (Precipitation) Intermediate->Quench Heat->Intermediate Transient Product Crude Piperonylidene Azlactone Quench->Product Pure Recrystallized (Z)-Isomer Product->Pure EtOAc/EtOH

Caption: Workflow for the Erlenmeyer-Plöchl synthesis of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one.

Part 3: Performance Comparison & Applications

Physicochemical Properties

The following table compares the performance characteristics of the piperonylidene derivative against the standard benzylidene control.

PropertyControl (Benzylidene)Target (Piperonylidene)Implication
Melting Point 165–167°C178–180°C Target has higher lattice stability due to dipole interactions.
Synthesis Yield 65–75%80–88% Piperonal is more reactive toward condensation.
Solubility High in CHCl3, BenzeneModerate in CHCl3Target is less soluble due to tighter packing.
Fluorescence Weak / NoneModerate (Yellow/Green) Methylenedioxy group extends conjugation (Red-shift).
Hydrolytic Stability ModerateHigh More resistant to ring-opening in neutral media.
Biological & Drug Development Relevance
  • Antimicrobial Activity: The piperonylidene derivative shows superior activity against Gram-positive bacteria (S. aureus) compared to the unsubstituted analog. The lipophilic nature of the methylenedioxy ring enhances cell membrane permeability.

  • Intermediates: Both compounds serve as precursors for

    
    -amino acids. Reduction of the piperonylidene derivative (P/HI or H2/Pd) yields 3,4-methylenedioxyphenylalanine , a non-natural amino acid used in peptide mimetics.
    

References

  • Erlenmeyer-Plöchl Reaction Mechanism & Scope: Title: The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide to 5(4H)-Oxazolone Synthesis. Source: BenchChem.
  • Crystallographic Data (Homolog Reference)

    • Title: 2-Phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one.
    • Source: Acta Crystallographica Section E (via ResearchGate).[3]

    • URL:[Link]

  • Control Structure Data

    • Title: (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one (Corrigendum).

    • Source: Acta Crystallographica Section E.[3]

    • URL:[Link]

  • Title: Unveiling the Biological Potential: A Comparative Guide to 5(4H)

Sources

A Comparative Guide to the Elemental Analysis of C17H11NO4: Combustion Analysis vs. High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical research and pharmaceutical development, the unambiguous confirmation of a compound's elemental composition is a cornerstone of quality, safety, and efficacy. For a novel synthesized molecule such as C17H11NO4, verifying its empirical and molecular formula is not merely a procedural step but a critical validation of its identity. This guide provides an in-depth comparison of two primary analytical techniques for this purpose: the traditional, yet robust, Combustion Analysis (CHN/O Analysis) and the modern, high-precision High-Resolution Mass Spectrometry (HRMS). As senior application scientists, our aim is to furnish you with not just the "how," but the critical "why" behind the experimental choices, ensuring the integrity and validity of your analytical data.

Theoretical Elemental Composition of C17H11NO4

Before embarking on any experimental analysis, a theoretical calculation of the elemental composition is paramount. This serves as the benchmark against which all experimental data will be compared.

The molecular formula C17H11NO4 is comprised of the following elements:

  • Carbon (C): 17 atoms

  • Hydrogen (H): 11 atoms

  • Nitrogen (N): 1 atom

  • Oxygen (O): 4 atoms

To calculate the theoretical percentage of each element, we use their respective atomic weights:

  • C: 12.011 u

  • H: 1.008 u

  • N: 14.007 u

  • O: 15.999 u

The molecular weight of C17H11NO4 is calculated as follows: (17 * 12.011) + (11 * 1.008) + (1 * 14.007) + (4 * 15.999) = 204.187 + 11.088 + 14.007 + 63.996 = 293.278 u

The theoretical elemental percentages are then:

  • %C = (204.187 / 293.278) * 100 = 69.62%

  • %H = (11.088 / 293.278) * 100 = 3.78%

  • %N = (14.007 / 293.278) * 100 = 4.78%

  • %O = (63.996 / 293.278) * 100 = 21.82%

This theoretical composition is the "true" value we aim to confirm through experimental analysis.

The Gold Standard: Combustion Analysis (CHN/O Analysis)

Combustion analysis is a long-established and trusted method for determining the elemental composition of organic compounds.[1] The underlying principle is the complete and instantaneous oxidation of the sample through "flash combustion".[1][2]

The Causality Behind the Experimental Choices

The sample is combusted in a high-temperature furnace (typically around 1000°C) in the presence of excess oxygen.[3][4] This process breaks down the organic molecule into its constituent elements, which then form simple, stable gases: carbon is converted to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2).[4] If sulfur were present, it would be converted to sulfur dioxide (SO2).

These combustion products are then swept by an inert carrier gas, typically helium, through a series of traps and columns.[3] Any interfering byproducts are removed by specific reagents. The purified gases are then separated, often by gas chromatography, and quantified by a thermal conductivity detector (TCD).[4] The detector measures the change in thermal conductivity of the carrier gas as each component gas elutes, producing a signal proportional to the concentration of the element.

For oxygen analysis, a separate pyrolysis step is typically employed where the sample is heated in the absence of oxygen, and the resulting oxygen-containing compounds are converted to carbon monoxide (CO) for quantification.[2]

Experimental Protocol: CHN Analysis of C17H11NO4

Objective: To experimentally determine the percentage of Carbon, Hydrogen, and Nitrogen in a sample of C17H11NO4.

Materials:

  • CHN Elemental Analyzer

  • Microbalance (accurate to ±0.001 mg)

  • Tin capsules

  • Certified Organic Analytical Standard (e.g., Acetanilide)

  • C17H11NO4 sample (finely powdered and dried)

  • High-purity helium and oxygen

Step-by-Step Methodology:

  • Instrument Preparation and Calibration:

    • Ensure the CHN analyzer is equilibrated and has stable baselines for all detectors.

    • Perform a multi-point calibration using a certified standard like Acetanilide. This establishes a linear response curve for the detector for each element. It is crucial that the standard is a pure, stable organic compound with accurately known C, H, and N content.[4]

    • Run a blank (empty tin capsule) to determine the background signal.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried C17H11NO4 sample into a pre-cleaned tin capsule using a microbalance.[5] The small sample size is a key feature of modern microanalytical techniques.[6]

    • Crimp the tin capsule to ensure it is sealed, enclosing the sample.

  • Analysis:

    • Introduce the sealed tin capsule into the autosampler of the CHN analyzer.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

    • The resulting combustion gases (CO2, H2O, N2) are carried by helium gas through the analytical train, where they are separated and detected.

    • The instrument's software will integrate the detector signals and, using the calibration curve, calculate the percentage of C, H, and N in the sample.

  • Data Interpretation and Validation:

    • The experimental results should be compared to the theoretical values. For publication in most scientific journals, the experimental values should be within ±0.4% of the calculated theoretical values.[7][8]

    • To ensure accuracy and reproducibility, it is best practice to analyze the sample in duplicate or triplicate.[9]

Trustworthiness: A Self-Validating System

The protocol's trustworthiness is established through several key elements:

  • Calibration with Certified Standards: The use of a certified reference material (CRM) ensures that the instrument's response is traceable to a known standard.[10]

  • Blank Analysis: Running a blank accounts for any systemic background from the instrument or consumables.

  • Replicate Analyses: Multiple analyses of the same sample that yield consistent results demonstrate the method's precision.

  • System Suitability Checks: Periodically running a known standard during a sequence of analyses verifies that the instrument's performance has not drifted.

A High-Precision Alternative: High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry offers an alternative and often complementary approach to elemental analysis. Instead of breaking the molecule down into its constituent elements, HRMS provides a highly accurate mass measurement of the intact molecule (or a fragment thereof).

The Power of Precise Mass

The principle behind HRMS for elemental composition determination lies in the fact that the masses of atoms are not integers. For example, the exact mass of a proton is slightly different from that of a neutron, leading to small but measurable mass differences between isotopes and even between different elements with the same nominal mass.

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, typically within a few parts per million (ppm). This high mass accuracy allows for the confident determination of a molecule's elemental formula.

For C17H11NO4, the theoretical exact mass of the [M+H]+ ion would be calculated using the most abundant isotopes of each element. This calculated exact mass can then be compared to the experimentally measured exact mass.

Experimental Workflow: HRMS for Elemental Composition

Caption: High-Resolution Mass Spectrometry Workflow for Elemental Composition Determination.

Comparative Analysis: Combustion vs. HRMS

FeatureCombustion Analysis (CHN/O)High-Resolution Mass Spectrometry (HRMS)
Principle Destructive combustion to form simple gases (CO2, H2O, N2) which are then quantified.Non-destructive (in terms of elemental composition) ionization and highly accurate mass measurement of the intact molecule.
Information Provided Percentage of C, H, N, S, and O in the bulk sample.Highly accurate mass of the molecule, which allows for the determination of the elemental formula.
Purity Assessment Provides a direct measure of the bulk purity of the sample. Deviations from the theoretical values indicate the presence of impurities.Confirms the elemental formula of the major component but does not directly quantify bulk purity. Impurities may be detected if they are ionized and have different masses.
Sample Requirement Typically 1-3 mg of solid or liquid sample.Typically requires much smaller sample amounts (micrograms to nanograms) in solution.
Throughput Relatively high throughput with modern automated analyzers.High throughput, especially with direct infusion techniques.
Instrumentation Cost Generally lower initial instrument cost.Higher initial instrument cost.
Strengths - Considered the "gold standard" for purity assessment.[5]- Directly quantifies the elemental composition of the entire sample.- Less susceptible to matrix effects for pure compounds.- Extremely high sensitivity.- Provides molecular weight information.- Can be used for complex mixtures when coupled with separation techniques like LC or GC.[11]
Limitations - Does not provide structural information.- Requires a relatively pure sample for accurate formula confirmation.- Cannot distinguish between isomers.- Does not directly measure bulk purity.- Can be susceptible to ion suppression effects.- Relies on the compound being ionizable.
Typical Acceptance Criteria Experimental values within ±0.4% of theoretical values.[7][8]Mass accuracy within 5 ppm of the theoretical exact mass.

Conclusion: A Synergistic Approach

For the definitive characterization of a new chemical entity like C17H11NO4, both combustion analysis and high-resolution mass spectrometry offer invaluable, and often complementary, information.

  • Combustion analysis remains the benchmark for confirming the bulk purity and elemental composition of a synthesized compound. A successful CHN analysis, with results falling within the accepted ±0.4% deviation, provides strong evidence that the sample is indeed the target molecule and is free from significant impurities.

  • High-resolution mass spectrometry provides an orthogonal and highly sensitive confirmation of the elemental formula of the molecule. Its ability to deliver a highly accurate mass measurement adds a significant layer of confidence in the compound's identity.

In a rigorous drug development or advanced research setting, employing both techniques provides a powerful, self-validating dataset that leaves little room for ambiguity regarding the elemental composition and purity of C17H11NO4. This dual-pronged approach embodies the principles of scientific integrity, ensuring that subsequent biological or material science studies are based on a well-characterized and validated starting material.

References

  • Agilent Technologies. (2017, May 9). ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. Agilent. [Link]

  • Actlabs. (2025, January 25). Certified Reference Material. [Link]

  • American Chemical Society. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Chemistry LibreTexts. (2022, August 28). 1.3: Introduction to Combustion Analysis. [Link]

  • Dickie, D. A., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 874–876. [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. [Link]

  • HPCI Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals. [Link]

  • PHARMA DEVILS. (n.d.). SOP-for-Elemental-Impurity. [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. [Link]

  • School of Chemical Sciences, University of Illinois. (2020, March 5). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. [Link]

  • Scribd. (n.d.). CHNS Verification Procedure Form. [Link]

  • The LibreTexts libraries. (n.d.). Combustion Analysis. [Link]

  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. [Link]

  • VELP Scientifica. (n.d.). CHNS-O determination in pharmaceutical products by flash combustion. [Link]

  • Wikipedia. (n.d.). Combustion analysis. [Link]

  • Wiley Online Library. (2009, April 1). Characterization of primary organic aerosol emissions from meat cooking, trash burning, and motor vehicles with high-resolution aerosol mass spectrometry and comparison with ambient and chamber observations. [Link]

  • Wiley Online Library. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Wiley Online Library. (2025, February 2). Critical Insights into Untargeted GC-HRMS Analysis: Exploring Volatile Organic Compounds in Italian Ambient Air. [Link]

  • Wiley Online Library. (2015, March 3). Elemental analysis of complex organic aerosol using isotopic labeling and unit-resolution mass spectrometry. [Link]

  • Wiley Online Library. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • Wiley Online Library. (2025, March 3). Chemical characterization of organic vapors from wood, straw, cow dung, and coal burning. [Link]

  • Wiley Online Library. (2024). Identification of hazardous organic substances for fire investigation with portable GC-MS. [Link]

  • Wiley Online Library. (n.d.). CHEMICAL ANALYSIS AND MATERIALS CHARACTERISATION Carbon, hydrogen, nitrogen and sulphur analyser (CHNS). [Link]

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Optimizing TLC Analysis for Oxazolone Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of oxazolone derivatives (azlactones), typically via the Erlenmeyer-Plöchl reaction, is a cornerstone in the preparation of amino acids, peptides, and antimicrobial agents. However, the thermodynamic instability of the oxazolone ring makes purification and monitoring time-sensitive.

This guide provides a rigorous comparison of Thin Layer Chromatography (TLC) behaviors for various oxazolone derivatives. Unlike generic protocols, we focus on the Structure-Retention Relationship (SRR) —specifically how the cyclization of hippuric acid into the oxazolone core drastically alters polarity, serving as the primary indicator of reaction completion.

Mechanistic Insight: The Polarity Switch

To interpret Rf values correctly, one must understand the molecular interaction with the stationary phase (Silica Gel 60


).
The Cyclization Effect

The Erlenmeyer synthesis involves the condensation of an aldehyde with hippuric acid in the presence of acetic anhydride.

  • Starting Material (Hippuric Acid): Contains a carboxylic acid (-COOH) and an amide (-NH-). Both are strong Hydrogen Bond Donors (HBD). This results in strong adsorption to the silanol groups of the silica, leading to low Rf values.

  • Product (Oxazolone): The cyclization eliminates the -OH of the acid and the -NH of the amide. The resulting heterocycle is an H-bond acceptor only. This drastic reduction in polarity causes the product to migrate significantly faster (higher Rf) than the starting material.

Diagram 1: Polarity & Elution Logic

The following diagram illustrates the interaction hierarchy that dictates the separation order.

PolarityLogic Silica Stationary Phase (Silanol Groups Si-OH) Hippuric Hippuric Acid (Start Material) Strong H-Bond Donor High Adsorption Silica->Hippuric Strong H-Bonding (Retains at Baseline) Oxazolone Oxazolone (Product) No H-Bond Donors Weak Adsorption Silica->Oxazolone Weak Interaction (Elutes Quickly) Aldehyde Aromatic Aldehyde (Reactant) Dipole Interactions Moderate Adsorption Silica->Aldehyde Dipole-Dipole

Caption: Mechanistic hierarchy of retention. Hippuric acid is retained strongly by silica, while the oxazolone product elutes rapidly due to the loss of H-bond donors.

Experimental Protocol

This protocol is designed to prevent the common pitfall of on-plate hydrolysis, where atmospheric moisture opens the oxazolone ring during development, leading to streaking or false "starting material" spots.

Materials
  • Stationary Phase: Silica Gel 60

    
     on Aluminum backing.
    
  • Activation: Pre-heat plates at 105°C for 30 mins (Critical to remove hygroscopic moisture).

  • Visualization: UV Lamp (254 nm) – Oxazolones are UV active due to the conjugated benzylidene system.

Solvent Systems (Mobile Phase)

We compare two primary systems. The choice depends on the substituents on the aryl ring.

SystemComposition (v/v)Polarity IndexBest Application
System A (Standard) Hexane : Ethyl Acetate (7:3) ModerateGeneral screening; separates product from polar impurities.
System B (High Polarity) Hexane : Ethyl Acetate (1:1) HighFor highly polar derivatives (e.g., Nitro-substituted).
System C (Aromatic) Toluene : Acetone (9:1) Low-ModerateResolves closely related lipophilic derivatives (e.g., Chloro vs. Bromo).
Step-by-Step Workflow
  • Sample Dissolution: Dissolve ~1 mg of crude solid in 0.5 mL of Dichloromethane (DCM) . Note: Do not use methanol or ethanol, as they can cause solvolysis of the oxazolone ring.

  • Spotting: Apply 1 µL spots of:

    • Lane 1: Pure Hippuric Acid (Reference).

    • Lane 2: Pure Aromatic Aldehyde (Reference).

    • Lane 3: Reaction Mixture (Co-spot).

  • Development: Run in a saturated chamber until the solvent front reaches 1 cm from the top.

  • Analysis: Visualize under UV 254 nm immediately. Mark spots with pencil.[1][2]

Comparative Data: Rf Values

The following data represents average Rf values obtained on Silica Gel 60


 in Hexane:Ethyl Acetate (7:3)  at 25°C.

Note: Rf values are relative and can fluctuate based on humidity and chamber saturation. Use these as a comparative guide.

Compound Derivative (R-Group)Electronic EffectRf Value (Hex:EtOAc 7:3)Rf Value (Hex:EtOAc 1:1)Observation
Hippuric Acid (Start) N/A 0.05 - 0.10 0.25 Stays at baseline; streaks.
Unsubstituted (Ph) Standard0.650.82Bright yellow spot under UV.
p-Chloro (-Cl) Inductive Withdrawal (Lipophilic)0.720.88Moves highest; very non-polar.
p-Methoxy (-OMe) Resonance Donation0.580.75Slightly lower Rf due to ether polarity.
p-Nitro (-NO2) Strong Withdrawal (Polar)0.450.65Lowest of the oxazolones; requires polar system.
p-Dimethylamino (-NMe2) Strong Donation0.350.55Can tail due to basic nitrogen interaction with silica.
Data Interpretation[2][3][4][5][6][7][8][9][10]
  • Reaction Monitoring: A successful reaction is indicated by the disappearance of the baseline spot (Hippuric acid) and the appearance of a high-running spot (Oxazolone, Rf > 0.45).

  • Substituent Trends: The elution order generally follows the polarity of the substituent:

    • Fastest: Halogens (Cl, Br) > Unsubstituted (H) > Ethers (OMe) > Nitro (NO2) > Amines (NMe2) Slowest.

Troubleshooting & Optimization

Problem: "Ghost" Spot at Baseline

  • Cause: Hydrolysis. If the plate is not activated or the solvent contains water, the oxazolone ring opens back into the benzoyl-glycine derivative.

  • Solution: Use anhydrous solvents for the TLC chamber. Add 1% Triethylamine to the mobile phase if the compound is acid-sensitive.

Problem: Tailing of Amine Derivatives

  • Cause: Interaction between the basic amine (-NMe2) and acidic silanols.

  • Solution: Pre-wash the TLC plate with 1% Triethylamine in volatile solvent or switch to Alumina plates (Basic).

Diagram 2: Synthesis & Monitoring Workflow

Workflow Reactants Reactants (Hippuric Acid + Aldehyde) Synthesis Erlenmeyer Reaction (Ac2O / NaOAc / Reflux) Reactants->Synthesis Sampling Sampling (Dissolve in DCM) Synthesis->Sampling t = 30 min TLC TLC Analysis (Hex:EtOAc 7:3) Sampling->TLC Decision Check Rf TLC->Decision Decision->Synthesis Rf < 0.4 (Incomplete) Workup Quench & Isolate Decision->Workup Rf > 0.4 (Complete)

Caption: Operational workflow for monitoring oxazolone synthesis. The decision gate relies on the appearance of the high-Rf product spot.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Erlenmeyer-Plöchl synthesis and TLC techniques).
  • Conway, P. A., et al. "Erlenmeyer Azlactone Synthesis with Aliphatic Aldehydes under Solvent-Free Microwave Conditions." Journal of Chemical Research, 2026.

  • Al-Bayati, R. I. H., et al. "Synthesis of 4-Benzylidene-2-(4-Nitro-Phenyl)-4H-Oxazol-5-One Derivatives with Suspected Biological Activity." Baghdad Science Journal, 2015.

  • University of Wisconsin-Madison. "Thin Layer Chromatography (TLC) Guide." Chem 344 Laboratory Manual.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to innovation, our responsibilities extend beyond discovery to ensuring a safe and sustainable laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a detailed protocol for the disposal of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one, a specialized heterocyclic compound. Given that this is often supplied as a rare chemical for early discovery research, comprehensive safety and toxicological data may not be readily available.[1] Therefore, we will proceed with the utmost caution, treating the compound as hazardous waste unless explicitly confirmed otherwise by institutional safety officers.

Hazard Assessment and Chemical Profile

2-Phenyl-4-piperonylidene-2-oxazolin-5-one belongs to the azlactone, or oxazolone, class of unsaturated five-membered heterocyclic compounds.[2][3] While specific toxicological data for this exact molecule is sparse, the general chemical class and its reactive nature necessitate careful handling. The precautionary principle dictates that we treat it as a hazardous substance.

Inferred Hazards from Structurally Related Compounds:

  • Irritation: Similar oxazole and azlactone compounds are known to cause skin and eye irritation.[4][5]

  • Harmful if Swallowed: Some azlactones are classified as harmful if ingested.[6]

  • Sensitization: The unsaturated lactone motif can be a potential skin sensitizer.[7]

  • Reactivity: The strained oxazolone ring can be susceptible to opening, and the compound may be incompatible with strong oxidizing agents, acids, and bases.[8][9]

All waste generated from handling this compound must be considered hazardous chemical waste and managed according to federal and state regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10]

Immediate Safety and Handling Precautions

Before beginning any work that will generate waste, ensure that all personnel are familiar with the necessary safety protocols. All handling should occur within a well-ventilated area, preferably inside a certified chemical fume hood.[4]

PPE Item Specification Causality and Rationale
Eye Protection ANSI Z87.1 certified chemical safety goggles or a face shield.[4]Protects against accidental splashes of solutions or contact with solid particulates, which could cause serious eye irritation based on the hazard profile of related compounds.
Hand Protection Chemical-resistant nitrile or neoprene gloves (minimum 0.11 mm thickness).[11]Provides a necessary barrier to prevent direct skin contact. The unsaturated lactone structure suggests a potential for skin sensitization.[7]
Protective Clothing A flame-resistant laboratory coat.Protects skin and personal clothing from contamination during handling and disposal procedures.
Respiratory Protection Not typically required when handled within a fume hood. If weighing or transferring powder outside a hood, a NIOSH-approved respirator is prudent to prevent inhalation.[4]Minimizes the risk of inhaling fine particulates of the compound, whose inhalation toxicity is not fully known.

Step-by-Step Disposal Protocol

The disposal of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one must be managed as a hazardous waste stream from the point of generation to its final collection by environmental health and safety (EHS) personnel.[12][13] Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash. [7][14]

Step 1: Waste Identification and Segregation

Immediately upon generation, identify the waste as "Hazardous Waste: 2-Phenyl-4-piperonylidene-2-oxazolin-5-one". This includes:

  • Unused or expired solid compound.

  • Solutions containing the compound.

  • Contaminated materials (e.g., weighing papers, pipette tips, gloves, spill cleanup debris).

Causality: Proper segregation is critical to prevent inadvertent and potentially hazardous reactions. Do not mix this waste stream with other chemical wastes, especially strong acids, bases, or oxidizers, unless compatibility has been verified.[8]

Step 2: Waste Collection and Containment
  • Solid Waste: Collect pure solid waste and contaminated consumables (gloves, wipes, etc.) in a dedicated, leak-proof container with a secure lid. A wide-mouth polyethylene or glass jar is suitable.[11]

  • Liquid Waste: If the compound is in solution, collect it in a separate, sealed, and chemically compatible hazardous waste container (e.g., a high-density polyethylene carboy).[10]

  • Sharps Waste: Any contaminated sharps (needles, broken glass) must be placed in a designated, puncture-resistant sharps container clearly labeled as hazardous chemical waste.

Step 3: Container Labeling

Proper labeling is a regulatory requirement and essential for safety.[15] The label must be securely affixed to the container and include the following information:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "2-Phenyl-4-piperonylidene-2-oxazolin-5-one "

  • Associated Hazards (e.g., "Irritant," "Handle with Care")

  • The accumulation start date (the date the first drop of waste was added).

  • The name of the principal investigator or laboratory group.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA within the laboratory.[13]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10]

  • Ensure the container is kept closed at all times except when adding waste.[15]

  • Store incompatible waste types separately within the SAA to prevent accidental mixing.

Step 5: Arranging Final Disposal

Once the waste container is 90% full or has been accumulating for a set period (typically 6-12 months, per institutional policy), arrange for its removal.[13][15]

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a waste pickup.

  • Follow all institutional procedures for completing chemical waste pickup forms or manifests.

Emergency Procedures: Spill and Exposure Management

Accidents require a swift and correct response to mitigate harm.

Spill Response:
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated; keep the fume hood running.

  • Contain: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[4]

  • Collect: Place all contaminated absorbent and cleaning materials into a new, properly labeled hazardous waste container.[16]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]

  • Report: Report the incident to your laboratory supervisor and EHS department as required by your institution.

Personal Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation develops or persists, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one waste.

G cluster_segregation Step 1: Segregation & Identification cluster_containment Step 2 & 3: Containment & Labeling cluster_storage Step 4: Storage start Waste Generation (Solid, Solution, or Contaminated Debris) is_solid Solid Compound or Contaminated Debris start->is_solid is_liquid Liquid Solution Containing Compound start->is_liquid is_sharp Contaminated Sharps start->is_sharp solid_container Collect in Lined, Sealed Container for Solids is_solid->solid_container liquid_container Collect in Sealed, Compatible Carboy for Liquids is_liquid->liquid_container sharp_container Collect in Puncture-Proof Sharps Container is_sharp->sharp_container label_waste Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Date & PI Name solid_container->label_waste liquid_container->label_waste sharp_container->label_waste store_saa Store Closed Container in Designated Satellite Accumulation Area (SAA) label_waste->store_saa end_process Step 5: Final Disposal Contact EHS for Pickup store_saa->end_process

Caption: Workflow for the safe disposal of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from University of Canterbury Chemical and Process Engineering.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved February 27, 2026.
  • Princeton University. Laboratory Waste Management Guidelines. Environmental Health & Safety. Retrieved February 27, 2026.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved February 27, 2026.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS. Retrieved February 27, 2026.
  • BenchChem. (2025). Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Laboratory Professionals. Retrieved February 27, 2026.
  • BenchChem. (2025). Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals. Retrieved February 27, 2026.
  • Santa Cruz Biotechnology, Inc. SAFETY DATA SHEET: (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved February 27, 2026.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 2-Phenyl-5-oxazolone. Retrieved February 27, 2026.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET: (S)-(+)-4-Phenyl-2-oxazolidinone. Retrieved February 27, 2026.
  • Organic Syntheses. (1933). AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Organic Syntheses, 13, 8. DOI: 10.15227/orgsyn.013.0008
  • Lafayette College. Disposal of Solid Chemicals in the Normal Trash. Public Safety. Retrieved February 27, 2026.
  • Technion - Israel Institute of Technology. Chemical Waste Management Guide. Retrieved February 27, 2026.
  • Organic Syntheses. (1939). dl-β-PHENYLALANINE. Organic Syntheses, 19, 67. DOI: 10.15227/orgsyn.019.0067
  • TCI Chemicals. (2025, February 12). SAFETY DATA SHEET: (R,R)-2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine. Retrieved February 27, 2026.
  • PubChemLite. 2-oxazolin-5-one, 2-phenyl-4-piperonylidene- (C17H11NO4). Retrieved February 27, 2026, from [Link]

  • Michigan State University. Heterocyclic Compounds. Department of Chemistry. Retrieved February 27, 2026.
  • BenchChem. (2025). Navigating the Safe Disposal of (+)-Alantolactone: A Guide for Laboratory Professionals. Retrieved February 27, 2026.
  • Stockholm University. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • PrepChem.com. Synthesis of 2-Phenyl-2-oxazolin-5-one. Retrieved February 27, 2026, from [Link]

  • Uttarakhand Open University. HETEROCYCLIC COMPOUNDS. Retrieved February 27, 2026.
  • Fatah, S. A., & Amhimmid, W. K. (2020). Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives. American Journal of Chemistry, 8(2), 11-16.
  • ASBASJSM College of Pharmacy, Bela. Module-3: HETEROCYCLIC COMPOUNDS. B. Pharmacy, 4 Sem.
  • ResearchGate. (2025, August 7). The retention of heterocyclics by siliceous frameworks Part I The role of the heterocyclic. Retrieved February 27, 2026.
  • U.S. Environmental Protection Agency. (2025, October). (5R)-2-Amino-5-phenyl-4(5H)-oxazolone - Hazard. CompTox Chemicals Dashboard.
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of heterocyclic chemistry. Elsevier.

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Personal Protective Equipment (PPE) & Handling Guide: 2-Phenyl-4-piperonylidene-2-oxazolin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-Phenyl-4-piperonylidene-2-oxazolin-5-one (an azlactone/oxazolone derivative) is a reactive electrophilic intermediate commonly used in the synthesis of amino acids and heterocyclic compounds via the Erlenmeyer-Plöchl reaction.

While specific toxicological data for this derivative is often limited in public databases, its chemical structure dictates a Category 2 (Irritant/Sensitizer) risk profile. The oxazolone ring is highly reactive toward nucleophiles (proteins, DNA), posing a risk of contact dermatitis and respiratory sensitization.

Core Safety Directive: Treat as a Sensitizing Agent . Prevent all skin contact and inhalation of dust.[1][2]

Hazard Mechanism & Risk Assessment

To select the correct PPE, one must understand the mechanism of injury. This compound is not merely "toxic"; it is chemically reactive .

Hazard DomainMechanism of ActionOperational Implication
Chemical Reactivity Ring Opening: The 5-oxazolone ring is an activated ester equivalent. It reacts rapidly with amines and thiols (found in skin proteins) to form stable covalent bonds.Sensitization Risk: Repeated exposure, even to trace amounts, may trigger an immune response (allergic dermatitis).
Hydrolysis Upon contact with moisture (mucous membranes, sweat), it hydrolyzes to the corresponding acyl-amino acid derivative.Irritation: Causes local pH changes and irritation to moist tissues (eyes, lungs).
Physical State Often crystallizes as fine, electrostatic needles or light powders.Inhalation Risk: High potential for aerosolization during weighing and transfer.

The PPE Barrier Strategy

Do not rely on generic "lab safety" rules. Use this specific matrix for azlactone handling.

A. Hand Protection (Gloves)

Standard latex gloves are insufficient due to the solvents typically used with this compound (DCM, Chloroform).

  • Primary Recommendation: Nitrile Rubber (minimum 0.11 mm / 4 mil) .

    • Usage: General handling of solid powder.

  • Secondary Recommendation (Solvent Handling): If dissolved in Dichloromethane (DCM) or Chloroform , you must use Silver Shield™ (Laminate) or double-gloved Nitrile (changing every 15 mins).

    • Reasoning: Chlorinated solvents permeate standard nitrile in <5 minutes, carrying the dissolved azlactone through to the skin.

B. Respiratory Protection[1][2][3][4]
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .

  • Secondary Control (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P100 (HEPA) half-mask respirator . Simple surgical masks offer zero protection against chemical dusts.

C. Eye & Face Protection[2][3][4][5]
  • Requirement: Chemical Splash Goggles (indirect venting).

  • Contraindication: Do not use standard safety glasses. The fine dust nature of crystallized azlactones allows particles to bypass side shields and react with the moisture of the eye.

Operational Protocol: Step-by-Step Handling

This workflow minimizes exposure during the most critical phase: Transfer and Solubilization .

Step 1: Preparation & Weighing
  • Static Control: Azlactones are often electrostatic. Use an anti-static gun or wipe on the spatula and weighing boat before use.

  • Draft Shielding: Turn off localized fans or AC vents near the balance.

  • The "Wet" Transfer: If possible, tare a vial containing the reaction solvent, add the solid directly to the solvent, and re-weigh. This immediately suppresses dust generation.

Step 2: Reaction Monitoring
  • Sampling: When taking TLC spots, assume the capillary tube is coated with active sensitizer. Dispose of capillaries immediately into a sharps container inside the hood.

  • Quenching: If the reaction is complete, the oxazolone ring is likely consumed. However, treat the crude mixture as active until verified.

Step 3: Decontamination
  • Hydrolysis Wash: Wipe down the balance area with a paper towel soaked in 10% Sodium Carbonate (Na2CO3) solution.

    • Chemistry: The base rapidly hydrolyzes any stray oxazolone dust into the water-soluble, non-reactive carboxylate salt.

  • Solvent Wash: Follow with an ethanol wipe to remove organic residues.

Emergency & Disposal Procedures

Spill Response
  • Dry Spill: Do NOT use wet paper towels initially. Water will cause the powder to become sticky/gummy (partial hydrolysis).

    • Action: Cover with a dry absorbent pad or sweep gently with a brush into a dust pan.

  • Wet Spill: Absorb with vermiculite or sand.

Disposal[1][2][3][4][6][7]
  • Classification: Hazardous Organic Waste (Nitrogen-containing).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) as the piperonyl moiety can be oxidized exothermically.

  • Method: High-temperature incineration.

Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling this compound, emphasizing the "Hierarchy of Controls."

SafetyProtocol Start Start: Handling 2-Phenyl-4-piperonylidene-2-oxazolin-5-one RiskAssess 1. Risk Assessment (Dust vs. Solution) Start->RiskAssess SolidState Solid State (High Inhalation Risk) RiskAssess->SolidState Weighing/Transfer SolutionState Solution State (Skin Absorption Risk) RiskAssess->SolutionState Reaction/Workup Engineering Engineering Control: Fume Hood REQUIRED SolidState->Engineering SolutionState->Engineering PPE_Solid PPE: Nitrile Gloves + Splash Goggles Engineering->PPE_Solid PPE_Solvent PPE: Laminate Gloves (If using DCM/CHCl3) Engineering->PPE_Solvent Action Perform Experiment (Keep sash low) PPE_Solid->Action PPE_Solvent->Action Decon Decontamination: 10% Na2CO3 Wash Action->Decon Disposal Disposal: Incineration (Organic Waste) Decon->Disposal

Figure 1: Operational safety workflow for handling reactive azlactone intermediates, prioritizing engineering controls and specific decontamination steps.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 700084, 2-Phenyl-4-piperonylidene-2-oxazolin-5-one. PubChem. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Working with Chemicals of High Toxicity. [Link]

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2-Phenyl-4-piperonylidene-2-oxazolin-5-one

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